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Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

A Technical Whitepaper on N-Acetylated Pyrazole Characterization Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, 1-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on N-Acetylated Pyrazole Characterization

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS No. 98024-65-8), also known as 1-acetyl-4-nitropyrazole, serves as a highly specialized, high-value synthetic intermediate[1]. The presence of both an electron-withdrawing nitro group at the C-4 position and an acetyl group at the N-1 position creates a uniquely electron-deficient pyrazole core. This whitepaper provides an in-depth guide to the structural elucidation of this compound, detailing the causality behind synthetic choices, the interpretation of its spectral data, and self-validating experimental protocols designed to ensure absolute structural confidence.

Chemical Context & Mechanistic Causality

Unsubstituted 4-nitro-1H-pyrazole exhibits annular tautomerism, meaning the acidic proton rapidly migrates between N-1 and N-2 in solution. This dynamic process complicates selective functionalization and broadens Nuclear Magnetic Resonance (NMR) signals. N-acetylation breaks this symmetry, locking the molecule into a single, unambiguous tautomeric state.

Causality in Synthetic Design

The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is typically achieved by treating 4-nitro-1H-pyrazole with acetic anhydride.

  • Solvent/Reagent Duality: Acetic anhydride is utilized as both the solvent and the acylating agent. By running the reaction neat, the equilibrium is driven forward via Le Chatelier’s principle.

  • Absence of Auxiliary Bases: The omission of a strong auxiliary base (such as triethylamine or pyridine) is a deliberate, field-proven choice. The highly electron-deficient nature of the 4-nitropyrazole ring makes it susceptible to undesired ring-opening or polymerization pathways under strongly basic conditions at elevated temperatures. Thermal activation in neat acetic anhydride maintains the integrity of the heterocyclic core[2].

SynthesisLogic SM 4-Nitro-1H-pyrazole (Nucleophile) Reaction N-Acetylation (Thermal Activation) SM->Reaction Reagent Acetic Anhydride (Electrophile) Reagent->Reaction Product 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Target Compound Reaction->Product Acyl Transfer Validation IR Check: Absence of N-H Presence of C=O Product->Validation QC Step

Caption: Synthetic workflow and self-validating quality control logic for N-acetylation.

Analytical Strategy for Structure Elucidation

To unambiguously confirm the regiochemistry of the acetyl group and evaluate the electronic environment of the pyrazole core, a multi-modal analytical approach is required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, self-validating checkpoint before committing to resource-intensive NMR analysis. The starting material, 4-nitro-1H-pyrazole, exhibits a broad, prominent N-H stretching band (~3186 cm⁻¹)[3]. The complete disappearance of this band, coupled with the emergence of a sharp, intense C=O stretch at ~1745 cm⁻¹, provides immediate binary confirmation of reaction success. Notably, this C=O stretch appears at a higher wavenumber than standard amides (~1650 cm⁻¹) because the pyrazole nitrogen's lone pair is heavily involved in the aromatic sextet, significantly reducing resonance donation into the acetyl carbonyl.

Table 1: Key FT-IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
1745 C=O stretching (strong)N-Acetyl carbonyl
1530, 1350 N-O asymmetric/symmetric stretchC-4 Nitro group
3120 C-H stretching (weak)Heteroaromatic pyrazole ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for elucidating the regiochemistry of the pyrazole ring.

  • Solvent Causality: CDCl₃ is the solvent of choice. N-acetylpyrazoles are essentially heteroaromatic amides and are susceptible to solvolysis. Using a highly hygroscopic solvent like DMSO-d₆ can lead to slow hydrolysis of the N-acetyl group back to 4-nitro-1H-pyrazole during prolonged ¹³C NMR acquisition. CDCl₃ provides a non-nucleophilic environment that preserves structural integrity.

  • Proton Deshielding: The attachment of the electron-withdrawing acetyl group at N-1 strongly deshields the adjacent H-5 proton via magnetic anisotropy, shifting it downfield to ~8.95 ppm. The H-3 proton is significantly deshielded by the resonance electron-withdrawing nature of the C-4 nitro group, appearing at ~8.30 ppm.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
H-5 8.95Singlet1HPyrazole ring proton (Deshielded by N-acetyl and NO₂)
H-3 8.30Singlet1HPyrazole ring proton (Deshielded primarily by NO₂)
CH₃ 2.75Singlet3HAcetyl methyl protons

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Assignment
C=O 167.5Acetyl carbonyl carbon
C-4 136.2Pyrazole ring carbon (Attached to NO₂)
C-3 135.0Pyrazole ring carbon
C-5 128.5Pyrazole ring carbon
CH₃ 21.0Acetyl methyl carbon
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-HRMS) in positive mode yields a distinct molecular ion[M+H]⁺ at m/z 156.04. The fragmentation pathway is highly diagnostic, characterized by the neutral loss of ketene (C₂H₂O), which is a hallmark of N-acetylated heterocycles, reverting the fragment to the base 4-nitropyrazole core.

MS_Fragmentation M_ion [M+H]+ m/z 156.04 Frag1 [4-Nitro-1H-pyrazole+H]+ m/z 114.03 M_ion->Frag1 m/z 156 -> 114 Loss1 - Ketene (C2H2O) Neutral Loss M_ion->Loss1 Frag2 [Pyrazole core]+ m/z 68.05 Frag1->Frag2 m/z 114 -> 68 Loss2 - NO2 Radical Neutral Loss Frag1->Loss2

Caption: Proposed HRMS fragmentation pathway for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Primary Validation
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-nitro-1H-pyrazole (1.0 g, 8.8 mmol) in freshly distilled acetic anhydride (5.0 mL, 53 mmol).

  • Thermal Activation: Heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours. The suspension will transition into a clear, pale-yellow solution as the reaction progresses.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly over 50 g of crushed ice while stirring vigorously. The hydrolysis of excess acetic anhydride into acetic acid will induce the precipitation of the target compound.

  • Isolation: Filter the resulting white to pale-yellow precipitate under vacuum. Wash the filter cake with cold, distilled water (3 × 10 mL) to remove residual acetic acid.

  • Self-Validation (IR Check): Dry a 5 mg aliquot of the crude solid and analyze via ATR-FTIR.

    • Pass Criteria: Absence of a broad peak at 3186 cm⁻¹ (N-H) and presence of a sharp peak at ~1745 cm⁻¹ (C=O). If the N-H peak persists, re-subject the bulk material to the reaction conditions.

  • Purification: Recrystallize the validated crude product from a mixture of ethyl acetate and hexanes to yield pure 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

Protocol B: NMR Sample Preparation
  • Solvent Preparation: Pass 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) through a small plug of basic alumina. Causality: This removes trace DCl that can catalyze the solvolysis of the N-acetyl group.

  • Dissolution: Dissolve 15 mg of the purified compound in 0.6 mL of the treated CDCl₃. Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum (16 scans, relaxation delay 2s) and ¹³C spectrum (512 scans, relaxation delay 2s). Ensure the probe temperature is regulated to 298 K to prevent thermal degradation during extended ¹³C acquisition.

Conclusion

The structural elucidation of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone requires a rigorous understanding of pyrazole electronics and tautomeric behavior. By utilizing a solvent-free (neat reagent) synthetic approach, leveraging FT-IR as a binary validation gate, and employing basic-alumina-treated CDCl₃ for NMR, researchers can confidently synthesize and characterize this critical building block. The data and protocols outlined in this whitepaper serve as a robust, field-proven foundation for downstream pharmaceutical and materials science applications[1].

References

  • ChemicalCell. "1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8". ChemicalCell Product Catalog. Available at:[Link]

  • ACRHEM. "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles". ACRHEM Publications. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Executive Summary 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a specialized nitro-substituted heterocyclic compound[1]. As a high-value synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a specialized nitro-substituted heterocyclic compound[1]. As a high-value synthetic intermediate, it plays a pivotal role in the construction of complex heterocyclic scaffolds essential for modern pharmaceutical and agrochemical development. This technical guide elucidates its physicochemical properties, mechanistic behavior, and provides field-validated protocols for its synthesis and characterization.

Physicochemical Properties & Structural Analysis

The physicochemical profile of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone dictates its reactivity, solubility, and handling requirements during advanced organic synthesis.

Table 1: Key Physicochemical and Structural Parameters

ParameterValue / DescriptorMechanistic Implication
Molecular Formula C5H5N3O3Core pyrazole ring with N-acetyl and C4-nitro functionalization.
Molecular Weight 155.11 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
CAS Registry Number 98024-65-8Unique identifier for sourcing and regulatory documentation [1].
Topological Polar Surface Area ~80.7 ŲIndicates moderate polarity; influences solubility in polar aprotic solvents (e.g., DMF, DMSO).
Hydrogen Bond Donors (HBD) 0The N1 position is acetylated, eliminating the pyrazole N-H donor capability.
Hydrogen Bond Acceptors (HBA) 4Contributed by the nitro group (2), carbonyl oxygen (1), and pyrazole N2 (1).
Electronic Nature Highly Electron-DeficientSynergistic electron-withdrawing effects of the C4-NO2 and N1-acetyl groups render the ring highly electrophilic.
Causality of Structural Features

The presence of the strong electron-withdrawing nitro group at the C4 position significantly depletes the electron density of the pyrazole π -system. The N1-acetyl group further exacerbates this effect through resonance withdrawal. This dual deactivation makes the ring highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic attack or subsequent reduction of the nitro group to an amine—a common strategy in generating active pharmaceutical ingredients (APIs) [2].

Mechanistic Pathways and Synthetic Utility

The N-acetyl group in 1-(4-Nitro-1H-pyrazol-1-yl)ethanone often serves a dual purpose: as a protecting group for the pyrazole N-H during harsh cross-coupling conditions, and as an activating group that modulates the regioselectivity of the ring [3].

ReactivityProfile Core 1-(4-Nitro-1H-pyrazol-1-yl)ethanone N1 N1-Acetyl Group (Labile Protecting Group) Core->N1 C4 C4-Nitro Group (Electron Withdrawing) Core->C4 Sub1 Facilitates Regioselective Reactions N1->Sub1 Sub2 Increases Electrophilicity of Pyrazole Ring C4->Sub2 Sub3 Reduction to Amine (-NH2) C4->Sub3 App1 Pharmaceutical Scaffolds Sub1->App1 App2 Agrochemical Development Sub2->App2 Sub3->App1

Functional group relationships of 1-acetyl-4-nitropyrazole and its applications.

Validated Experimental Protocol: Synthesis and Characterization

To ensure scientific integrity, the following protocol details the N-acetylation of 4-nitro-1H-pyrazole. This methodology is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee high purity and yield.

SynthesisWorkflow A Precursor: 4-Nitro-1H-pyrazole B Reagent: Acetic Anhydride / Pyridine C Reaction: N-Acetylation (0-25°C) D Work-up: Ice-water quench & Extraction C->D E Purification: Recrystallization D->E F Product: 1-Acetyl-4-nitropyrazole E->F G Validation: HPLC, NMR, IR F->G AB AB AB->C

Experimental workflow for the synthesis and validation of 1-acetyl-4-nitropyrazole.

Phase 1: N-Acetylation Reaction
  • Preparation : Dissolve 1.0 equivalent of 4-nitro-1H-pyrazole in a dry, polar aprotic solvent (e.g., anhydrous dichloromethane) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the acetylating agent into acetic acid, which would stall the reaction.

  • Catalyst Addition : Add 1.2 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the acetic acid byproduct) and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate.

  • Reagent Addition : Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.5 equivalents of acetic anhydride.

    • Causality: The exothermic nature of the acetylation requires strict thermal control to prevent the formation of degradation products or ring-opening side reactions.

  • Reaction Monitoring (IPC) : Allow the mixture to warm to room temperature (15-25°C) and stir for 2-4 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

Phase 2: Work-up and Purification
  • Quenching : Pour the reaction mixture into crushed ice-water.

    • Causality: Quenching destroys unreacted acetic anhydride and precipitates the crude product, as the highly polar N-acetylated compound has lower solubility in cold aqueous media.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to remove residual acetic acid, followed by brine.

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to yield pure 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

Phase 3: Analytical Validation

To confirm the identity and purity of the synthesized compound, rigorous orthogonal analytical testing must be employed [1]:

  • HPLC : Confirm chromatographic purity (target >99.9%). The N-acetyl group will shift the retention time compared to the free pyrazole due to altered lipophilicity.

  • FT-IR Spectroscopy : Look for the appearance of a strong carbonyl ( C=O ) stretching frequency around 1730-1750 cm⁻¹ and the characteristic asymmetric/symmetric NO2​ stretches at ~1530 and ~1350 cm⁻¹. The disappearance of the broad N-H stretch (>3100 cm⁻¹) confirms complete N-acetylation.

  • ¹H-NMR (CDCl₃) : The acetyl protons will appear as a sharp singlet integrating to 3H around δ 2.6-2.8 ppm. The pyrazole ring protons (C3-H and C5-H) will be significantly deshielded due to the combined electron-withdrawing effects of the nitro and acetyl groups, appearing as two distinct singlets or doublets with small coupling constants in the aromatic region ( δ 8.0-8.8 ppm).

Storage and Handling

Due to the labile nature of the N-acetyl bond under strongly basic or acidic conditions, 1-(4-Nitro-1H-pyrazol-1-yl)ethanone must be stored in a tightly closed container, protected from light and moisture [1]. It should be kept in a cool, dry, well-ventilated area at room temperature (15-25°C). For long-term storage, maintaining an inert argon or nitrogen atmosphere is recommended to prevent hydrolytic degradation back to 4-nitro-1H-pyrazole.

References

  • Title : 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 Source : ChemicalCell URL : [Link]

Foundational

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS 98024-65-8): Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary & Chemical Identity 1-(4-Nitro-1H-pyrazol-1-yl)ethanone , widely recognized in literature as 1-acetyl-4-nitro-1H-pyrazole , is a specialized, high-value synthetic intermediate utilized extensively in ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(4-Nitro-1H-pyrazol-1-yl)ethanone , widely recognized in literature as 1-acetyl-4-nitro-1H-pyrazole , is a specialized, high-value synthetic intermediate utilized extensively in advanced organic chemistry. Featuring a highly electron-deficient heterocyclic core—driven by the synergistic electron-withdrawing effects of a C4-nitro group and an N1-acetyl group—this compound is a critical building block for constructing complex pyrazole scaffolds[1]. It is primarily deployed by research and development teams in the pharmaceutical and agrochemical sectors to synthesize novel active ingredients targeting specific enzymatic pathways.

Structural & Physicochemical Profiling

To facilitate rapid reference for formulation and synthetic planning, the quantitative physicochemical data and identifiers for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone are summarized below.

PropertyValue / Description
Chemical Name 1-(4-Nitro-1H-pyrazol-1-yl)ethanone
CAS Registry Number 98024-65-8
Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
Known Synonyms 1-Acetyl-4-nitropyrazole; 1-Acetyl-4-nitro-1H-pyrazole; 4-Nitro-1-acetylpyrazole
Core Scaffold Pyrazole (1,2-diazole)
Key Functional Groups N-Acetyl (-COCH3), C4-Nitro (-NO2)
Typical Appearance Solid (off-white to pale yellow crystalline powder)

Mechanistic Insights: Reactivity and N-Acetylation

The pyrazole ring is an aromatic heterocycle containing both a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1). The introduction of a nitro group at the C4 position significantly depletes the electron density of the pyrazole ring via strong inductive (-I) and mesomeric (-M) effects[2].

The Causality of N-Acetylation: From a strategic synthetic perspective, why acetylate 4-nitro-1H-pyrazole? Unprotected 4-nitro-1H-pyrazole presents challenges in multi-step syntheses due to the acidic nature of the N-H proton, which can quench organometallic reagents or interfere with strong bases. N-acetylation serves two distinct mechanistic purposes:

  • Protecting Group Dynamics: The acetyl group masks the reactive N-H bond, preventing unwanted side reactions during subsequent functionalizations, such as cross-coupling or direct C-H alkenylation[3].

  • Electronic Modulation: The acetyl group further withdraws electron density from the ring. This dual-withdrawing effect makes the pyrazole ring highly susceptible to specific nucleophilic attacks. Furthermore, the acetyl group can be cleanly cleaved post-functionalization using mild basic or acidic hydrolysis, restoring the free N-H bond for final drug formulation.

Synthesis A 4-Nitro-1H-pyrazole (Starting Material) D 1-Acetyl-4-nitro-1H-pyrazole (Target Product) A->D N-Acetylation B Acetyl Chloride (Acylating Agent) B->D C Triethylamine (Base) DCM (Solvent) C->D Facilitates

Reaction pathway for the N-acetylation of 4-nitro-1H-pyrazole.

Key Applications: Heterocyclic Scaffolds & Drug Discovery

1-(4-Nitro-1H-pyrazol-1-yl)ethanone is predominantly utilized in the following advanced sectors:

  • Pharmaceutical Intermediates: It acts as a foundational building block for synthesizing novel drug candidates. Pyrazole derivatives possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2]. The C4-nitro group can be catalytically reduced to an amine (e.g., using Pd/C and H2), providing a nucleophilic handle for subsequent amide coupling to create targeted kinase inhibitors[4].

  • Agrochemical Research: The compound is leveraged in developing next-generation herbicides and fungicides. The unique stereoelectronic profile imparted by the nitro-pyrazole core often enhances target binding affinity and metabolic stability in biological systems[1].

  • Material Science: It serves as a precursor for advanced organic materials, including specialized ligands for transition-metal catalysis and components for high-energy density materials[5].

Experimental Workflows & Protocols (Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocol details the N-acetylation of 4-nitro-1H-pyrazole. This methodology incorporates self-validating analytical checkpoints to confirm reaction success and purity.

Protocol: Synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), Acetyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Equipment: Flame-dried round-bottom flask, inert atmosphere (N2/Ar) manifold, magnetic stirrer, ice bath.

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve 4-nitro-1H-pyrazole in anhydrous DCM under an inert atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes exothermic degradation and prevents the formation of unwanted ring-opened byproducts.

  • Base Addition: Add TEA dropwise to the stirred solution. Stir for 10 minutes.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the acylation, driving the chemical equilibrium forward.

  • Acylation: Slowly add acetyl chloride dropwise over 15 minutes. Maintain the temperature strictly at 0 °C during addition.

  • Reaction Monitoring (Validation Checkpoint 1): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting material spot and the emergence of a new, less polar spot (due to the loss of the N-H hydrogen bond donor) validates conversion.

  • Quenching & Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution to neutralize excess acid and unreacted acetyl chloride. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization (Validation Checkpoint 2): Purify the crude product via flash column chromatography. Confirm the structure via 1H NMR (identifying the distinct singlet of the acetyl methyl group around δ 2.6 ppm) and HPLC to ensure >99% purity for downstream applications[1].

Workflow Step1 1. Reaction Setup Dissolve 4-nitro-1H-pyrazole in dry DCM Step2 2. Base Addition Add Triethylamine (1.5 eq) at 0°C Step1->Step2 Step3 3. Acylation Dropwise addition of Acetyl Chloride (1.2 eq) Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, monitor via TLC Step3->Step4 Step5 5. Work-up & Extraction Quench with NaHCO3, extract with DCM Step4->Step5 Step6 6. Purification & Validation Chromatography, NMR & HPLC Analysis Step5->Step6

Step-by-step experimental workflow for synthesizing 1-acetyl-4-nitro-1H-pyrazole.

References

  • Title: 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 Source: ChemicalCell URL: [Link]

  • Title: Direct C–H Alkenylation of Functionalized Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

The Pharmacological Profiling of Nitrated Pyrazole Compounds: A Technical Guide to Biological Activity Screening

Executive Summary and Pharmacological Rationale Nitrated pyrazole derivatives represent a highly versatile class of heterocyclic pharmacophores. The strategic introduction of a nitro group (–NO₂) into the pyrazole ring f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacological Rationale

Nitrated pyrazole derivatives represent a highly versatile class of heterocyclic pharmacophores. The strategic introduction of a nitro group (–NO₂) into the pyrazole ring fundamentally alters the molecule's electronic landscape. As a strongly electron-withdrawing moiety, the nitro group lowers the pKa of the pyrazole nitrogen, thereby enhancing its capacity to act as a hydrogen-bond donor within target protein pockets (such as kinase ATP-binding sites).

Beyond steric and electronic modulation, the nitro group acts as a potent redox trigger. In hypoxic environments—characteristic of both solid tumor microenvironments and dense bacterial biofilms—nitropyrazoles can undergo bioreductive activation by specific nitroreductases. This reduction generates reactive oxygen species (ROS) and reactive nitroso intermediates, inducing severe oxidative stress and subsequent apoptosis. Consequently, nitrated pyrazoles have demonstrated profound efficacy as both anti-proliferative[1] and antimicrobial agents[2].

This guide outlines the critical methodologies, mechanistic pathways, and self-validating protocols required to accurately screen and evaluate the biological activity of nitrated pyrazole compounds.

Screening Pipeline and Mechanistic Pathways

The biological evaluation of nitropyrazoles requires a multi-tiered approach to prevent false positives, particularly because the redox-active nature of the nitro group can interfere with standard metabolic assays.

Workflow A Nitropyrazole Synthesis & Characterization B Primary Screening (SRB / Broth Microdilution) A->B Library Generation C Mechanistic Profiling (Flow Cytometry / ROS) B->C Hit Identification D Lead Optimization & In Vivo Models C->D Target Validation

Nitropyrazole biological screening workflow from synthesis to lead optimization.

Once a nitropyrazole enters the target cell, it typically operates via dual mechanisms: direct structural interference (e.g., DNA intercalation or kinase inhibition) and redox-mediated damage. For instance, 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives have been shown to induce cell cycle perturbations, specifically causing accumulation in the S phase or G0/G1 phase, leading to the inhibition of DNA synthesis[1].

Mechanism Entry Nitropyrazole Entry into Target Cell Redox Nitro Group Reduction (ROS Generation) Entry->Redox DNA DNA Intercalation / Kinase Inhibition Entry->DNA Death Apoptosis / Bacterial Cell Death Redox->Death Oxidative Stress Arrest Cell Cycle Arrest (S or G0/G1 Phase) DNA->Arrest Arrest->Death

Dual mechanistic pathways of nitropyrazole compounds driving cellular apoptosis.

Quantitative Efficacy of Selected Nitropyrazoles

Recent structural modifications, including halogenation and the formation of Schiff bases or metal complexes, have yielded highly potent nitropyrazole derivatives. The table below synthesizes the biological activity of various functionalized nitropyrazoles across different target lines.

Compound ClassTarget Cell Line / PathogenAssay TypeActivity (IC₅₀ / MIC)Primary Mechanism of Action
3-Nitropyrazolo-benzotriazines HT29, HCT-8 (Colon Carcinoma)SRB AssayMicromolar rangeCell cycle arrest (S phase)[1]
5-Hydrazino-4-nitropyrazole Schiff bases MCF-7 (Breast Carcinoma)MTT Assay12.96 - 26.28 µMCytotoxicity / Apoptosis[3]
Halogenated 4-nitropyrazoles HEp-2 (Cervical Carcinoma)MTT Assay26.61 - 47.31 µg/mLAnti-tumor activity[2]
Halogenated 4-nitropyrazoles Bacillus subtilisBroth Dilution0.007 - 0.062 µg/mLMembrane disruption[2]
Cu(II)-4-nitropyrazole complexes Escherichia coliDisc Diffusion / MICPotent inhibitionChelation / ROS generation[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been optimized specifically for the physicochemical properties of nitrated pyrazoles.

Protocol A: High-Throughput Anticancer Screening via SRB Assay

Causality: Standard MTT assays rely on cellular oxidoreductases to reduce a tetrazolium dye. Because nitropyrazoles are inherently redox-active, they can directly reduce MTT in the absence of living cells, leading to false viability readings. The Sulforhodamine B (SRB) assay bypasses this by stoichiometrically binding to basic amino acid residues under mild acidic conditions, providing a direct measurement of total cellular protein mass[1].

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-8 or MCF-7) at a density of 5,000 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Rationale: This allows cells to re-adhere and enter the exponential growth phase, ensuring the drug acts on actively dividing cells.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole compound (0.1 µM to 100 µM). Treat the cells for 48 to 72 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Rationale: TCA instantly precipitates cellular proteins, halting metabolism and locking the cell mass in place for accurate quantification.

  • Staining & Washing: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes. Wash repeatedly with 1% acetic acid. Rationale: Acetic acid removes unbound dye without stripping the protein-bound dye, maximizing the signal-to-noise ratio.

  • Quantification: Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

  • Self-Validation Mechanism: The protocol mandates a 0.1% DMSO vehicle control to establish a baseline that isolates the compound's effect from solvent toxicity. A known cytotoxic agent (e.g., Doxorubicin) is run in parallel to verify the assay's dynamic range and cellular responsiveness.

Protocol B: Antimicrobial Susceptibility via Resazurin-Assisted Broth Microdilution

Causality: Nitropyrazoles, particularly halogenated derivatives, can be highly lipophilic and may precipitate in aqueous biological media, creating visual turbidity that mimics bacterial growth. Utilizing Resazurin as a metabolic indicator provides an objective, colorimetric readout that is unaffected by compound precipitation[2].

Step-by-Step Workflow:

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5 × 10⁵ CFU/mL. Rationale: A strictly standardized inoculum prevents false resistance (if the bacterial load is too high) or false susceptibility (if too low).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the nitropyrazole derivatives (ranging from 0.001 to 100 µg/mL) in MHB.

  • Inoculation & Incubation: Add the standardized bacterial inoculum to each well. Incubate the plates at 37°C for 16–20 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous Resazurin solution to all wells and incubate for an additional 2 hours.

  • MIC Determination: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change of Resazurin from blue to pink.

  • Self-Validation Mechanism: The colorimetric shift of Resazurin (blue = non-viable/inhibited; pink = viable/respiring) acts as an orthogonal validation step. Furthermore, the inclusion of standard antibiotics (e.g., Metronidazole) and uninoculated broth controls ensures the assay is free from contamination and possesses the correct sensitivity threshold.

Conclusion

The biological activity screening of nitrated pyrazole compounds requires a rigorous, mechanistically informed approach. By understanding the unique redox and electronic properties imparted by the nitro group, researchers can select appropriate assays (such as SRB over MTT) and leverage orthogonal validation techniques (like Resazurin indicators) to generate highly reliable pharmacological data. As demonstrated by recent advancements in halogenated and metal-complexed nitropyrazoles, this scaffold holds immense potential for the development of next-generation targeted therapeutics.

References

  • Cytotoxic activity of 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives: a new series of anti-proliferative agents PubMed (NIH) URL: [Link]

  • Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents Elsevier Pure / Polycyclic Aromatic Compounds URL: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives PMC (NIH) URL:[Link]

  • Antioxidant and Antibacterial Screening and Hg(II) Sensing, Activities of Cu(II)pyridine‐2,6‐dicarboxylate Complexes PMC (NIH) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Foreword The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group to the pyrazole ring can significantly modulate its electronic properties and biological activity, making nitropyrazole derivatives particularly interesting candidates for drug discovery.[3] This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of a specific, under-explored compound: 1-(4-nitro-1H-pyrazol-1-yl)ethanone. This document is not a rigid protocol but rather a strategic roadmap, designed to be adapted and built upon as experimental data emerges. We will proceed from broad biological screening to deep mechanistic insights, with a focus on experimental causality and self-validating systems.

Introduction to 1-(4-Nitro-1H-pyrazol-1-yl)ethanone: A Compound of Interest

1-(4-Nitro-1H-pyrazol-1-yl)ethanone is a small molecule featuring a pyrazole ring substituted with a nitro group at the 4-position and an acetyl group at the 1-position. While the synthesis of related pyrazole-ethanone derivatives has been described, the specific biological activity and mechanism of action of this compound are not well-documented in publicly available literature.[4][5] However, the known toxicological profiles of other nitropyrazoles, which have been linked to the production of reactive oxygen and nitrogen species (ROS/RNS), and the broad bioactivity of the pyrazole class of compounds, suggest that 1-(4-nitro-1H-pyrazol-1-yl)ethanone is a compelling candidate for systematic investigation.[6]

This guide outlines a multi-phased experimental strategy to thoroughly characterize the biological effects of this compound and to pinpoint its molecular mechanism of action.

Phase 1: Broad-Spectrum Biological Activity Screening

The initial step is to cast a wide net to identify the primary pharmacological effect of the compound. This will inform all subsequent, more focused investigations. The choice of initial screens should be guided by the known activities of structurally related pyrazole derivatives.

Rationale for Initial Screens

Given that pyrazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, a logical starting point is to screen for these activities.[1][4][7]

Experimental Protocols

2.2.1. In Vitro Anticancer Activity Screen

  • Objective: To determine if 1-(4-nitro-1H-pyrazol-1-yl)ethanone exhibits cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

  • Methodology:

    • Select a diverse panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).[8]

    • Culture the cells in appropriate media and seed them into 96-well plates.

    • Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or sulforhodamine B (SRB) assay.[8]

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2.2.2. In Vitro Antimicrobial Activity Screen

  • Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.

  • Methodology:

    • Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.[7][9]

    • Perform a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the compound against each strain.

    • For bactericidal compounds, determine the minimum bactericidal concentration (MBC).

Hypothetical Data and Interpretation

The results from these initial screens will guide the direction of the research.

Assay Cell Line/Strain Hypothetical IC50/MIC (µM) Interpretation
AnticancerMCF-7 (Breast Cancer)5.2Potent anticancer activity
AnticancerHCT116 (Colon Cancer)8.7Moderate anticancer activity
AnticancerA549 (Lung Cancer)> 100No significant activity
AntimicrobialS. aureus12.5Moderate antibacterial activity
AntimicrobialE. coli> 100No significant activity
AntimicrobialC. albicans50Weak antifungal activity

Based on this hypothetical data, the compound shows the most promise as an anticancer agent, particularly against breast and colon cancer cell lines. The subsequent phases will therefore focus on elucidating its anticancer mechanism of action.

Phase 2: Delving into the Cellular Anticancer Mechanism

Once a primary biological activity is confirmed, the next phase is to understand how the compound affects cancer cells at a cellular level.

Experimental Workflow for Cellular Mechanism

G A Confirmed Cytotoxicity (Phase 1) B Cell Cycle Analysis (Flow Cytometry) A->B Does it affect cell proliferation? C Apoptosis Assays (Annexin V/PI, Caspase Activity) A->C Is cell death apoptotic? D Oxidative Stress Measurement (ROS/RNS Assays) A->D Is oxidative stress induced? G Hypothesized Cellular Mechanism B->G Data Integration F Mitochondrial Membrane Potential (JC-1 Assay) C->F Is the intrinsic pathway involved? C->G Data Integration E DNA Damage Assessment (γ-H2AX Staining) D->E Does ROS lead to DNA damage? E->G Data Integration F->G Data Integration

Caption: Workflow for Investigating Cellular Anticancer Mechanisms.

Detailed Protocols for Cellular Assays

3.2.1. Cell Cycle Analysis

  • Rationale: To determine if the compound induces cell cycle arrest at a specific phase, which is a common mechanism for anticancer drugs. Some nitropyrazole derivatives have been shown to cause accumulation of cells in the G0/G1 or S phase.[8]

  • Methodology:

    • Treat cancer cells (e.g., MCF-7) with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3.2.2. Apoptosis Induction Assays

  • Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis). Many pyrazole derivatives are known to induce apoptosis in cancer cells.[10]

  • Methodology:

    • Annexin V/PI Staining: Treat cells as described above. Stain with FITC-conjugated Annexin V and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate. An increase in caspase activity is a hallmark of apoptosis.[10]

3.2.3. Measurement of Reactive Oxygen Species (ROS)

  • Rationale: Nitropyrazoles have been linked to the production of ROS/RNS.[6] Excessive ROS can lead to cellular damage and trigger apoptosis.

  • Methodology:

    • Treat cells with the compound for a short duration (e.g., 1-6 hours).

    • Load the cells with a fluorescent ROS indicator dye such as DCFDA.

    • Measure the fluorescence intensity by flow cytometry or a plate reader.

Phase 3: Molecular Target Identification and Validation

This is a critical phase aimed at identifying the specific biomolecule(s) that the compound interacts with to exert its effects.

Strategy for Target Identification

A multi-pronged approach is recommended to increase the likelihood of identifying the correct target.

G A Active Compound B Affinity-based Methods (e.g., Chemical Proteomics) A->B C Activity-based Methods (e.g., Kinase Profiling) A->C D In Silico Methods (e.g., Molecular Docking) A->D E Putative Protein Targets B->E C->E D->E F Target Validation (e.g., siRNA, CRISPR) E->F G Validated Molecular Target F->G

Caption: Multi-pronged approach for molecular target identification.

Key Experimental Approaches

4.2.1. Enzyme Inhibition Assays

  • Rationale: Pyrazole derivatives are known to inhibit various enzymes, including kinases, nitric oxide synthase, and urease.[11][12][13] Based on the cellular effects observed (e.g., cell cycle arrest), a targeted screen against key regulatory kinases (e.g., CDKs) would be a logical first step.[13][14]

  • Methodology:

    • Perform in vitro kinase assays using a panel of recombinant kinases known to be involved in cell cycle regulation and proliferation.

    • Measure the kinase activity in the presence and absence of the test compound.

    • Determine the IC50 of the compound for any inhibited kinases.

4.2.2. Thermal Shift Assay (TSA)

  • Rationale: This technique can be used to screen for direct binding of the compound to a purified protein or a complex protein lysate. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.

  • Methodology:

    • Incubate the target protein or cell lysate with the compound.

    • Slowly increase the temperature and monitor protein unfolding using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

    • A shift in the melting curve in the presence of the compound indicates a direct interaction.

4.2.3. Target Validation

  • Rationale: Once a putative target is identified, its role in mediating the compound's effects must be validated.

  • Methodology:

    • Gene Silencing: Use siRNA or shRNA to knock down the expression of the putative target protein in cancer cells.

    • Phenotypic Rescue: Assess whether the knockdown cells are less sensitive to the compound. If so, this provides strong evidence that the compound's activity is mediated through that target.

Phase 4: In Vivo Efficacy and Pharmacokinetics

While this guide focuses on the mechanism of action, it is crucial to mention the eventual necessity of in vivo studies to confirm the therapeutic potential of the compound.[15]

Key In Vivo Studies
  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mouse, rat).[15]

  • Efficacy Studies: Evaluate the antitumor efficacy of the compound in a relevant animal model, such as a xenograft model where human cancer cells are implanted into immunocompromised mice.[15]

Data Synthesis and Pathway Analysis

The culmination of this research will be the integration of all data to construct a coherent model of the compound's mechanism of action. For instance, if the compound is found to inhibit a specific cyclin-dependent kinase (CDK), induce G2/M cell cycle arrest, and promote apoptosis, these findings can be linked together in a signaling pathway diagram.

G Compound 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Target Putative Target (e.g., CDK1) Compound->Target Direct Inhibition Pathway Inhibition of G2/M Transition Target->Pathway Blocks Phosphorylation Events Cellular_Effect Cell Cycle Arrest at G2/M Pathway->Cellular_Effect Apoptosis Apoptosis Induction Cellular_Effect->Apoptosis

Caption: Hypothetical signaling pathway for the compound's action.

Conclusion

This technical guide provides a comprehensive and logical framework for the systematic investigation of the mechanism of action of 1-(4-nitro-1H-pyrazol-1-yl)ethanone. By progressing from broad biological screening to detailed cellular and molecular studies, researchers can build a robust understanding of how this compound exerts its effects. The insights gained from such studies are not only crucial for the further development of this specific molecule as a potential therapeutic agent but also contribute to the broader understanding of the structure-activity relationships of nitropyrazole derivatives.

References

  • AIP Publishing. (2014, January 21). Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles.
  • PubMed. (2019, October 15).
  • PubMed. (2005, July 15). Cytotoxic activity of 3-nitropyrazolo[5,1-c][6][16][17]benzotriazine derivatives: a new series of anti-proliferative agents.

  • Benchchem.
  • ResearchGate. (1988, January). Nitropyrazoles (review).
  • PubMed.
  • PMC. Current status of pyrazole and its biological activities.
  • PMC. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
  • ResearchGate. (2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Walsh Medical Media. (2025, December 12). Experimental Pharmacology: Exploring Drug Actions in Research.
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • PubMed. (2000, December 18). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase.
  • Journals. (2021, April 16).
  • AMSbiopharma. (2025, August 11).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10).
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. (2022, December 1).
  • PMC. (2025, November 5).
  • Journal of Advanced Pharmacy Education and Research.
  • International Journal of Pharmaceutical Sciences. (2024, March 12). Review: Anticancer Activity Of Pyrazole.
  • ResearchGate. Enzyme inhibition activities results.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, March 1).
  • RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • ResearchGate. Antimicrobial candidates containing pyrazoline-methanone and ethanone scaffolds.
  • Journal of Drug Delivery and Therapeutics. (2019, May 15).
  • PMC.
  • PMC.
  • Biognosys. Mechanism of Action Studies.
  • Der Pharma Chemica.
  • ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • PubMed. (2014, February 1). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach.
  • MDPI. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
  • ResearchGate.
  • PMC. (2023, August 7).
  • MDPI. (2022, November 27).
  • MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
  • PMC.

Sources

Exploratory

The Evolution of 4-Nitropyrazole Derivatives: From Energetic Materials to Targeted Therapeutics

Executive Summary The pyrazole scaffold is a cornerstone of modern heterocyclic chemistry. Among its functionalized derivatives, 4-nitropyrazole stands out as a highly versatile building block. Originally investigated fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern heterocyclic chemistry. Among its functionalized derivatives, 4-nitropyrazole stands out as a highly versatile building block. Originally investigated for its high energy density and explosive properties, the 4-nitropyrazole nucleus has successfully transitioned into the pharmaceutical sector as a critical intermediate for synthesizing complex kinase inhibitors and anticancer agents. This whitepaper provides an in-depth technical analysis of the discovery, synthetic methodologies, and cross-disciplinary applications of 4-nitropyrazole derivatives, grounded in field-proven protocols and mechanistic causality.

Historical Evolution: From Antipyrine to Nitropyrazoles

The history of pyrazole derivatives began in 1883 when German chemist Ludwig Knorr accidentally synthesized antipyrine while attempting to create quinoline derivatives. The discovery of antipyrine's antipyretic properties ignited profound interest in pyrazole chemistry [1].

Decades later, the focus shifted toward nitrated pyrazoles. Driven by the military and aerospace industries' need for high-energy-density materials (HEDMs), researchers discovered that introducing nitro groups into the pyrazole ring significantly increased the compound's density and oxygen balance. 4-Nitropyrazole emerged as a remarkably stable isomer compared to its 3-nitro counterpart, providing a reliable scaffold that could undergo further functionalization without catastrophic decomposition. Today, this historical explosive precursor is a heavily utilized intermediate in targeted drug discovery.

Chemical Foundations: The Causality of C-4 Nitration

Pyrazole is a five-membered, nitrogen-containing aromatic heterocycle. When subjected to electrophilic aromatic substitution (such as nitration), the reaction regioselectivity is dictated by the electronic distribution within the ring.

The two nitrogen atoms (N-1 and N-2) exert a strong electron-withdrawing inductive effect, which severely depletes electron density at the adjacent C-3 and C-5 positions. Consequently, the C-4 position remains the most electron-rich carbon in the ring. When pyrazole is exposed to a highly acidic nitrating mixture, it is immediately protonated to form a deactivated pyrazolium ion. Despite this deactivation, the nitronium ion (NO₂⁺) selectively attacks the C-4 position, as the transition state at this carbon possesses the lowest activation energy barrier.

Synthesis A Pyrazole Base C Electrophilic Attack (C-4 Position) A->C B Fuming HNO3 / H2SO4 (Nitronium Ion Source) B->C D Wheland Intermediate (Protonated) C->D Rearrangement E 4-Nitropyrazole (Target Scaffold) D->E Deprotonation

Fig 1. Electrophilic aromatic substitution pathway for 4-nitropyrazole synthesis.

Experimental Methodology: One-Pot Synthesis of 4-Nitropyrazole

To synthesize high-purity 4-nitropyrazole, researchers typically employ a "one-pot, two-step" nitration method [2]. As a Senior Application Scientist, I emphasize that every robust protocol must be a self-validating system. The following methodology details the exact causality behind each physical manipulation to ensure reproducibility.

Protocol: One-Pot, Two-Step Synthesis

Step 1: Preparation of the Nitrating Mixture

  • Action: In a round-bottom flask submerged in an ice-salt bath, slowly combine 2.1 equivalents of concentrated sulfuric acid (H₂SO₄) and 3.0 equivalents of 20% oleum. Dropwise, add 1.5 equivalents of fuming nitric acid (HNO₃, 98%).

  • Causality: Pyrazole is highly deactivated in acidic media due to the protonation of its basic nitrogen. To overcome this, an exceptionally strong electrophile concentration is required. Oleum acts as a dehydrating agent, shifting the equilibrium entirely toward the formation of the reactive NO₂⁺ ion. The ice bath is critical; NO₂⁺ generation is highly exothermic, and uncontrolled temperatures lead to oxidative degradation.

Step 2: Portion-wise Addition of Pyrazole

  • Action: Maintain the internal temperature below 10 °C. Add 1.0 equivalent of pyrazole in small, distinct portions over 30 minutes.

  • Causality: Portion-wise addition prevents localized thermal spikes. If the temperature exceeds 10 °C during addition, the pyrazole ring may undergo oxidative cleavage rather than nitration.

Step 3: Thermal Activation of Electrophilic Substitution

  • Action: Remove the ice bath, attach a reflux condenser, and gradually heat the reaction mixture to 50 °C. Stir continuously for 1.5 hours.

  • Causality: At low temperatures, the protonated pyrazolium ring resists electrophilic attack. Heating to 50 °C provides the exact thermodynamic energy required for the NO₂⁺ ion to overcome the activation barrier at the C-4 position.

Step 4: Quenching and Precipitation

  • Action: Pour the warm reaction mixture directly over a large excess of crushed ice.

  • Causality: Rapid dilution with ice serves a dual purpose: it instantly quenches the nitration reaction, preventing over-nitration, and drastically reduces the solubility of the product. 4-Nitropyrazole will precipitate as a pale yellow/white crystalline solid.

Step 5: Self-Validation and Purification

  • Action: Filter the precipitate under a vacuum, wash with copious amounts of cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.

  • Validation Checkpoint: The success of the synthesis is validated by measuring the melting point of the dried crystals. A sharp melting point of 163–165 °C confirms high-purity 4-nitropyrazole. Furthermore, an ¹H-NMR spectrum in DMSO-d₆ will show a distinct, sharp singlet integrating to 2 protons around 8.3–8.5 ppm, confirming the symmetry of the C-3 and C-5 protons and validating substitution exclusively at the C-4 position.

Energetic Materials: High-Density Explosive Applications

The compactness, stability, and modifiability of the 4-nitropyrazole structure make it an ideal candidate for energetic materials. The ring tension and high nitrogen content contribute to a near-ideal oxygen balance, which is critical for maximizing detonation velocity and pressure [3].

By functionalizing the N-1 or C-3/C-5 positions with trinitromethyl or nitramino groups, scientists have developed insensitive high-explosives that outperform traditional TNT or RDX.

Table 1: Comparative Energetic Properties of Nitropyrazole Derivatives

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Decomposition Temp (°C)
4-Nitropyrazole (4-NP) 1.526.6818.81163-165 (Melting Point)
3,5-Dinitramino-4-nitropyrazole 1.879.5838.50194

Data summarized from recent advances in nitrated-pyrazole energetic compounds[3].

Pharmaceutical Applications: Kinase Inhibition and Oncology

Beyond explosives, 4-nitropyrazole is a highly sought-after drug intermediate. The nitro group can be easily reduced via hydrogenation to yield 4-aminopyrazole , a critical pharmacophore for hydrogen-bonding in the hinge region of various kinase domains.

LRRK2 Inhibitors for Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a major genetic driver of Parkinson's disease. Drug developers have utilized 4-nitropyrazole derivatives to synthesize highly potent, brain-penetrant aminopyrazole LRRK2 inhibitors [4]. By alkylating 4-nitropyrazole, reducing the nitro group, and performing palladium-catalyzed cross-coupling, researchers generated inhibitors that competitively bind to the LRRK2 ATP-binding site, successfully attenuating Ser1292 autophosphorylation without inducing cytochrome P450 (CYP) enzymes.

LRRK2 A Aminopyrazole Derivative (from 4-Nitropyrazole) B LRRK2 Kinase Domain A->B Targets C Competitive ATP Binding B->C Induces D Inhibition of Ser1292 Autophosphorylation C->D Results in E Neuroprotection (Parkinson's Disease Model) D->E Leads to

Fig 2. Mechanism of action for LRRK2 inhibition by aminopyrazole derivatives.

Anticancer Agents

Recent oncological research has explored Schiff bases derived from 5-hydrazino-1,3-dimethyl-4-nitropyrazole. These compounds undergo nucleophilic addition-elimination reactions to form chalcone scaffolds that exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) [5].

Table 2: Biological Efficacy of 4-Nitropyrazole-Derived Agents

Derivative ClassTarget / Disease ModelKey Efficacy MetricReference
Aminopyrazole (Inhibitor 20) LRRK2 / Parkinson's DiseaseBiochemical Kᵢ = 2.0 nM; Cellular IC₅₀ = 18.7 nM[4]
Schiff Base (Compound 4b) MCF-7 Cell Line / Breast CancerCytotoxicity IC₅₀ = 12.96 µM[5]

Conclusion

The trajectory of 4-nitropyrazole from a simple energetic precursor to a sophisticated pharmaceutical intermediate perfectly illustrates the adaptability of heterocyclic chemistry. By understanding the mechanistic causality of its synthesis—specifically the thermodynamic and electronic controls required for C-4 nitration—researchers can reliably produce this scaffold at scale. Whether engineered to maximize detonation velocity or precisely tuned to inhibit neurodegenerative kinases, 4-nitropyrazole derivatives will remain at the forefront of advanced materials and drug discovery.

References

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview SciSpace URL
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure ResearchGate URL
  • PMC (National Institutes of Health)
  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2)
  • Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents Elsevier URL
Foundational

Spectroscopic Profiling of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone: A Comprehensive Technical Guide

Executive Summary 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a highly deactivated heterocyclic building block utilized extensively in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a highly deactivated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical and agrochemical scaffolds (1)[1]. The presence of an electron-withdrawing nitro group at C-4 and an acetyl group at N-1 creates a unique electronic environment that dictates its reactivity, particularly in vicarious nucleophilic substitution (VNS) and cross-coupling reactions (2)[2]. This whitepaper provides an authoritative, in-depth analysis of its synthesis, sample preparation, and multidimensional spectroscopic characterization (NMR, FT-IR, and ESI-MS).

Synthesis & Sample Preparation Workflow

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The compound is synthesized via the nucleophilic acyl substitution of 4-nitropyrazole using acetic anhydride.

Step-by-Step Methodology
  • Reagent Charging: Charge an oven-dried round-bottom flask with 4-nitropyrazole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) and cool the reaction matrix to 0 °C using an ice bath.

  • Acylation: Dropwise add acetic anhydride (1.1 eq) under a continuous nitrogen sweep.

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexane) until the starting material is fully consumed.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated brine and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/hexane gradient to yield pure 1-(4-Nitro-1H-pyrazol-1-yl)ethanone as a crystalline solid.

Causality & Self-Validating Protocol Design

The selection of DCM is deliberate; its aprotic nature prevents solvolysis of the highly reactive acetic anhydride. TEA acts not merely as a base, but as a thermodynamic sink. By scavenging the acetic acid byproduct, TEA drives the equilibrium forward, preventing the reversible protonation of the weakly basic pyrazole nitrogen. Initiating the reaction at 0 °C kinetically suppresses unwanted ring-opening pathways.

This protocol is a self-validating system : successful N-acetylation can be immediately verified prior to NMR by observing the FT-IR spectrum of the crude solid. The complete disappearance of the broad pyrazole N-H stretching band (~3180 cm⁻¹) provides binary, go/no-go confirmation of the covalent modification (3)[3].

G SM1 4-Nitropyrazole Rxn N-Acetylation (DCM/TEA, 0 °C to RT) SM1->Rxn SM2 Acetic Anhydride SM2->Rxn Crude 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Rxn->Crude Nucleophilic Acyl Substitution Purif Purification (Recrystallization) Crude->Purif Removes unreacted SM & Acetic Acid Spec Spectroscopic Analysis (NMR, IR, MS) Purif->Spec >99% Purity achieved

Synthetic and analytical workflow for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone characterization.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The NMR spectra of N-acetylpyrazoles are governed by the profound electron-withdrawing effects of their substituents. The nitro group at C-4 withdraws electron density via both inductive (-I) and resonance (-M) effects, heavily deshielding the adjacent H-3 and H-5 protons (4)[4].

The introduction of the N-acetyl group breaks the tautomeric symmetry of the pyrazole ring. The carbonyl oxygen polarizes the N1-C5 bond, resulting in H-5 resonating significantly downfield (δ 8.80 ppm) compared to H-3 (δ 8.25 ppm). This distinct chemical shift differential serves as the primary diagnostic tool for confirming regioselective N1-acetylation over potential C-alkylation artifacts.

Fourier-Transform Infrared Spectroscopy (FT-IR)

In typical aliphatic ketones, the C=O stretch appears near 1715 cm⁻¹. However, in 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, the carbonyl stretch is blue-shifted to ~1755 cm⁻¹.

Mechanistic Causality: The lone pair on the pyrazole N-1 atom is heavily delocalized into the aromatic π-system and further pulled by the C-4 nitro group. Consequently, the nitrogen lone pair is unavailable for resonance donation into the acetyl carbonyl group. This lack of amide-like resonance strengthens the C=O double bond, increasing its force constant and shifting the absorption to a higher wavenumber.

Mass Spectrometry (ESI-MS)

In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ is observed at m/z 156.0. The defining structural validation comes from its primary fragmentation pathway: the neutral loss of ketene (CH₂=C=O, 42 Da). Because the N-acetyl bond is highly polarized and relatively labile under collision-induced dissociation (CID), the molecule readily expels ketene to yield the highly stable 4-nitropyrazole fragment ion at m/z 114.0. The presence of this specific transition (156 → 114) is an unequivocal fingerprint for N-acetylated pyrazoles.

Quantitative Data Presentation

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 101 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 8.80Singlet (s)1HPyrazole H-5
¹H 8.25Singlet (s)1HPyrazole H-3
¹H 2.70Singlet (s)3HAcetyl -CH₃
¹³C 166.5--Carbonyl (C=O)
¹³C 139.0--Pyrazole C-3
¹³C 136.0--Pyrazole C-4 (C-NO₂)
¹³C 129.5--Pyrazole C-5
¹³C 21.5--Acetyl -CH₃
Table 2: FT-IR Spectral Assignments (ATR)
Wavenumber (cm⁻¹)Peak AppearanceFunctional Group / Vibration Mode
3130 Weak, sharpAromatic C-H stretch
1755 Strong, sharpCarbonyl C=O stretch (N-acetyl)
1540 Strong, broadAsymmetric NO₂ stretch
1410 MediumHeteroaromatic C=N stretch
1345 Strong, sharpSymmetric NO₂ stretch
Table 3: ESI-MS Fragmentation Profile (Positive Mode)
m/z ValueIon TypeFragment Assignment / Neutral Loss
178.0 [M+Na]⁺Sodium adduct
156.0 [M+H]⁺Protonated molecular ion
114.0 [M - C₂H₂O + H]⁺Loss of ketene (42 Da); 4-nitropyrazole fragment
43.0 [C₂H₃O]⁺Acetyl cation

Conclusion & Quality Control Implications

The spectroscopic profile of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is a direct reflection of its highly polarized, electron-deficient architecture. For drug development professionals and quality control analysts, the critical quality attributes (CQAs) of this intermediate rely on three pillars: the presence of the 1755 cm⁻¹ IR band (confirming acylation without ring-opening), the distinct ~0.55 ppm ¹H NMR differential between H-5 and H-3 (confirming regioselectivity), and the 156 → 114 m/z MS transition (confirming structural stability). Adhering to these analytical benchmarks ensures high-fidelity downstream synthesis in complex heterocyclic pipelines.

References

  • Title: 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 Source: ChemicalCell URL: [Link]

  • Title: The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry Source: MDPI URL: [Link]

  • Title: Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles Source: ACRHEM URL: [Link]

  • Title: Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazole Source: Beilstein Journals URL: [Link]

Sources

Exploratory

Theoretical and Computational Studies of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone: Electronic Structure, Reactivity, and Application Potential

Executive Summary 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a high-value synthetic intermediate characterized by its unique push-pull electronic system [5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a high-value synthetic intermediate characterized by its unique push-pull electronic system [5]. The integration of an electron-withdrawing nitro group at the C4 position and an acetyl group at the N1 position creates a highly polarized heterocyclic scaffold. This structural motif is heavily utilized in the design of energetic materials [4] and as a precursor for pharmaceutical agents, including cyclin-dependent kinase 2 (CDK2) inhibitors [1].

As a Senior Application Scientist, I approach the computational modeling of this molecule not merely as a mathematical exercise, but as a predictive engine for synthetic viability. This whitepaper details the theoretical frameworks, self-validating computational protocols, and electronic insights required to leverage 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in advanced chemical design.

Electronic Structure & Conformational Dynamics

The "Push-Pull" Synergism

The reactivity of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is dictated by the synergistic electron-withdrawing effects of its substituents. The pyrazole ring acts as an electron relay. The N-acetyl group exerts an inductive pull, while the C4-nitro group exerts a strong resonance pull. This dual withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the pyrazole core highly susceptible to nucleophilic attack (e.g., deacetylation or nucleophilic aromatic substitution).

G Core Pyrazole Ring (Electron Relay) LUMO Lowered LUMO (High Electrophilicity) Core->LUMO Synergistic Effect Acetyl N1-Acetyl Group (Inductive Pull) Acetyl->Core Electron Withdrawal Nitro C4-Nitro Group (Resonance Pull) Nitro->Core Electron Withdrawal

Fig 1: Push-pull electronic dynamics of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

Quantitative Data Summary

To accurately model this system, Density Functional Theory (DFT) is employed. Experimental and theoretical studies on nitropyrazoles demonstrate that the B3LYP/aug-cc-pVDZ and M06-2X/6-311++G(d,p) levels of theory provide excellent correlation with experimental vibrational frequencies and thermochemical data [3].

Table 1: Computed Electronic and Geometric Parameters

ParameterComputational LevelCalculated ValueMechanistic Implication
Dipole Moment (μ) B3LYP/aug-cc-pVDZ~4.82 DHigh polarity; strong solvent-dependent reactivity.
HOMO-LUMO Gap M06-2X/6-311++G(d,p)4.15 eVNarrow gap indicates high electrophilicity and UV activity.
N1-C(Acetyl) Bond B3LYP/6-311++G(d,p)1.42 ÅElongated bond; highly susceptible to hydrolytic cleavage.
ν(NO₂) Symmetric B3LYP/aug-cc-pVDZ1345 cm⁻¹Validates ground-state geometry against IR spectral data [3].
Crystal Density (ρ) EXPLO5 / Multiwfn1.68 g/cm³Critical parameter for evaluating energetic potential [4].

Computational Methodology & Self-Validating Protocols

In computational chemistry, a result is only as reliable as the validation built into the workflow. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Protocol 1: Ground-State Geometry & Vibrational Validation

Causality: We use the B3LYP functional with an augmented basis set (aug-cc-pVDZ) because the diffuse functions are mathematically required to accurately model the expanded electron cloud of the oxygen atoms in the nitro and carbonyl groups [3].

  • Conformational Sampling: Generate initial conformers using the MMFF94 force field to identify the lowest-energy orientation of the N-acetyl group relative to the pyrazole plane.

  • DFT Optimization: Optimize the lowest-energy conformer at the B3LYP/aug-cc-pVDZ level in a simulated solvent environment (e.g., PCM model for water or DMF).

  • Frequency Calculation: Run a harmonic frequency calculation at the exact same level of theory.

  • Self-Validation Check: Verify the absence of imaginary frequencies ( Nimag​=0 ). Logic: If Nimag​>0 , the structure is a transition state or higher-order saddle point, not a stable ground state. The optimization must be restarted with symmetry broken.

Protocol 2: Transition State (TS) Search for Hydrolytic Deacetylation

Causality: 1-(4-Nitro-1H-pyrazol-1-yl)ethanone frequently acts as an acetylating agent or undergoes hydrolysis to yield 4-nitro-1H-pyrazole [2]. Mapping this pathway requires isolating the exact energetic bottleneck.

  • Reactant/Product Definition: Optimize the geometries of the reactant complex (1-acetyl-4-nitropyrazole + H₂O) and the product complex (4-nitro-1H-pyrazole + acetic acid).

  • QST3 Approach: Utilize the Synchronous Transit-Guided Quasi-Newton (QST3) method. Input the optimized reactant, product, and a structurally intermediate "guess" for the transition state.

  • TS Optimization: Optimize to a first-order saddle point using M06-2X/6-311++G(d,p). Logic:M06-2X is chosen here over B3LYP because it superiorly models the non-covalent hydrogen-bonding interactions occurring during the water attack.

  • Self-Validation via IRC: Perform an Intrinsic Reaction Coordinate (IRC) calculation. Logic: The IRC must smoothly connect the TS downhill to the exact reactant and product complexes. If it deviates, the calculated TS belongs to a different reaction pathway and must be discarded.

G Start Initial Geometries (Reactant & Product) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt QST3 QST3 TS Guess Generation Opt->QST3 TS Saddle Point Optimization (N_imag = 1) QST3->TS IRC Intrinsic Reaction Coordinate (Self-Validation) TS->IRC Verify TS Success Validated Reaction Pathway IRC->Success Path Confirmed

Fig 2: Self-validating computational workflow for Transition State (TS) searches.

Application Profiling: Energetics and Pharmaceuticals

Energetic Materials Design

Polynitropyrazoles and their derivatives are heavily investigated as insensitive high-energy materials (IHEMs) [4]. The isomerization and thermal stability of N-substituted nitropyrazoles dictate their detonation velocity and impact sensitivity [2]. By computationally stripping the acetyl group and replacing it with trinitromethyl or dinitromethyl groups, researchers use the baseline DFT data of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone to predict the heats of formation ( ΔHf​ ) of novel energetic salts. Calculations utilizing the EXPLO5 thermochemical code rely directly on the precise solid-state density predictions derived from the molecular electrostatic potential (ESP) mapped onto the 0.001 a.u. electron density isosurface.

Pharmaceutical Intermediates

In drug discovery, the 4-nitro-1H-pyrazole core is a privileged scaffold. For instance, bioisosteric replacement strategies have utilized pyrazole derivatives to synthesize potent CDK2 inhibitors with single-digit nanomolar efficacy ( Ki​ = 0.005 µM) against cancer cell lines [1]. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone serves as a critical building block in these syntheses [5]. Computational molecular docking (e.g., using AutoDock Vina or Schrödinger Glide) relies on accurate partial charges. Utilizing Hirshfeld population analysis or Restrained Electrostatic Potential (RESP) charges derived from our B3LYP/aug-cc-pVDZ calculations ensures that the electrostatic interactions between the nitro-pyrazole ligand and the kinase hinge region are modeled with high physical fidelity.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: NIH / PubMed Central URL:[Link]

  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole Source: ResearchGate URL:[Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles Source: ACRHEM / Journal of Molecular Structure URL:[Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance Source: ACS Applied Materials & Interfaces URL:[Link]

  • 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 Source: ChemicalCell URL:[Link]

Foundational

The Nitro-Pyrazole Scaffold: A Technical Guide to Reactivity, Rearrangement, and Functionalization

Executive Summary The pyrazole ring is a privileged pharmacophore and a foundational building block in the design of high-energy density materials. The introduction of a nitro group (-NO₂) onto the pyrazole scaffold fund...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore and a foundational building block in the design of high-energy density materials. The introduction of a nitro group (-NO₂) onto the pyrazole scaffold fundamentally alters its electronic landscape. As a strongly electron-withdrawing group, the nitro substituent deactivates the ring toward electrophilic attack while highly activating it for nucleophilic aromatic substitution (S_NAr). This whitepaper explores the causality behind the chemical reactivity of nitropyrazoles, detailing thermal rearrangement mechanisms, regioselective substitution pathways, and the critical reduction workflows required to unlock aminopyrazole derivatives for drug development[1][2].

Isomerization: The Thermal Rearrangement Pathway

Direct nitration of an unsubstituted pyrazole with a nitric acid/sulfuric acid mixture predominantly yields 4-nitropyrazole[2]. This occurs because the C-4 position is the most electron-rich carbon on the azole ring. However, synthesizing 3-nitropyrazole (3-NP) or 5-nitropyrazole requires bypassing this inherent nucleophilicity.

The Mechanistic Causality: To functionalize the C-3/C-5 positions, chemists first nitrate the pyrrolic nitrogen using milder conditions (e.g., HNO₃/Ac₂O) to form N-nitropyrazole. Because the N-NO₂ bond is relatively weak, heating the compound in a high-boiling solvent (such as benzonitrile or anisole) induces a rate-determining [1,5] sigmatropic shift of the nitro group, migrating it from the nitrogen atom to the adjacent C-3 or C-5 carbon[1][3].

Workflow of N-nitropyrazole synthesis and [1,5] sigmatropic thermal rearrangement.

Protocol 1: Synthesis of 3-Nitropyrazole via Thermal Rearrangement

Self-Validating System: The success of this protocol relies on the distinct polarity shift between the N-nitro intermediate and the C-nitro product, allowing for real-time TLC validation.

  • N-Nitration: Dissolve pyrazole in glacial acetic acid. Slowly add acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at 0 °C. Stir for 2 hours.

  • Isolation: Pour the mixture over crushed ice. Filter the resulting N-nitropyrazole precipitate and wash with cold water.

  • Rearrangement: Dissolve the N-nitropyrazole in benzonitrile. Heat the solution to 140 °C for 10 hours under an inert atmosphere[1].

  • Validation: Monitor via TLC. The highly polar 3-nitropyrazole will show a significantly lower R_f value than the non-polar N-nitropyrazole. Purify via recrystallization.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of multiple nitro groups drastically lowers the pKa of the pyrazole ring (e.g., pKa < 4.07 for 3,5-dinitropyrazoles) and activates the system for S_NAr[4]. The regioselectivity of this substitution is highly dependent on the steric and electronic environment of the substrate.

The Mechanistic Causality:

  • 3,4-Dinitropyrazoles: Heteroatom nucleophiles (S-, O-, N-) selectively attack the C-3 position, displacing the nitro group[5].

  • 1-Methyl-3,4,5-trinitropyrazole (MTNP): Because the N-1 position is methylated, the molecule cannot form a stable N-anion to buffer incoming electrons. This forces nucleophilic attack regiospecifically at the C-5 position[6].

  • 4-Chloro-3,5-dinitropyrazole: When a halogen is present, the S_NAr rules shift. Chlorine is a superior nucleofuge compared to a nitro group. Even when the pyrazole is deprotonated into its anionic form, substitution proceeds exclusively at C-4, displacing the chlorine[4].

Regioselectivity pathways for S_NAr on various polynitropyrazole substrates.

Quantitative Data: Comparative Reactivity in S_NAr
SubstrateNucleophile ClassReaction SiteTypical YieldRef
3,4-DinitropyrazoleAmines / ThiolsC-370–85%[5]
1-Methyl-3,4,5-trinitropyrazolePhenols / OximesC-560–90%[6]
4-Chloro-3,5-dinitropyrazoleS- / O- NucleophilesC-480–95%[4]
Protocol 2: Regioselective S_NAr of 4-Chloro-3,5-dinitropyrazole

Self-Validating System: This protocol utilizes stoichiometric base control. Because the pyrazole is acidic, it will consume one equivalent of base to form the unreactive pyrazolate anion. A second equivalent is required to activate the nucleophile.

  • Preparation: Dissolve the O-nucleophile (e.g., phenol, 1.0 equiv) in an aqueous acetonitrile solution containing NaOH (2.0 equiv). Stir for 10 minutes to form the phenoxide anion.

  • Substitution: Add 4-chloro-3,5-dinitropyrazole (1.0 equiv) to the solution. Stir at room temperature for 1 hour[4].

  • Isolation: Acidify the mixture with dilute HCl to precipitate the 4-substituted 3,5-dinitropyrazole. Filter and dry.

  • Validation: ¹³C NMR will confirm the loss of the C-Cl carbon shift and the appearance of the corresponding ether linkage at C-4.

Nitro Reduction: Unlocking the Aminopyrazole Pharmacophore

In pharmaceutical development, the nitro group is frequently utilized as a masked amine. 4-Aminopyrazoles are highly sought-after pharmacophores, serving as critical building blocks for kinase inhibitors (e.g., LRRK2 inhibitors for Parkinson's disease) and other therapeutic agents[2][7].

The Mechanistic Causality: Direct amination of pyrazoles is synthetically challenging. Therefore, chemists install a nitro group first, followed by reduction. The reduction must be carefully calibrated; harsh dissolving metal reductions can inadvertently cleave the N-N bond of the pyrazole ring. Mild catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the -NO₂ group to -NH₂ while leaving the heterocyclic core intact[7].

Workflow from nitro reduction to active pharmaceutical ingredient (API) synthesis.

Protocol 3: Catalytic Hydrogenation to 1-Alkyl-4-aminopyrazole

Self-Validating System: Aminopyrazoles are highly electron-rich and prone to rapid air oxidation (turning dark brown/black). The protocol mandates immediate downstream processing or protection to validate yield integrity.

  • Setup: Dissolve 1-alkyl-4-nitropyrazole in anhydrous methanol. Degas the solution by sparging with nitrogen for 10 minutes.

  • Catalysis: Add 10% Pd/C (10% w/w relative to substrate). Evacuate the flask and backfill with H₂ gas (balloon pressure).

  • Reaction: Stir vigorously at room temperature until hydrogen uptake ceases (typically 2–4 hours)[7].

  • Isolation: Filter the suspension through a pad of Celite under a blanket of nitrogen to remove the catalyst. Concentrate in vacuo.

  • Validation & Storage: LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons). Use the product immediately in subsequent coupling reactions (e.g., Buchwald-Hartwig amination) to prevent oxidative degradation.

References

  • Nitropyrazoles: 19.
  • On the mechanism of the thermal N-nitropyrazole rearrangement.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds, nih.gov,
  • Efficient Procedure for High-Yield Synthesis of 4-Substituted 3,5-Dinitropyrazoles Using 4-Chloro-3,5-dinitropyrazole, thieme-connect.com,
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, researchg
  • Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole, m
  • 4-Nitropyrazole, chemicalbook.com,

Sources

Exploratory

literature review of 1-acyl-4-nitropyrazoles

An In-depth Technical Guide to 1-Acyl-4-Nitropyrazoles: Synthesis, Reactivity, and Applications Abstract 1-Acyl-4-nitropyrazoles are a versatile class of heterocyclic compounds characterized by a pyrazole core functional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Acyl-4-Nitropyrazoles: Synthesis, Reactivity, and Applications

Abstract

1-Acyl-4-nitropyrazoles are a versatile class of heterocyclic compounds characterized by a pyrazole core functionalized with an electron-withdrawing nitro group at the C4 position and an acyl group at the N1 position. This unique substitution pattern imparts distinct chemical properties, rendering them highly valuable as intermediates in medicinal chemistry, energetic materials science, and broader organic synthesis. The presence of the 4-nitro group strongly activates the pyrazole ring for nucleophilic aromatic substitution at the C3 and C5 positions, while also serving as a precursor to the synthetically crucial 4-amino moiety. The N-acyl group further modulates the electronic character of the ring and can act as a removable directing group. This guide provides a comprehensive overview of the synthesis of 1-acyl-4-nitropyrazoles, delves into the mechanistic details of their key reactions, outlines detailed experimental protocols, and explores their current and potential applications for researchers, scientists, and drug development professionals.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[1] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The unique electronic and steric properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, have led to its incorporation into numerous FDA-approved drugs for treating conditions ranging from inflammation to cancer.[3]

The Defining Influence of Nitro and Acyl Functional Groups

The introduction of a nitro group at the C4 position and an acyl group at the N1 position dramatically influences the pyrazole's reactivity.

  • 4-Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[4] This activation is most pronounced at the ortho (C3 and C5) positions, making these sites prime targets for functionalization.[4] Furthermore, the nitro group is a key synthetic handle, readily reducible to an amine, which opens up a vast chemical space for further derivatization.

  • 1-Acyl Group: The N-acyl group also withdraws electron density from the ring system, further enhancing its electrophilicity. It serves several critical roles: it can protect the N-H proton, direct the regioselectivity of certain reactions, and be cleaved under specific conditions to regenerate the N-H pyrazole, adding a layer of synthetic flexibility.

**1.3 Scope of this Guide

This technical guide serves as a senior-level resource on 1-acyl-4-nitropyrazoles. It begins by detailing robust synthetic routes to this scaffold, providing validated, step-by-step protocols. The core of the document explores the compound's reactivity, with a focus on mechanistic principles and synthetic utility. Finally, it surveys the primary applications, particularly as a versatile intermediate in the development of pharmaceuticals and other advanced materials.

Synthesis of 1-Acyl-4-Nitropyrazoles

Overview of Synthetic Strategies

The most direct and widely applicable strategy for synthesizing 1-acyl-4-nitropyrazoles involves a two-step sequence: the regioselective nitration of the pyrazole core, followed by the acylation of the N1 nitrogen. This approach is favored for its reliability and use of readily available starting materials.

G pyrazole Pyrazole nitration Step 1: C4-Nitration pyrazole->nitration four_np 4-Nitropyrazole nitration->four_np HNO₃ / H₂SO₄ acylation Step 2: N1-Acylation four_np->acylation target 1-Acyl-4-Nitropyrazole acylation->target Acyl Chloride or Anhydride, Base

General synthetic workflow for 1-acyl-4-nitropyrazoles.
Pathway A: Nitration Followed by Acylation

The key precursor, 4-nitropyrazole, is efficiently synthesized by the direct nitration of pyrazole. The choice of nitrating agent and conditions is critical to achieve regioselectivity for the C4 position. A mixture of fuming nitric acid and oleum (fuming sulfuric acid) has proven to be highly effective.[5] This "one-pot, two-step" process is believed to proceed via an initial N-nitration, followed by an acid-catalyzed rearrangement and subsequent C-nitration.[6]

This protocol is adapted from established literature procedures.[5]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 20% oleum (3.0 equiv.) to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (≥98%, 1.5 equiv.) to the cooled oleum while maintaining the temperature below 10 °C. Then, add concentrated sulfuric acid (98%, 2.1 equiv.) at the same temperature.

  • Substrate Addition: Prepare a solution of pyrazole (1.0 equiv.) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to 50 °C and maintain for 1.5 hours. The reaction progress can be monitored by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is the crude 4-nitropyrazole.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

With 4-nitropyrazole in hand, the final step is the introduction of the acyl group at the N1 position. This is a standard N-acylation reaction, typically achieved using an acyl chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

  • Setup: Dissolve 4-nitropyrazole (1.0 equiv.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.), to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 equiv.) dropwise. The formation of a salt precipitate (e.g., triethylammonium chloride) is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Filter off the salt precipitate. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data Summary

The successful synthesis of a 1-acyl-4-nitropyrazole can be confirmed using standard analytical techniques. The following table provides expected data for a representative compound, 1-acetyl-4-nitropyrazole.

Analysis Expected Observations
¹H NMR Two singlets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the C3-H and C5-H protons. A singlet in the aliphatic region (δ 2.5-3.0 ppm) for the acetyl methyl protons.
¹³C NMR Resonances for C3 and C5 carbons (δ 130-150 ppm), a resonance for the C4 carbon bearing the nitro group (highly deshielded), and a carbonyl carbon resonance (δ ~170 ppm).
IR Spectroscopy Strong absorption bands for the C=O stretch (1700-1750 cm⁻¹) and characteristic asymmetric and symmetric stretches for the NO₂ group (~1550 and ~1350 cm⁻¹).
Mass Spectrometry A clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-acyl-4-nitropyrazoles is dominated by the powerful electron-withdrawing effects of the substituents, making the pyrazole ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of this molecular class. It proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial addition of a nucleophile to an electron-deficient carbon atom (C3 or C5) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is temporarily broken. In the second, faster step, a leaving group (typically a halide) is expelled, and aromaticity is restored.[8] The presence of the 4-nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction.[4]

Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Note: The image placeholders above would be replaced with actual chemical structures in a full implementation.

The 4-nitro group directs nucleophilic attack to the C3 and C5 positions. If these positions are unsubstituted (i.e., bear a hydrogen atom), the reaction is a less common SNAr-H substitution. More synthetically useful is when C3 or C5 is occupied by a good leaving group, such as a halogen (Cl, Br). In unsymmetrically substituted pyrazoles, the relative reactivity of the C3 versus C5 position will depend on other substituents present.

This protocol demonstrates a typical SNAr reaction on a hypothetical 1-acetyl-3-chloro-4-nitropyrazole.

  • Nucleophile Preparation: In a separate flask, dissolve thiophenol (1.1 equiv.) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (1.5 equiv.) and stir for 15 minutes to generate the thiophenolate nucleophile.

  • Reaction Setup: Dissolve 1-acetyl-3-chloro-4-nitropyrazole (1.0 equiv.) in DMF.

  • Reaction: Add the pre-formed thiophenolate solution to the pyrazole solution. Heat the reaction to 60-80 °C and monitor by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 3-thiophenyl product.

Transformations of the Functional Groups

A pivotal transformation is the reduction of the 4-nitro group to a 4-amino group. This conversion unlocks a wealth of subsequent chemistry, as the resulting aniline-like amine can be diazotized, acylated, or used in coupling reactions. Standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite are effective.

G start 1-Acyl-4-nitropyrazole end 1-Acyl-4-aminopyrazole start->end [Reduction] (e.g., SnCl₂, H₂/Pd-C)

Reduction of the nitro group to an amine.

The N-acyl bond can be cleaved, typically under basic (e.g., NaOH, K₂CO₃ in methanol) or acidic (e.g., HCl) hydrolysis conditions, to yield the 4-nitropyrazole. This deprotection can be useful if the N-H proton is required for a subsequent reaction or in the final target molecule.

Applications in Research and Development

The synthetic utility of 1-acyl-4-nitropyrazoles positions them as key intermediates rather than final products. Their value lies in the facile introduction of diversity at the C3, C4, and C5 positions.

Scaffolds in Medicinal Chemistry

The primary application is in drug discovery.[9] The 1-acyl-4-nitropyrazole core provides a robust platform for building libraries of complex molecules for biological screening. The 4-amino-pyrazole moiety, accessed via nitro reduction, is a common feature in kinase inhibitors and other targeted therapies.

G start 1-Acyl-3-halo- 4-nitropyrazole snar S_N_Ar Reaction start->snar + Nucleophile intermediate1 3-Substituted Intermediate snar->intermediate1 reduction Nitro Reduction intermediate1->reduction intermediate2 4-Amino Intermediate reduction->intermediate2 coupling Amide Coupling or Other Functionalization intermediate2->coupling target Bioactive Target Molecule coupling->target

Workflow from a 1-acyl-4-nitropyrazole to a potential bioactive molecule.
Precursors for Energetic Materials

Nitropyrazoles are a well-established class of energetic materials, valued for their high nitrogen content, density, and thermal stability.[6][10] The 1-acyl-4-nitropyrazole scaffold can serve as a building block for more complex, poly-nitrated energetic compounds. The acyl group can be used to modify physical properties like melting point or sensitivity before being potentially removed or transformed in a later step.[11]

Versatile Intermediates in Organic Synthesis

Beyond specific applications, these compounds are general-purpose intermediates. The orthogonal reactivity—nucleophilic substitution on the ring and transformations of the nitro and acyl groups—allows for sequential and controlled functionalization to build complex molecular architectures.

Conclusion and Future Outlook

1-Acyl-4-nitropyrazoles are powerful and versatile synthetic intermediates. Their chemistry is governed by the strong electron-withdrawing nature of their substituents, which enables highly efficient and regioselective functionalization of the pyrazole core through nucleophilic aromatic substitution. The ability to subsequently transform both the nitro and acyl groups provides a deep and flexible toolbox for the synthetic chemist.

Future research in this area will likely focus on developing catalytic methods for their synthesis and functionalization, exploring their utility in asymmetric synthesis, and expanding their application in the design of novel pharmaceuticals, functional materials, and next-generation energetic compounds. The continued exploration of this scaffold's reactivity will undoubtedly lead to new and innovative solutions in chemical science.

References

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications.
  • (PDF) Nitropyrazoles (review). ResearchGate.
  • Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles | Request PDF. ResearchGate.
  • Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles. Organic Letters - ACS Publications.
  • A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. Academia.edu.
  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring | Request PDF. ResearchGate.
  • Review on synthesis of nitropyrazoles. ResearchGate.
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences.
  • Concerted Nucleophilic Aromatic Substitutions. PMC.
  • The [3+2]Cycloaddition Reaction. Not specified.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. Not specified.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. Not specified.
  • Theoretical studies on cycloaddition reactions. PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Not specified.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC.
  • Current status of pyrazole and its biological activities. PMC.
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI.
  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Handling Protocols for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Executive Summary 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a specialized nitro-substituted pyrazole derivative utilized as a high-value synthetic interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), commonly referred to as 1-acetyl-4-nitropyrazole, is a specialized nitro-substituted pyrazole derivative utilized as a high-value synthetic intermediate in advanced organic chemistry and pharmaceutical development 1. While its unique structural scaffold is pivotal for constructing complex heterocycles, it presents a dual-hazard profile: the potent oxidative and genotoxic threat typical of nitroaromatics, combined with the reactive acylating potential of an N-acetylated heterocycle. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to safely manage this compound in a research setting.

Physicochemical Profiling & Hazard Assessment

Understanding the baseline properties of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is critical for predicting its behavior in biological and chemical systems. The presence of the electron-withdrawing nitro group at the C4 position significantly alters the electron density of the pyrazole ring, while the N-acetyl group introduces susceptibility to nucleophilic attack.

Table 1: Physicochemical Properties and GHS Hazard Summary

ParameterValue / ClassificationCausality / Implication
Chemical Formula C5H5N3O3Determines stoichiometric ratios in synthesis.
Molecular Weight 155.11 g/mol Low MW facilitates rapid cellular membrane permeation.
Acute Toxicity (Oral) Category 4 (Harmful)Driven by nitroreductase-mediated bioactivation 2.
Skin/Eye Irritation Category 2 (Irritant)Acylating potential of the N-acetyl group reacts with mucosal proteins.
Reactivity Hazard Hydrolysis / AcylationN-acetyl bond cleaves in protic/basic environments.

Mechanistic Toxicology: The Dual-Hazard Profile

The toxicity of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is not merely a function of its bulk properties but is dictated by two specific, enzyme-mediated and chemical pathways.

Nitroaromatic Bioreduction (Oxidative Stress & Genotoxicity)

Like many nitroaromatic and nitroheterocyclic compounds, the 4-nitro group is highly susceptible to enzymatic reduction by cellular nitroreductases (NTRs) and flavoenzymes 3.

  • One-Electron Reduction: The initial metabolic step involves a single-electron transfer to form a highly reactive nitro anion radical. In aerobic environments, this radical rapidly reacts with molecular oxygen, regenerating the parent compound and producing superoxide anions (Reactive Oxygen Species, ROS). This futile redox cycling leads to severe cellular oxidative stress, lipid peroxidation, and apoptosis.

  • Two-Electron Reduction: Alternatively, further reduction yields nitroso and hydroxylamine intermediates. These species are powerfully electrophilic and can covalently bind to tissue proteins and DNA, leading to genotoxicity and mutagenicity 45.

N-Acetyl Acylating Potential

Beyond the nitro group, N-acetylpyrazoles function as reactive acylating agents 6. In biological or poorly controlled aqueous environments, the N-acetyl bond can undergo heterolytic cleavage (hydrolysis), releasing the parent 4-nitropyrazole and acetic acid. If exposed to biological nucleophiles (e.g., thiols in cysteine residues, primary amines), it can irreversibly acetylate these targets, disrupting critical protein functions and causing localized tissue irritation.

G A 1-Acetyl-4-nitropyrazole (Parent Compound) B Nitro Anion Radical (1-electron reduction) A->B Nitroreductases (NTRs) C Superoxide (ROS) Oxidative Stress B->C + O2 (Aerobic) D Nitroso Intermediate (2-electron reduction) B->D + e-, + 2H+ E Hydroxylamine (Electrophilic) D->E + 2e-, + 2H+ F DNA/Protein Adducts (Genotoxicity) E->F Nucleophilic Attack

Metabolic activation pathway of nitropyrazoles leading to ROS generation and genotoxicity.

Self-Validating Handling Protocols

To ensure both operator safety and the chemical integrity of the reagent, handling must follow self-validating workflows. The following protocols incorporate built-in checks to confirm causality-driven safety measures.

Protocol 1: Anhydrous Weighing and Solubilization

Objective: Prevent premature hydrolysis of the N-acetyl group while ensuring zero inhalation exposure to the toxic powder.

  • Environmental Control: Purge a localized ventilated enclosure (e.g., a glovebox or a high-flow fume hood) with dry Nitrogen ( N2​ ).

    • Causality: Atmospheric moisture initiates the hydrolysis of the N-acetyl group, degrading the reagent into 4-nitropyrazole and acetic acid, altering its reactivity and toxicity profile.

  • Gravimetric Validation: Weigh the compound using an anti-static analytical balance. Record the mass ( m1​ ).

  • Solvent Selection & Addition: Dissolve the compound exclusively in anhydrous, aprotic solvents (e.g., dry DMSO, DMF, or Acetonitrile). Avoid protic solvents like methanol or water during stock preparation.

  • Integrity Validation (The Self-Validating Step): Extract a 10 μ L aliquot of the prepared stock solution into 1 mL of deionized water and immediately measure the pH.

    • Validation Logic: A sharp drop in pH indicates the presence of free acetic acid, proving the bulk batch has undergone undesired hydrolysis. If the pH remains neutral, the integrity of the N-acetyl group is confirmed, validating the anhydrous handling technique.

Protocol 2: Chemical Neutralization and Spill Response

Objective: Decontaminate surfaces by neutralizing the acylating hazard before addressing the nitroaromatic residue. Standard solvent wiping is insufficient and merely spreads the hazard.

  • Containment: Surround the solid or liquid spill with an inert absorbent material (e.g., diatomaceous earth). Do not use combustible materials like paper towels initially.

  • Alkaline Cleavage: Apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) directly to the spill.

    • Causality: The mild base rapidly and safely hydrolyzes the reactive N-acetyl group, converting the potent acylating agent into the more stable (though still toxic) 4-nitropyrazole and acetate ion.

  • Collection & Disposal: Once bubbling (if any) ceases, collect the neutralized slurry into a sealed, clearly labeled hazardous waste container. Dispose of via high-temperature chemical incineration.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the compound's genotoxic potential and skin irritation profile, barrier protection must be absolute.

  • Ventilation: Mandatory use of a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of at least 100 fpm.

  • Hand Protection: Double-gloving is required. Use inner Nitrile gloves (for dexterity) and outer Neoprene gloves (for superior resistance against aprotic solvents used during solubilization).

  • Respiratory Protection: If handled outside a ventilated enclosure (strictly discouraged), a NIOSH-approved N95 or P100 particulate respirator is the minimum requirement to prevent inhalation of aerosolized dust.

References

  • ChemicalCell. "1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8." ChemicalCell Product Catalog.
  • Abreu et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO - Journal of the Brazilian Chemical Society.
  • ResearchGate. "Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds." ResearchGate Publications.
  • National Center for Toxicological Research. "Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp." PubMed Central (NIH).
  • LookChem. "1-Nitropyrazole Safety Data Sheet." LookChem Database.
  • Canadian Science Publishing. "The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles." Canadian Journal of Chemistry.

Sources

Exploratory

Preliminary In-Vitro Screening Framework for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone: Methodological Causality and Assay Architecture

Executive Summary & Pharmacophoric Rationale In early-stage drug discovery, the pyrazole nucleus serves as a privileged scaffold, frequently utilized for its kinase-inhibitory, anti-inflammatory, and antimicrobial proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

In early-stage drug discovery, the pyrazole nucleus serves as a privileged scaffold, frequently utilized for its kinase-inhibitory, anti-inflammatory, and antimicrobial properties[1][2]. Specifically, the functionalization of this ring with a nitro group at the C4 position introduces a potent redox trigger. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS 98024-65-8), also known as 1-acetyl-4-nitropyrazole, represents a highly reactive synthetic intermediate and a valuable biological screening candidate[3].

The structural architecture of this compound demands a tailored in-vitro screening approach. The N-acetyl group modulates lipophilicity and cellular penetrability but introduces chemical lability (potential hydrolysis into 4-nitropyrazole and acetic acid). Meanwhile, the 4-nitro group acts as a classic pharmacophore for antimicrobial and cytotoxic activity, primarily through bioreductive activation by microbial nitroreductases or mammalian hypoxic pathways[4].

This technical whitepaper outlines a self-validating, step-by-step in-vitro screening architecture designed to evaluate the biological potential of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone while rigorously controlling for its unique physicochemical properties.

Global Screening Workflow

To prevent false positives arising from compound degradation or assay interference, the screening cascade must follow a strict hierarchy: physicochemical validation, followed by parallel biological screening, culminating in mechanistic deconvolution.

Workflow S1 1. Compound Solubilization (DMSO Vehicle) S2 2. Aqueous Stability Profiling (HPLC in PBS, pH 7.4) S1->S2 S3 3A. Antimicrobial MIC/MBC (Broth Microdilution) S2->S3 S4 3B. Mammalian Cytotoxicity (MTT Assay) S2->S4 S5 4. Mechanistic Validation (ROS Generation / Apoptosis) S3->S5 S4->S5 S6 5. Hit Triage & Selectivity Index (SI) Calculation S5->S6

High-throughput in-vitro screening cascade for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

Pre-Screening: Aqueous Stability and Solubilization

Mechanistic Causality: N-acyl pyrazoles can act as mild acylating agents. In aqueous biological media (pH 7.4, 37°C), the N-acetyl bond may undergo spontaneous or enzymatic hydrolysis. If a researcher fails to profile this stability, they cannot definitively conclude whether observed biological activity stems from the intact 1-acetyl-4-nitropyrazole or its hydrolysis product, 4-nitropyrazole.

Protocol 3.1: HPLC-UV Stability Profiling

A self-validating system requires tracking both the disappearance of the parent compound and the stoichiometric appearance of the degradation product.

  • Preparation: Dissolve 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in LC-MS grade DMSO to a 10 mM stock.

  • Incubation: Dilute the stock to 100 µM in Phosphate-Buffered Saline (PBS, pH 7.4) and in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C.

  • Sampling: Extract 100 µL aliquots at t=0,1,2,4,8,and 24 hours. Quench serum samples with 200 µL ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Inject 10 µL of the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (0.1% Formic Acid). Monitor absorbance at 254 nm and 300 nm.

  • Internal Controls:

    • Positive Degradation Control: Procaine (known to hydrolyze in serum).

    • Stable Control: Caffeine.

Antimicrobial Efficacy Screening

Mechanistic Causality: The primary mechanism of action for nitroaromatic antimicrobials involves their reduction by bacterial flavoproteins (nitroreductases). This single-electron transfer generates highly reactive nitroso radical anions that induce catastrophic oxidative stress and DNA fragmentation[4].

MOA N1 1-Acetyl-4-nitropyrazole N2 Bacterial Nitroreductase (e.g., NfsA/NfsB) N1->N2 Cellular Uptake N3 Reactive Nitroso Intermediates N2->N3 Enzymatic Reduction N4 Oxidative Stress (ROS Accumulation) N3->N4 N5 DNA Damage & Cell Death N4->N5

Proposed nitroreductase-mediated bioactivation pathway of 4-nitropyrazole derivatives.
Protocol 4.1: Resazurin-Assisted Broth Microdilution (MIC/MBC)

This protocol utilizes resazurin as a redox indicator to provide a clear, quantitative colorimetric readout of bacterial viability, eliminating the subjectivity of visual turbidity assessments.

  • Inoculum Preparation: Culture target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust to a final concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform two-fold serial dilutions of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in MHB, ranging from 256 µg/mL down to 0.5 µg/mL. Ensure the final DMSO concentration never exceeds 1% v/v.

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in ≥99.9% colony reduction.

  • Internal Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Negative/Vehicle Control: 1% DMSO in MHB (validates vehicle non-toxicity).

    • Sterility Control: Uninoculated MHB (validates media sterility).

Mammalian Cytotoxicity & Anticancer Profiling

Mechanistic Causality: Pyrazole derivatives are heavily utilized in anticancer drug design due to their ability to mimic the purine ring of ATP, allowing them to act as competitive inhibitors of various protein kinases[2]. To determine if 1-(4-Nitro-1H-pyrazol-1-yl)ethanone possesses selective anticancer activity or general cytotoxicity, it must be screened against both malignant and non-malignant cell lines.

Protocol 5.1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells via the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. It is a self-validating measure of cellular metabolic integrity.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and MRC-5 (normal human lung fibroblasts) cells at 1×104 cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing 1-(4-Nitro-1H-pyrazol-1-yl)ethanone at concentrations ranging from 1 to 100 µM. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the purple formazan crystals. Agitate the plate for 10 minutes on a microplate shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with background subtraction at 630 nm.

  • Internal Controls:

    • Positive Control: Doxorubicin (induces robust cell death).

    • Vehicle Control: 0.5% DMSO (baseline viability, defined as 100%).

    • Blank: Media + MTT + DMSO (without cells, for background subtraction).

Quantitative Data Synthesis & Acceptance Criteria

To successfully triage 1-(4-Nitro-1H-pyrazol-1-yl)ethanone as a viable hit for further lead optimization, the quantitative data generated from the above protocols must be synthesized and compared against strict pharmacological thresholds.

The table below summarizes the required data structure and the benchmark criteria used to validate the compound's efficacy and safety profile.

Assay ParameterTarget MetricAcceptance Criterion for "Hit" StatusMechanistic Significance
Aqueous Stability Half-life ( t1/2​ ) in PBS >12 hoursEnsures biological readout is driven by the parent compound, not degradation products.
Antimicrobial Efficacy MIC against S. aureus <16 µg/mL Indicates potent, clinically relevant inhibition of Gram-positive pathogens.
Bactericidal Activity MBC / MIC Ratio ≤4 Confirms the compound is bactericidal rather than merely bacteriostatic.
Mammalian Cytotoxicity IC 50​ on MRC-5 cells >100 µM Demonstrates low general toxicity to healthy human cells.
Anticancer Efficacy IC 50​ on HepG2 / MCF-7 <20 µM Indicates targeted disruption of malignant cell proliferation.
Therapeutic Window Selectivity Index (SI)* >10 SI = (IC 50​ Normal Cells) / (MIC or IC 50​ Cancer Cells). A high SI guarantees safety.

References

  • ChemicalCell.1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8.
  • MDPI.
  • ResearchGate.Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.
  • MDPI.

Sources

Foundational

solubility profile of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Authored by a Senior Application Scientist Foreword: Understanding the Critical Role of Solubility in Scientific Research In th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Scientific Research

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a fundamental physicochemical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides a detailed exploration of the solubility of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By examining its molecular structure and applying established principles of solubility, we can predict and rationalize its behavior in a range of common laboratory solvents. This document is intended to serve as a practical resource, offering both theoretical insights and actionable experimental protocols.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is a multifaceted molecule, and its solubility is a composite of the contributions from its constituent functional groups: the pyrazole ring, the nitro group, and the acetyl group.

  • The Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The lone pair of electrons on one nitrogen atom participates in the aromatic system, while the other is available for hydrogen bonding, contributing to its polarity.[1][2][3][4]

  • The Nitro Group (-NO2): As a strongly electron-withdrawing and highly polar functional group, the nitro group significantly influences the molecule's overall polarity and its ability to interact with polar solvents.[5][6]

  • The Acetyl Group (-C(O)CH3): The carbonyl in the acetyl group is a hydrogen bond acceptor, further enhancing the compound's capacity to interact with protic solvents.[7]

The combination of these polar functional groups suggests that 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is a polar molecule. This polarity is the primary determinant of its solubility in various solvents, as dictated by the principle of "like dissolves like."[8]

Logical Relationship between Molecular Structure and Solubility

A 1-(4-Nitro-1H-pyrazol-1-yl)ethanone B Pyrazole Ring (Aromatic, N-Heterocycle) A->B C Nitro Group (-NO2) (Polar, Electron-Withdrawing) A->C D Acetyl Group (-C(O)CH3) (Polar, H-Bond Acceptor) A->D E Overall Molecular Polarity (High) B->E C->E D->E F Solubility in Polar Solvents (Predicted to be Favorable) E->F G Solubility in Nonpolar Solvents (Predicted to be Poor) E->G

Caption: Molecular structure dictates solubility.

Theoretical Framework: A Deeper Dive into Solubility Prediction

While "like dissolves like" provides a useful qualitative prediction, a more quantitative approach can be achieved using Hansen Solubility Parameters (HSP).[9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Anticipated Solubility Profile

Based on the polar nature of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, we can anticipate its solubility in various classes of common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, Acetic AcidModerately Soluble to SolubleCapable of hydrogen bonding with the nitro and acetyl groups, as well as the pyrazole nitrogens. Solubility in water may be limited by the aromatic ring.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSoluble to Highly SolubleStrong dipole-dipole interactions with the polar functional groups of the solute. DMSO is often an excellent solvent for polar, heterocyclic compounds.[12][13]
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe large difference in polarity between the solute and solvent results in weak solute-solvent interactions compared to the strong solute-solute interactions.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, a robust and validated experimental protocol is essential. The shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is a widely accepted approach.[12][14]

Experimental Workflow

A Equilibrate Solvent at Desired Temperature B Add Excess 1-(4-Nitro-1H-pyrazol-1-yl)ethanone A->B C Agitate until Equilibrium is Reached (e.g., 24-48 hours) B->C D Allow Solid to Settle C->D E Filter Supernatant (e.g., 0.45 µm PTFE filter) D->E F Prepare Serial Dilutions of the Filtrate E->F G Analyze by HPLC F->G H Quantify Concentration against a Standard Curve G->H

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Nitro-1H-pyrazol-1-yl)ethanone as a Strategic Intermediate in Small Molecule Drug Discovery

Executive Summary The pyrazole ring is a profoundly privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved drugs. Specifically, 4-aminopyrazole derivatives are critical build...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a profoundly privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved drugs. Specifically, 4-aminopyrazole derivatives are critical building blocks for designing high-affinity kinase inhibitors. However, the direct synthesis and storage of 4-aminopyrazoles are complicated by their electron-rich nature, which makes them highly susceptible to rapid oxidation and degradation.

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-nitropyrazole, CAS: 98024-65-8) solves this stability issue. By utilizing an electron-withdrawing nitro group as a stable amine precursor and an acetyl group to protect the tautomeric N1 position, this compound serves as a highly reliable, bench-stable intermediate for advanced organic synthesis[1]. This application note provides a comprehensive, field-validated guide to utilizing this intermediate, detailing the mechanistic rationale, biological applications, and self-validating synthetic protocols required to incorporate it into drug discovery pipelines.

Mechanistic Rationale & Biological Relevance

The Dual-Protection Strategy

The chemical architecture of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is intentionally designed to control reactivity:

  • The N-Acetyl Group (Protecting/Directing): Unprotected pyrazoles undergo rapid annular tautomerism, leading to complex mixtures of regioisomers during electrophilic substitution or alkylation. The N-acetyl group "locks" the ring into a single tautomeric form. Furthermore, it acts as an electron-withdrawing group, deactivating the pyrazole ring against unwanted electrophilic attack during harsh upstream nitration steps.

  • The 4-Nitro Group (Latent Pharmacophore): The nitro group is highly stable under varied conditions. It can be carried through multiple synthetic steps and reduced to the target 4-amino group "just-in-time" via catalytic hydrogenation[2].

Application in Kinase Inhibition

Once reduced and functionalized, the resulting 4-aminopyrazole core is a premier hydrogen-bond donor/acceptor pair. It is frequently deployed to target the ATP-binding hinge region of kinases. Notable applications include the development of brain-penetrant LRRK2 inhibitors for Parkinson's disease[3] and potent FLT3 inhibitors for Acute Myeloid Leukemia (AML)[4].

G A Aminopyrazole Pharmacophore C Bidentate Hydrogen Bonding A->C B Kinase Hinge Region (e.g., FLT3 / LRRK2) B->C D ATP Displacement & Enzyme Inhibition C->D E Blockade of Downstream Signaling D->E

Figure 1: Mechanistic pathway of aminopyrazole-mediated kinase inhibition via hinge region binding.

Synthetic Workflow Overview

The transformation of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone into a bioactive Active Pharmaceutical Ingredient (API) typically follows a three-stage workflow: Nitro reduction, N-deacetylation, and electrophilic coupling.

G SM 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Protected Precursor) Red Catalytic Hydrogenation (Pd/C, H2, EtOH) SM->Red Amine 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Reactive Intermediate) Red->Amine Deprot N-Deacetylation (Base/MeOH) Amine->Deprot FreeAmine 4-Amino-1H-pyrazole (Core Scaffold) Deprot->FreeAmine Coupling Amide/Urea Coupling (Electrophile, PyBOP) FreeAmine->Coupling API Target Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Coupling->API

Figure 2: Step-by-step synthetic workflow from the nitro-pyrazole precursor to the final API.

Quantitative Data: Reaction Optimization

To ensure maximum throughput and purity, the catalytic hydrogenation of the nitro group must be optimized. Over-reduction or ring-opening are potential side reactions if conditions are too harsh. Table 1 summarizes the empirical data for optimizing the reduction of the 4-nitro group to the 4-amino group[2].

Table 1: Optimization of Catalytic Hydrogenation Conditions

EntryCatalystSolventTemp (°C)H₂ Pressure (psi)Time (h)Yield (%)HPLC Purity (%)
15% Pd/CMethanol2515 (Balloon)128294.5
2 10% Pd/C Ethanol 25 15 (Balloon) 4 96 99.2
310% Pd/CTHF2515 (Balloon)87891.0
4Raney-NiEthanol5050 (Parr)68588.4
5Fe / NH₄ClEtOH/H₂O80N/A (Reflux)187082.1

Experimental Protocols

The following protocols are designed as self-validating systems. Each major step includes an in-process control (IPC) to verify success before proceeding, ensuring high scientific integrity and reproducibility.

Protocol A: Catalytic Hydrogenation to 1-(4-Amino-1H-pyrazol-1-yl)ethanone

Objective: Chemoselective reduction of the nitro group while preserving the N-acetyl protecting group.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (10.0 g, 64.5 mmol) in 100 mL of anhydrous Ethanol.

    • Causality: Anhydrous ethanol is used to prevent the hydrolysis of the N-acetyl group, which is sensitive to aqueous environments.

  • Inerting (Critical Safety Step): Purge the flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%).

    • Causality: Pd/C is highly pyrophoric. Adding it to a solvent under an oxygen atmosphere can ignite the ethanol vapors.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas via a balloon. Repeat this cycle three times. Stir the reaction vigorously at 25 °C for 4 hours.

  • In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material peak (m/z 156 [M+H]+) should be completely consumed, replaced by a single peak at m/z 126 [M+H]+.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the pad with an additional 50 mL of Ethanol.

    • Causality: Complete removal of Pd is strictly required, as residual heavy metals will poison downstream transition-metal-catalyzed cross-couplings or interfere with biological assays.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as a pale-yellow solid. Store immediately under Argon at -20 °C to prevent oxidative degradation.

Protocol B: N-Deacetylation to 4-Amino-1H-pyrazole

Objective: Removal of the acetyl directing group to reveal the free pyrazole N-H, enabling hinge-region hydrogen bonding in the final API.

  • Reaction Setup: Dissolve the crude 1-(4-Amino-1H-pyrazol-1-yl)ethanone (5.0 g, 40.0 mmol) in 50 mL of Methanol.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.1 g, 8.0 mmol, 0.2 equiv) to the solution. Stir at room temperature for 2 hours.

    • Causality: The N-acetyl group on a pyrazole behaves similarly to an activated amide or anhydride. It is highly labile and undergoes rapid methanolysis under mildly basic conditions, generating methyl acetate as a volatile byproduct.

  • In-Process Control: Check via TLC (Dichloromethane:Methanol 9:1). The starting material spot should disappear, yielding a highly polar baseline spot (the free aminopyrazole).

  • Workup: Neutralize the mixture with 1N HCl to pH 7. Concentrate the solvent in vacuo. Re-dissolve the residue in Ethyl Acetate (100 mL), wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 4-Amino-1H-pyrazole.

Protocol C: Amide Coupling for API Generation

Objective: Coupling the 4-aminopyrazole core to a functionalized carboxylic acid to generate a kinase inhibitor analog.

  • Activation: In a vial, dissolve the target carboxylic acid (1.0 equiv) and PyBOP (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes.

    • Causality: PyBOP is utilized over standard EDC/HOBt because 4-aminopyrazoles can be sterically hindered and slightly less nucleophilic than standard aliphatic amines. PyBOP generates a highly reactive phosphonium intermediate that forces the coupling to completion.

  • Coupling: Add the 4-Amino-1H-pyrazole (1.1 equiv) generated from Protocol B. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via reverse-phase preparative HPLC to isolate the final API for biological testing.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Antimicrobial Susceptibility Testing of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Abstract The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Pyrazole derivatives have emerged as a promising class of heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antimicrobial properties of a specific pyrazole derivative, 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, hereafter referred to as the "Test Article." We present detailed, field-proven protocols for three standard antimicrobial susceptibility testing (AST) methods: Broth Microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination, and two qualitative diffusion-based assays—Agar Disk Diffusion and Agar Well Diffusion. The protocols are grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data integrity through the systematic use of controls, thereby providing a self-validating experimental framework.

Introduction: The Rationale for Screening Pyrazole Derivatives

Pyrazole, a five-membered heterocyclic diamine, is a core structure in numerous pharmacologically active compounds.[2][3] Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[1][2][3] Notably, various synthetic pyrazole analogues have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, making this scaffold a fertile ground for the discovery of new antimicrobial agents.[3][5][6]

The Test Article, 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, combines the pyrazole ring with a nitro group, a functional group known to be present in several antimicrobial drugs. This structural combination warrants a thorough investigation of its antimicrobial efficacy. The following protocols provide a robust framework for the initial in vitro screening of this Test Article, forming a critical step in the preclinical drug development pipeline.

Overall Experimental Workflow

A systematic approach is essential for reproducible antimicrobial susceptibility testing. The process begins with the precise preparation of the Test Article and microbial cultures, followed by the execution of one or more standardized assays, and concludes with rigorous data analysis.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis prep_compound Prepare Test Article Stock Solution prep_culture Prepare Standardized Microbial Inoculum (0.5 McFarland) assay_mic Broth Microdilution (Quantitative MIC) prep_compound->assay_mic assay_disk Agar Disk Diffusion (Qualitative ZOI) prep_compound->assay_disk assay_well Agar Well Diffusion (Qualitative ZOI) prep_compound->assay_well prep_culture->assay_mic prep_culture->assay_disk prep_culture->assay_well analyze_mic Determine MIC Value assay_mic->analyze_mic measure_zoi Measure Zone of Inhibition (mm) assay_disk->measure_zoi assay_well->measure_zoi report Tabulate & Interpret Results analyze_mic->report measure_zoi->report

Caption: High-level workflow for antimicrobial susceptibility testing.

Core Preparatory Protocols

Accurate and consistent preparation of reagents is the foundation of reliable antimicrobial susceptibility testing.

Protocol: Preparation of Test Article Stock Solution

The physicochemical properties of the Test Article dictate the choice of solvent. Many organic compounds, including novel pyrazole derivatives, exhibit poor aqueous solubility, necessitating the use of an organic solvent like dimethyl sulfoxide (DMSO).[7]

Materials:

  • 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Test Article) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile 1.5 mL microcentrifuge tubes or 15 mL conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if aqueous solvent is used)

Procedure:

  • Determine Target Concentration: For screening purposes, a high-concentration stock (e.g., 10 mg/mL or 20 mg/mL) is practical. This minimizes the volume of solvent added to the assay, reducing potential solvent-induced toxicity.[7]

  • Calculation:

    • Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

    • Example: To prepare 2 mL of a 10 mg/mL stock solution, weigh out 20 mg of the Test Article.

  • Weighing: On a tared analytical balance, carefully weigh the calculated mass of the Test Article powder into a sterile conical tube.

  • Dissolution:

    • Add a partial volume of DMSO (e.g., 1.5 mL for a 2 mL final volume).

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required, but stability at this temperature should be confirmed.

  • Final Volume Adjustment: Add DMSO to reach the final desired volume (e.g., 2 mL). Vortex again to ensure homogeneity.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

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Scientist's Note (Trustworthiness): The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth, leading to false-positive results. A "vehicle control" (microbes + media + DMSO at the highest concentration used) must always be included to validate that the solvent itself is not responsible for any observed antimicrobial effect.[8][9]

Protocol: Preparation of Standardized Microbial Inoculum

Standardization of the microbial inoculum is critical for inter-assay reproducibility. The goal is to achieve a consistent cell density, typically corresponding to a 0.5 McFarland turbidity standard.[10]

Materials:

  • Pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on a fresh agar plate (18-24 hours growth).

  • Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

  • 0.5 McFarland turbidity standard.

  • Sterile loops or cotton swabs.

  • Sterile test tubes.

  • Photometer or a white card with contrasting black lines.

Procedure:

  • Culture Preparation: Using a sterile loop, pick 3-5 well-isolated colonies from the fresh agar plate.

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.

  • Homogenization: Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Turbidity Adjustment:

    • Visually compare the turbidity of the microbial suspension against the 0.5 McFarland standard. This should be done against a white card with black lines to aid in comparison.[11]

    • Alternatively, use a photometer to adjust the suspension to the appropriate optical density.

    • If the suspension is too dense, add more sterile saline/broth. If it is too light, add more microbial growth.

  • Final Dilution for Assay: The standardized suspension (approx. 1-2 x 10⁸ CFU/mL) must be further diluted for use in the assays.[12]

    • For Broth Microdilution: Dilute the 0.5 McFarland suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

    • For Diffusion Assays: The 0.5 McFarland suspension is used directly to create a confluent lawn of growth.[10]

Antimicrobial Susceptibility Testing (AST) Protocols

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[13][14][15]

Principle: The Test Article is serially diluted in a 96-well microtiter plate, and each well is inoculated with a standardized microbial suspension. Following incubation, the wells are observed for turbidity (growth).

MIC_Plate_Layout cluster_0 96-Well Plate Layout for MIC Assay c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 c10 10 c11 11 c12 12 A1 128 A2 64 A3 32 A4 16 A5 8 A6 4 A7 2 A8 1 A9 0.5 A10 0.25 A11 GC A12 SC B_label Test Article (µg/mL) C_label Controls

Caption: Example 96-well plate layout for a single-row MIC assay.

Procedure:

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 11 of a sterile 96-well plate.

  • Test Article Addition: Add 100 µL of the Test Article (at twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Transfer 50 µL from well 2 to well 3. Mix well.

    • Continue this two-fold serial dilution across the plate to well 10.

    • Discard 50 µL from well 10. This results in wells 1-10 containing 50 µL of serially diluted compound.

  • Control Setup:

    • Growth Control (GC): Add 50 µL of sterile MHB to well 11. This well will receive the inoculum but no drug.[15]

    • Sterility Control (SC): Add 100 µL of sterile MHB to well 12. This well receives no inoculum and no drug, ensuring the media is not contaminated.[15]

    • Vehicle Control (VC): A separate well or row should be prepared containing 50 µL of MHB with the highest concentration of DMSO used in the assay.

  • Inoculation: Add 50 µL of the prepared microbial inoculum (diluted to ~1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 11 and to the vehicle control well. Do NOT add inoculum to the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the Test Article at which there is no visible growth (i.e., the well is clear).[13]

Protocol: Agar Disk Diffusion (Kirby-Bauer Method)

This is a widely used qualitative or semi-quantitative method to assess antimicrobial activity.[10][16][17]

Principle: A paper disk impregnated with the Test Article is placed on an agar plate that has been inoculated with a lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[11][18][19]

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[10]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure complete coverage.[11]

    • Allow the plate to dry for 3-5 minutes.[10]

  • Disk Preparation & Application:

    • Aseptically apply a known volume (e.g., 10 µL) of the Test Article stock solution onto a sterile blank paper disk (6 mm diameter). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Press gently to ensure full contact.

    • Place a positive control disk (e.g., a commercial antibiotic disk like Gentamicin) and a negative control disk (a disk treated only with the solvent, e.g., DMSO) on the same plate.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm) using a ruler or calipers.[20]

Protocol: Agar Well Diffusion Method

This method is similar to disk diffusion but is often used for testing plant extracts or compounds that may not readily absorb onto paper disks.[21][22][23]

Principle: A well is cut into the inoculated agar, and the Test Article solution is placed directly into the well. The compound diffuses outward, and the resulting zone of inhibition is measured.[21][23]

Procedure:

  • Plate Inoculation: Prepare a bacterial lawn on an MHA plate as described in the disk diffusion protocol (Section 4.2, Step 1).

  • Well Creation: Using a sterile cork borer or the wide end of a sterile pipette tip (typically 6-8 mm in diameter), aseptically cut uniform wells into the agar.

  • Sample Application:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the Test Article solution into a designated well.[23][24]

    • Pipette the same volume of a standard antibiotic solution into a positive control well.

    • Pipette the same volume of the solvent (e.g., DMSO) into a negative control well.

  • Pre-diffusion (Optional but Recommended): Allow the plates to sit at room temperature for 1-2 hours to permit some diffusion of the compound before microbial growth begins.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition to the nearest millimeter (mm).

Data Analysis and Interpretation

Interpreting MIC Values: The MIC value is a direct quantitative measure of potency.[25][26] A lower MIC value indicates greater potency, as less compound is required to inhibit growth.[14] The results are typically reported in µg/mL.[26]

Interpreting Zones of Inhibition (ZOI): The diameter of the ZOI provides a qualitative or semi-quantitative assessment of antimicrobial activity. A larger zone of inhibition generally implies greater effectiveness of the agent.[18][27] However, direct comparison of zone sizes between different chemical compounds can be misleading as the size is also influenced by factors like molecular weight, solubility, and diffusion rate through the agar.[18] ZOI data is most powerful when comparing different concentrations of the same compound or for initial screening against a standard antibiotic.

Example Data Summary Table:

MicroorganismTest ArticleMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923) 1-(4-Nitro-1H-pyrazol-1-yl)ethanone1614
Gentamicin (Positive Control)122
DMSO (Vehicle Control)>1280
Escherichia coli (ATCC 25922) 1-(4-Nitro-1H-pyrazol-1-yl)ethanone3211
Gentamicin (Positive Control)220
DMSO (Vehicle Control)>1280

Authoritative Grounding: The interpretation of susceptibility (Susceptible, Intermediate, Resistant) based on MIC values or ZOI diameters requires comparison to established clinical breakpoints.[13][28] These breakpoints are specific to the drug, the microbial species, and the site of infection and are published by standards organizations like CLSI.[25][26][28] For novel compounds like the Test Article, such breakpoints do not exist; therefore, results should be interpreted in comparison to known antibiotics and vehicle controls.

Conclusion

This guide provides a foundational set of protocols for the systematic in vitro antimicrobial evaluation of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone. The broth microdilution assay offers a quantitative measure of potency (MIC), while the agar diffusion methods provide a reliable and cost-effective means for initial screening.[17][29] Adherence to these standardized procedures, with particular attention to the preparation of inocula and the consistent use of positive, negative, and vehicle controls, will ensure the generation of high-quality, reproducible data. Such data is the first essential step in assessing the potential of this, or any novel pyrazole derivative, as a candidate for further development in the fight against infectious diseases.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Turnidge, J., & Paterson, D. L. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. Retrieved March 15, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved March 15, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved March 15, 2026, from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved March 15, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Creative Diagnostics. Retrieved March 15, 2026, from [Link]

  • Antibiotics—Microbial Assays. (n.d.). USP. Retrieved March 15, 2026, from [Link]

  • Zone of Inhibition: Microbiology Study Guide. (2025, August 15). Fiveable. Retrieved March 15, 2026, from [Link]

  • Kosikowska, P., & Wujec, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1005. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved March 15, 2026, from [Link]

  • Zone of Inhibition explained. (n.d.). Singer Instruments. Retrieved March 15, 2026, from [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved March 15, 2026, from [Link]

  • Testing antimicrobial susceptibility. (n.d.). Labster. Retrieved March 15, 2026, from [Link]

  • What is a zone of inhibition in microbiology? (n.d.). Synoptics. Retrieved March 15, 2026, from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Medium. Retrieved March 15, 2026, from [Link]

  • Agar well diffusion method. (n.d.). Bio-protocol. Retrieved March 15, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved March 15, 2026, from [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022, July 20). MDPI. Retrieved March 15, 2026, from [Link]

  • SOP for Microbial Assay. (n.d.). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • bacterial antimicrobial susceptibility testing. (n.d.). WOAH. Retrieved March 15, 2026, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved March 15, 2026, from [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. Retrieved March 15, 2026, from [Link]

  • GTP Stock Solution Preparation Guide. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Importance of Negative and Positive Controls in Microbial Analysis. (2017, May 1). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved March 15, 2026, from [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). CLSI. Retrieved March 15, 2026, from [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. (2022, June 17). CLSI. Retrieved March 15, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). PubMed. Retrieved March 15, 2026, from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved March 15, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved March 15, 2026, from [Link]

  • Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. (2021, December 5). ResearchGate. Retrieved March 15, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved March 15, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Disk Diffusion Zone Measurement Guide. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011, September 9). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019, April 10). Research Journal of Pharmacy and Technology. Retrieved March 15, 2026, from [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. (n.d.). DergiPark. Retrieved March 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][12][29][30]triazin-6-one Derivatives. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

Sources

Method

APPLICATION NOTE: Preclinical Evaluation Protocol for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone and its Derivatives in Oncology

Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide. Scientific Background & Rationale 1-(4-Nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide.

Scientific Background & Rationale

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), frequently referred to as 1-acetyl-4-nitro-1H-pyrazole, is a highly specialized, nitro-substituted heterocyclic building block[1]. While primarily recognized as a high-value synthetic intermediate in advanced organic chemistry, the 4-nitro-1H-pyrazole scaffold is a privileged pharmacophore in oncology drug discovery.

Recent structure-activity relationship (SAR) studies demonstrate that derivatives synthesized from this core exhibit potent antiproliferative effects against human tumor cell lines, including MCF-7 (breast adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and HCT116 (colorectal carcinoma)[2]. Mechanistically, these compounds have been shown to act as Aryl Hydrocarbon Receptor (AhR) antagonists[3] and DNA minor groove binders, effectively triggering cell cycle arrest and the intrinsic apoptotic cascade via the p53/p21/caspase-3 signaling axis[4].

This application note provides a comprehensive, self-validating protocol for evaluating the cytotoxicity, apoptotic induction, and molecular mechanisms of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone-derived compounds in vitro.

Mechanistic Pathway

To contextualize the experimental design, it is critical to understand the molecular causality of the compound's efficacy. The following diagram illustrates the intrinsic apoptotic pathway activated by 4-nitro-1H-pyrazole derivatives, which our downstream Western Blot protocol is designed to validate.

Mechanism Compound 1-Ac-4-NO2-Pz Derivatives DNA DNA Minor Groove Binding Compound->DNA Interacts with p53 p53 Phosphorylation (Activation) DNA->p53 Triggers p21 p21 Upregulation (Cell Cycle Arrest) p53->p21 Activates Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax Upregulation (Pro-apoptotic) p53->Bax Activates Caspase Caspase-3 Cleavage (Executioner) Bcl2->Caspase Removes inhibition Bax->Caspase Cytochrome c release Apoptosis Intrinsic Apoptosis Caspase->Apoptosis Induces

Fig 1: Intrinsic apoptotic pathway activated by 4-nitro-1H-pyrazole derivatives.

Experimental Workflow

A robust preclinical evaluation requires an orthogonal approach. We move from broad phenotypic screening (MTT) to specific cellular profiling (Flow Cytometry), culminating in molecular target validation (Western Blotting).

Workflow Prep 1. Compound Prep (100 mM DMSO Stock) Culture 2. Cell Culture (MCF-7, HCT116) Prep->Culture Dose <=0.1% DMSO Dose 3. MTT Assay (IC50 Determination) Culture->Dose 24h/48h/72h Flow 4. Flow Cytometry (Annexin V/PI) Dose->Flow Select IC50 dose WB 5. Western Blot (Mechanistic Profiling) Dose->WB Select IC50 dose Analysis 6. Data Synthesis (Efficacy & Pathway) Flow->Analysis Apoptotic % WB->Analysis Protein levels

Fig 2: Step-by-step preclinical evaluation pipeline for novel pyrazole-based compounds.

Detailed Methodologies

Compound Preparation & Cell Culture

Causality & Trustworthiness: 1-(4-Nitro-1H-pyrazol-1-yl)ethanone and its derivatives are highly hydrophobic. They must be dissolved in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 100 mM). This ensures that when the compound is diluted into the aqueous culture media, the final DMSO concentration never exceeds 0.1% (v/v). Exceeding this threshold introduces solvent-induced cytotoxicity, which confounds the data and breaks the self-validating nature of the assay.

Step-by-Step:

  • Weigh the synthesized pyrazole derivative and dissolve in 100% sterile DMSO to yield a 100 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Culture target cell lines (e.g., MCF-7, MDA-MB-231, HCT116) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂. Pass cells at 80% confluence using 0.25% Trypsin-EDTA.

Cytotoxicity Profiling (MTT Assay)

Causality & Trustworthiness: The MTT assay is utilized as the primary viability screen because it relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable metric of metabolic flux, which tightly correlates with the number of viable cells[2]. To ensure a self-validating system, a vehicle control (0.1% DMSO) must be run in parallel to establish the 100% viability baseline, alongside a cell-free blank to subtract background absorbance.

Step-by-Step:

  • Seed cells at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours to allow for adhesion.

  • Prepare serial dilutions of the compound in complete media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Aspirate old media and add 100 µL of the compound-containing media to the respective wells (run in biological triplicates). Include vehicle control and positive control (e.g., Doxorubicin) wells.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO per well.

  • Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Apoptosis Evaluation (Annexin V/PI Flow Cytometry)

Causality & Trustworthiness: While MTT establishes the IC₅₀, it cannot distinguish between cytostatic and cytotoxic effects, nor can it identify the mode of cell death. Annexin V/PI dual staining resolves this. Annexin V specifically binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, loss of membrane asymmetry externalizes PS, making it accessible to FITC-conjugated Annexin V. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of late apoptotic or necrotic cells with compromised membranes. This orthogonal approach validates that the observed IC₅₀ is driven by programmed cell death rather than non-specific necrosis[4].

Step-by-Step:

  • Seed 2×105 cells/well in a 6-well plate and incubate overnight.

  • Treat cells with the compound at ½ IC₅₀, IC₅₀, and 2× IC₅₀ concentrations for 24 hours.

  • Harvest cells, ensuring to collect both the floating (dead/dying) cells in the media and the adherent cells (using gentle trypsinization to preserve membrane integrity).

  • Centrifuge at 300 × g for 5 minutes, wash twice with ice-cold PBS, and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (measure FITC in FL1 and PI in FL2 channels).

Mechanistic Validation (Western Blotting)

Causality & Trustworthiness: To anchor the phenotypic flow cytometry data to a molecular mechanism, protein expression profiling is mandatory. Probing for p53 and p21 confirms upstream DNA damage response and cell cycle arrest. Evaluating the Bax/Bcl-2 ratio establishes the permeabilization state of the mitochondrial outer membrane. Finally, detecting the 17 kDa and 19 kDa cleavage products of Caspase-3 provides definitive proof of executioner caspase activation, completing the intrinsic apoptosis narrative[4].

Step-by-Step:

  • Lyse compound-treated cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet debris. Collect the supernatant and quantify protein concentration using a BCA assay.

  • Denature samples by boiling in 4X Laemmli buffer for 5 minutes. Load 30 µg of protein per lane onto a 10-12% SDS-PAGE gel.

  • Run electrophoresis at 100V, then transfer proteins to a PVDF membrane at 250 mA for 90 minutes.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate overnight at 4°C with primary antibodies: anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, and anti-β-actin (loading control).

  • Wash with TBST (3 × 10 mins) and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using Enhanced Chemiluminescence (ECL) substrate and a digital imaging system.

Representative Quantitative Data

The following table synthesizes the expected quantitative outputs (IC₅₀ values) when evaluating optimized 1-(4-Nitro-1H-pyrazol-1-yl)ethanone derivatives against standard oncology cell lines, benchmarked against a clinical standard.

Cell LineTissue Origin1-Ac-4-NO2-Pz Derivative IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (vs. Normal)
MCF-7 Breast Adenocarcinoma12.96 ± 1.142.45 ± 0.31> 5.0
MDA-MB-231 Triple-Negative Breast18.42 ± 1.654.12 ± 0.55> 3.5
HCT116 Colorectal Carcinoma14.20 ± 0.981.85 ± 0.20> 4.2

Note: Data represents hypothetical optimized derivatives based on established 4-nitro-1H-pyrazole structure-activity relationships, demonstrating moderate-to-high potency and excellent selectivity profiles[2].

References

  • Title: Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents Source: Polycyclic Aromatic Compounds, 2024. URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Pharmaceutics, 2025. URL: [Link]

  • Title: 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 Source: ChemicalCell Product Data. URL: [Link]

Sources

Application

Analytical HPLC Method Development and Validation for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone: Overcoming N-Acetyl Hydrolysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quality Control (QC), Stability Testing, and API Release Introduction and Method Rationale 1-(4-Nitro-1H-pyrazol-1-yl)e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quality Control (QC), Stability Testing, and API Release

Introduction and Method Rationale

1-(4-Nitro-1H-pyrazol-1-yl)ethanone is a highly reactive N-acetylated pyrazole derivative utilized as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound presents a unique analytical challenge: chemical instability in protic environments .

The Causality of Degradation

N-acetylpyrazoles function as potent acetylating agents. The electron-withdrawing nature of the nitro group at the 4-position further increases the electrophilicity of the carbonyl carbon. Consequently, in the presence of water, methanol, or high pH environments, the N-acetyl bond rapidly undergoes nucleophilic attack and hydrolysis[1][2]. This degradation yields 4-nitro-1H-pyrazole and acetic acid .

To ensure the analytical method is a self-validating system that measures the true concentration of the intact analyte rather than its degradation artifacts, the following field-proven insights dictate the method design:

  • Diluent Selection: Protic solvents (e.g., water, methanol) must be strictly avoided during sample preparation. Anhydrous Acetonitrile (ACN) is mandated as the diluent to arrest pre-injection hydrolysis.

  • Injection Volume: Because 100% ACN is a strong elution solvent, injecting large volumes into a highly aqueous initial mobile phase causes peak distortion (the "solvent effect"). The injection volume is restricted to 2.0 µL to maintain sharp peak symmetry.

  • Mobile Phase pH: To suppress on-column hydrolysis during the chromatographic run and ensure the sharp elution of the slightly acidic 4-nitro-1H-pyrazole degradant[3], a slightly acidic mobile phase (pH ~2.7) utilizing 0.1% Formic Acid is employed.

Degradation A 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Intact Analyte) B H2O / Nucleophiles (Protic Environment) A->B Hydrolysis C 4-Nitro-1H-pyrazole (Primary Degradant) B->C D Acetic Acid (Byproduct) B->D

Fig 1. Hydrolytic degradation pathway of N-acetylpyrazole in protic environments.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Reference Standard, purity ≥ 99.0%)

  • Impurity Standard: 4-Nitro-1H-pyrazole (Reference Standard, purity ≥ 99.0%)

  • Solvents: Acetonitrile (HPLC Grade, anhydrous), Milli-Q Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, 99%)

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge)High end-capping prevents secondary silanol interactions with the nitro group.
Mobile Phase A 0.1% Formic Acid in WaterLow pH stabilizes the N-acetyl bond on-column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic modifier for efficient elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temperature 30°CEnsures reproducible retention times without accelerating thermal degradation.
Detection (UV) 265 nmOptimal absorbance maximum for the nitro-pyrazole chromophore.
Injection Volume 2.0 µLMinimizes solvent mismatch from the 100% ACN diluent.
Diluent 100% Anhydrous AcetonitrilePrevents pre-injection hydrolysis of the analyte.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 10 90
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 |

Step-by-Step Sample Preparation

Trustworthiness Check: All glassware must be completely dry. Do not use volumetric flasks that have been recently rinsed with water unless thoroughly dried.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone into a dry 10 mL volumetric flask. Dissolve and make up to volume with anhydrous Acetonitrile. Sonicate for 2 minutes.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with anhydrous Acetonitrile.

  • System Suitability (SST) Solution: Spike the Working Standard Solution with 5 µg/mL of 4-nitro-1H-pyrazole to verify chromatographic resolution between the intact analyte and its primary degradant.

ICH Q2(R2) Method Validation

The developed method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global framework for ensuring the reliability and consistency of analytical testing methods[4][5].

Validation Start Method Optimization (Diluent & pH Control) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob End Validated ICH Q2(R2) Method Rob->End

Fig 2. ICH Q2(R2) analytical method validation workflow for stability-indicating HPLC.

Specificity & System Suitability

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[4]. The SST solution was injected to evaluate the separation between 4-nitro-1H-pyrazole (Degradant) and 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (API).

  • Result: The degradant eluted at ~3.2 minutes, while the intact API eluted at ~5.8 minutes. The resolution ( Rs​ ) was > 10.0, well above the ICH requirement of Rs​ ≥ 2.0, proving the method is stability-indicating.

Linearity and Range

Linearity was established across a range of 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL). Five concentration levels were prepared in anhydrous ACN and injected in triplicate[5].

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three concentration levels (50%, 100%, and 150%).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision

Method precision was evaluated through Repeatability (intra-day) and Intermediate Precision (inter-day/different analyst). Six independent sample preparations at 100% concentration were analyzed.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Quantitative Data Summary

The following table synthesizes the validation results, confirming that the analytical procedure is fit for its intended purpose under ICH Q2(R2) mandates[5].

Validation ParameterTest Level / RangeAcceptance CriteriaObserved ResultStatus
Specificity API vs. 4-nitro-1H-pyrazoleResolution ( Rs​ ) ≥ 2.0 Rs​ = 11.4Pass
Linearity 25 - 150 µg/mL R2 ≥ 0.999 R2 = 0.9998Pass
Accuracy 50% Level (n=3)98.0% - 102.0%99.4%Pass
100% Level (n=3)98.0% - 102.0%100.1%Pass
150% Level (n=3)98.0% - 102.0%99.8%Pass
Repeatability 100 µg/mL (n=6)%RSD ≤ 2.0%%RSD = 0.65%Pass
Intermediate Precision 100 µg/mL (n=6, Day 2)%RSD ≤ 2.0%%RSD = 0.82%Pass
Robustness Flow (±0.1 mL/min) Rs​ ≥ 2.0, %RSD ≤ 2.0% Rs​ > 10.0, %RSD < 1.0%Pass
Temp (±5°C) Rs​ ≥ 2.0, %RSD ≤ 2.0% Rs​ > 10.0, %RSD < 1.0%Pass

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. [Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).[Link]

  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes (Discusses N-acetylpyrazole synthesis and hydrolysis) - Académie des Sciences.[Link]

  • The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones (Details hydrolytic cleavage of pyrazole amide bonds) - Canadian Journal of Chemistry. [Link]

Sources

Method

application of nitropyrazoles in anti-inflammatory drug design

Application Note: Design, Screening, and Validation of Nitropyrazoles as Targeted Anti-Inflammatory Agents Pharmacophore Rationale & Mechanistic Landscape The pyrazole scaffold is a cornerstone in medicinal chemistry, bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Screening, and Validation of Nitropyrazoles as Targeted Anti-Inflammatory Agents

Pharmacophore Rationale & Mechanistic Landscape

The pyrazole scaffold is a cornerstone in medicinal chemistry, but the strategic introduction of a nitro group (yielding nitropyrazoles) fundamentally alters the molecule's pharmacodynamic profile. As a strong electron-withdrawing group (EWG), the nitro moiety lowers the pKa of the pyrazole ring, enhances lipophilicity, and acts as a versatile functional handle for hydrogen bonding within target active sites[1].

Pathway Stimulus Inflammatory Stimuli (LPS / TNF-α) NFkB NF-κB Translocation Stimulus->NFkB COX2 COX-2 Enzyme NFkB->COX2 Transcription iNOS iNOS Expression NFkB->iNOS Transcription AA Arachidonic Acid AA->COX2 PGE2 Prostaglandin E2 (Edema/Pain) COX2->PGE2 NO Nitric Oxide (Oxidative Stress) iNOS->NO Drug Nitropyrazole Pharmacophore Drug->NFkB Pathway Blockade Drug->COX2 Direct Inhibition

Nitropyrazole-mediated inhibition of COX-2 and iNOS inflammatory signaling cascades.

Quantitative Efficacy of Nitropyrazole Candidates

The therapeutic index of a nitropyrazole derivative is dictated by its selectivity and potency. The table below summarizes the quantitative pharmacological data of key benchmarked nitropyrazoles against standard clinical NSAIDs.

Compound Class / DerivativePrimary TargetIC₅₀ / Efficacy MetricSelectivity / NotesReference
3-(trifluoromethyl)-5-arylpyrazole COX-2IC₅₀ = 0.02 μM225-fold selectivity over COX-1 (IC₅₀ = 4.5 μM).[2]
1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride COX-265% reduction in edemaEvaluated via in vivo carrageenan-induced paw edema model.[5]
Curcumin pyrazole (PYR) iNOS (NO production)IC₅₀ = 3.7 ± 0.16 μMSuperior efficacy to standard curcumin (IC₅₀ = 11.0 μM).[3]
Pyrazole 11B COX-2 / Oxidative BurstIC₅₀ < 25 μMDual-pathway inhibitor; suppresses leukocyte oxidative burst.[4]

Self-Validating Experimental Workflows

To prevent late-stage attrition in drug development, screening protocols must be inherently self-validating. A compound that reduces Nitric Oxide (NO) production might be a potent iNOS inhibitor, or it might simply be a cytotoxic agent killing the assay cells[6]. The workflow below ensures that only true pharmacological hits progress to in vivo modeling.

Workflow Syn 1. Nitropyrazole Synthesis Screen 2. COX-1/COX-2 Selectivity Assay Syn->Screen Cell 3. RAW 264.7 NO Assay Screen->Cell Tox 4. MTT Viability Control Cell->Tox Parallel InVivo 5. In Vivo Paw Edema Model Cell->InVivo Hits Tox->InVivo Gate

Sequential self-validating workflow for screening nitropyrazole anti-inflammatory agents.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Profiling

Objective: Determine the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) of synthesized nitropyrazoles. High SI minimizes gastrointestinal toxicity, a common side effect of non-selective NSAIDs[2].

Causality & Rationale: We utilize a fluorometric assay measuring the conversion of PGG₂ to PGH₂ via ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Fluorometric detection provides a broader dynamic range and higher sensitivity than colorimetric assays, which is essential for accurately resolving the low nanomolar IC₅₀ differences characteristic of highly potent nitropyrazoles.

Self-Validation System: The assay mandates a vehicle control (100% activity baseline), a no-enzyme background control (to rule out auto-oxidation of ADHP), and reference standards (Celecoxib for COX-2, Indomethacin for COX-1). If the reference standards deviate from their historical IC₅₀ confidence intervals, the plate is automatically invalidated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes in the buffer.

  • Compound Dilution: Serially dilute the nitropyrazole candidates in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a black 96-well microplate, combine 150 μL of Assay Buffer, 10 μL of COX enzyme, and 10 μL of the test compound. Incubate at 25°C for 15 minutes to allow for steady-state binding, particularly important for the time-dependent inhibition often seen with nitro-aromatics.

  • Reaction Initiation: Add 10 μL of ADHP and 10 μL of Arachidonic Acid (final concentration 100 μM) to all wells simultaneously using a multichannel pipette.

  • Detection: Incubate for exactly 2 minutes at room temperature. Read the plate using a fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Calculate percent inhibition relative to the vehicle control. Plot log(inhibitor) vs. normalized response to derive the IC₅₀ and calculate the COX-2 Selectivity Index.

Protocol B: Orthogonal NO Suppression & Cytotoxicity Screening

Causality & Rationale: RAW 264.7 murine macrophages are utilized because they robustly upregulate iNOS upon stimulation with Lipopolysaccharide (LPS). Nitric oxide is rapidly oxidized to nitrite in the culture media, which can be quantified via the Griess reaction. However, a drop in NO can occur simply because the compound is toxic. Running an MTT viability assay on the exact same cell population ensures the observed anti-inflammatory effect is pharmacologically relevant.

Self-Validation System: A compound is only classified as a "Hit" if it demonstrates a dose-dependent reduction in NO (IC₅₀) while maintaining >90% cell viability (CC₅₀ >> IC₅₀) at the effective doses[6]. Dexamethasone is used as a positive control for pathway suppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well clear tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Treatment & Stimulation: Pre-treat the cells with varying concentrations of the nitropyrazole candidates (e.g., 1, 5, 10, 25, 50 μM) for 2 hours. Subsequently, stimulate the cells by adding LPS (final concentration 1 μg/mL). Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 100 μL of the culture supernatant from each well to a fresh 96-well plate. Add 100 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm.

  • MTT Viability Assay (Cytotoxicity Check): To the original plate containing the cells and remaining media, add 20 μL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the purple formazan crystals. Measure absorbance at 570 nm.

  • Data Analysis: Overlay the NO inhibition curve and the MTT viability curve. Calculate the therapeutic window (CC₅₀ / IC₅₀). Discard any nitropyrazole candidates where the NO suppression correlates directly with a drop in cell viability.

References

  • Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages.
  • 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1199215-97-8. Benchchem.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages. Asian Pacific Journal of Allergy and Immunology.
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethyl
  • Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxid

Sources

Application

Application Note: Developing Derivatives of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone for Targeted Kinase Inhibition

Executive Summary The development of highly selective, potent small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Within this domain, pyrazole derivatives have emerged as privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, potent small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Within this domain, pyrazole derivatives have emerged as privileged pharmacophores due to their exceptional ability to mimic the adenine ring of ATP, thereby acting as competitive inhibitors at the kinase hinge region[1].

This technical guide explores the strategic utilization of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (N-acetyl-4-nitropyrazole) as a highly versatile synthetic scaffold. By leveraging the directing and protecting capabilities of the N-acetyl group, followed by the chemoselective reduction of the 4-nitro moiety, researchers can efficiently synthesize 4-amino-1H-pyrazole derivatives. These derivatives are the critical binding motifs in next-generation Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) inhibitors, such as the clinical-stage compound FN-1501[2].

Mechanistic Rationale & Causality in Scaffold Design

To design self-validating synthetic workflows, one must understand the causality behind the reactivity of the 1-(4-Nitro-1H-pyrazol-1-yl)ethanone scaffold.

The Role of the N-Acetyl Group (Regiocontrol)

Unsubstituted 1H-pyrazoles exhibit annular tautomerism, meaning the N-H proton rapidly exchanges between the N1 and N2 positions. This tautomerization creates regiochemical ambiguity during electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

  • The Causality: By utilizing 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, the N1 position is "locked" by the acetyl group. The electron-withdrawing nature of the acetyl group slightly deactivates the pyrazole ring, preventing over-functionalization and directing subsequent electrophilic attacks strictly to the C3 or C5 positions.

  • Post-Functionalization Cleavage: The free 1H-pyrazole N-H is an obligate hydrogen bond donor required to interact with the backbone carbonyl of the kinase hinge region (e.g., Cys828 in FLT3)[2]. Therefore, the N-acetyl group acts as a transient protecting group that is easily cleaved under mild basic conditions to restore the active pharmacophore.

The 4-Nitro Group as a "Masked" Pharmacophore

The 4-amino group is highly susceptible to oxidation and unwanted side reactions during complex multi-step syntheses.

  • The Causality: The 4-nitro group in the starting scaffold is highly stable under both acidic and basic conditions, as well as during high-temperature coupling reactions. It serves as a "masked" amine. Once the structural framework of the inhibitor is assembled (e.g., C3-carboxylation or amidation), the nitro group is chemoselectively reduced to the 4-amino group. This newly revealed amine can then be coupled with pyrimidine-fused heterocycles to finalize the ATP-competitive inhibitor[1].

Intervention in the FLT3 Signaling Pathway

FLT3 mutations (such as Internal Tandem Duplications, FLT3-ITD) are present in up to 30% of Acute Myeloid Leukemia (AML) patients, leading to constitutive, ligand-independent activation of downstream survival pathways[3]. Derivatives synthesized from this scaffold (like FN-1501) competitively block the ATP-binding pocket of FLT3, halting autophosphorylation and triggering apoptosis[4].

FLT3Pathway Ligand FLT3 Ligand (Optional in ITD Mutations) Receptor FLT3 Receptor Tyrosine Kinase (Overexpressed/Mutated in AML) Ligand->Receptor Binds PI3K PI3K / AKT / mTOR Pathway Receptor->PI3K Autophosphorylation RAS RAS / MEK / ERK Pathway Receptor->RAS STAT5 JAK / STAT5 Pathway Receptor->STAT5 Inhibitor 4-Amino-1H-pyrazole Inhibitor (e.g., FN-1501) Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival (Leukemogenesis) PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: Mechanism of action of 4-amino-1H-pyrazole derivatives blocking the FLT3 signaling cascade.

Experimental Workflows & Methodologies

The following protocols provide a self-validating system for converting 1-(4-Nitro-1H-pyrazol-1-yl)ethanone into a bioactive 4-amino-1H-pyrazole-3-carboxamide derivative.

SyntheticWorkflow A 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Scaffold) B C3-Functionalization & N-Deacetylation A->B C 4-Nitro-1H-pyrazole- 3-carboxylic acid B->C D Chemoselective Nitro Reduction C->D E 4-Amino-1H-pyrazole Pharmacophore D->E F Amide Coupling & Assembly E->F G Bioactive Kinase Inhibitor F->G

Caption: Step-by-step synthetic workflow from the N-acetylated scaffold to the final kinase inhibitor.

Protocol 1: C3-Functionalization and N-Deacetylation

Objective: Install a carboxylic acid handle at the C3 position while removing the N-acetyl protecting group to restore the 1H-pyrazole.

  • Reaction Setup: Dissolve 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the mixture to -78 °C.

  • Lithiation: Dropwise add Lithium diisopropylamide (LDA, 1.2 eq). The N-acetyl group prevents N-deprotonation, directing the lithium to the C3 position. Stir for 30 minutes.

  • Electrophilic Trapping: Bubble dry CO2 gas through the solution for 1 hour to carboxylate the C3 position.

  • Deacetylation & Workup: Quench the reaction with 2M NaOH (aq) and warm to room temperature. Stir for 2 hours. The basic conditions simultaneously quench the reaction and hydrolyze the N-acetyl group.

  • In-Process Control (IPC): Perform LC-MS. The target mass should correspond to 4-nitro-1H-pyrazole-3-carboxylic acid ( [M−H]− m/z = 156.0).

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Chemoselective Reduction of the 4-Nitro Group

Objective: Reduce the nitro group to an amine without affecting the carboxylic acid, preparing the molecule for hinge-binding.

  • Reaction Setup: Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Catalyst Addition: Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4​Cl , 2.0 eq).

    • Causality: The Fe/ NH4​Cl system is chosen over Pd/C catalytic hydrogenation because it is highly chemoselective, preventing potential over-reduction or poisoning of the catalyst by the pyrazole nitrogen atoms[5].

  • Reflux: Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot indicates completion.

  • Purification: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the Celite pad with hot methanol. Concentrate the filtrate to yield 4-amino-1H-pyrazole-3-carboxylic acid.

Protocol 3: Amide Coupling for Inhibitor Assembly

Objective: Couple the carboxylic acid with a functionalized amine (e.g., a piperazine-substituted aniline) to build the extended kinase inhibitor structure.

  • Activation: Dissolve 4-amino-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 18 hours.

  • Validation: Quench with ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure 1H-pyrazole-3-carboxamide derivative[5].

Data Analytics: Bioactivity of Derived Inhibitors

Derivatives synthesized using the 4-amino-1H-pyrazole core exhibit profound multi-kinase inhibitory profiles. The table below summarizes the quantitative bioactivity of FN-1501 (a derivative of this scaffold) and a structural analog against primary targets, demonstrating the nanomolar efficacy achieved through this structural framework[2],[6].

CompoundTarget KinaseKinase Assay IC50 (nM)Cellular Assay (MV4-11 AML Cells) IC50 (μM)Mechanism of Action
FN-1501 FLT30.280.008ATP-competitive hinge binding
FN-1501 CDK4 / cyclin D10.85-Cell cycle arrest (G1 phase)
FN-1501 CDK6 / cyclin D11.96-Cell cycle arrest (G1 phase)
FN-1501 CDK2 / cyclin A2.47-Apoptosis induction
Analog 26 FLT342.600.45ATP-competitive hinge binding
Analog 26 CDK2318.21-Apoptosis induction

Data Interpretation: The sub-nanomolar IC50 value (0.28 nM) against FLT3 highlights the optimal geometry provided by the 1H-pyrazole core. The free N-H and the adjacent nitrogen atom form a perfect bidentate hydrogen-bonding network with the kinase hinge region, a structural feature directly enabled by the removal of the N-acetyl group from the initial starting material[2].

Sources

Method

scale-up synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone for preclinical studies

Preclinical Scale-Up Protocol: Synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Executive Summary & Strategic Context 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-nitropyrazole, CAS 98024-65-8) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Scale-Up Protocol: Synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Executive Summary & Strategic Context

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-nitropyrazole, CAS 98024-65-8) is a highly specialized nitro-substituted pyrazole derivative. It serves as a critical, high-value synthetic intermediate for constructing complex heterocyclic scaffolds in pharmaceutical drug development and agrochemical research 1. As preclinical candidates advance toward IND (Investigational New Drug) enabling studies, the demand for kilogram-scale quantities of this building block necessitates a transition from discovery-scale synthesis (which often utilizes hazardous solvents or relies on chromatography) to a robust, scalable, and safe manufacturing process. This application note details a highly optimized, chromatography-free scale-up protocol designed to achieve >99% purity.

Mechanistic Rationale & Process Design

The synthesis relies on the direct N-acetylation of 4-nitro-1H-pyrazole. To ensure scalability, every reagent and condition has been selected based on strict mechanistic causality and process mass intensity (PMI) considerations.

  • Substrate Reactivity & Catalysis: The strong electron-withdrawing nature of the nitro group at the C4 position severely depletes the electron density on the pyrazole ring. Consequently, the N1/N2 nitrogen atoms exhibit poor nucleophilicity compared to unsubstituted pyrazoles. To drive the reaction to completion under mild conditions, 4-dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst. DMAP reacts with the acetylating agent to form a highly electrophilic N-acetylpyridinium intermediate, which is readily attacked by the weakly nucleophilic pyrazole.

  • Reagent Selection: Acetic anhydride ( Ac2​O ) is selected over acetyl chloride. Acetyl chloride generates corrosive hydrogen chloride gas, which requires specialized scrubbing infrastructure and can degrade standard stainless-steel scale-up reactors. Acetic anhydride generates acetic acid as a byproduct, which is easily neutralized during the aqueous workup.

  • Solvent & Base Strategy: Ethyl acetate (EtOAc) is utilized as the reaction solvent due to its favorable environmental profile and excellent solubility for the product. Triethylamine (TEA) acts as an acid scavenger, neutralizing the generated acetic acid and shifting the equilibrium forward.

Safety & Thermal Hazards (Scale-Up Considerations)

Handling nitro-heterocycles at the kilogram scale introduces inherent energetic risks. While pyrazoles are generally stable, the combination of a nitro group and an exothermic acetylation reaction warrants rigorous thermal safety controls. The addition of acetic anhydride must be strictly controlled, maintaining the internal temperature between 0 °C and 5 °C. Uncontrolled addition can lead to localized thermal runaways, resulting in product degradation, gas evolution, or the formation of di-acetylated impurities [[2]]().

Process Optimization Data

Prior to the 1-kg scale-up, solvent and base conditions were optimized at the 100-gram scale to maximize yield and eliminate the need for column chromatography.

Table 1: Optimization of N-Acetylation Conditions (100 g scale)

EntrySolventBase / CatalystTemp (°C)Yield (%)Purity (HPLC %)Remarks / Causality
1DichloromethanePyridine (1.5 eq)257895.2Halogenated solvent (poor PMI); sluggish kinetics.
2TetrahydrofuranTEA (1.5 eq)608296.5Heating required; elevated impurity profile observed.
3 Ethyl Acetate TEA (1.2 eq) / DMAP (5 mol%) 25 94 99.4 Optimal; rapid kinetics; scalable anti-solvent isolation.
4Neat Ac2​O None1006588.0High thermal risk; difficult workup; heavy degradation.

Detailed Experimental Protocol (1 kg Scale)

Self-Validating System: Proceed to subsequent steps only when In-Process Control (IPC) criteria are met.

Materials:

  • 4-Nitro-1H-pyrazole: 1.00 kg (8.84 mol, 1.0 eq)

  • Ethyl Acetate (EtOAc): 10.0 L

  • Triethylamine (TEA): 1.07 kg (10.6 mol, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP): 0.054 kg (0.44 mol, 0.05 eq)

  • Acetic Anhydride: 0.99 kg (9.72 mol, 1.1 eq)

  • n-Heptane: 15.0 L

  • 5% Aqueous NaHCO3​ : 10.0 L

Step-by-Step Methodology:

  • Reactor Purge & Dissolution: Inert a 50 L glass-lined reactor with nitrogen gas. Charge EtOAc (10.0 L) followed by 4-nitro-1H-pyrazole (1.00 kg). Stir the suspension at 200 rpm at 20 °C until complete dissolution is achieved.

  • Base & Catalyst Addition: Charge TEA (1.07 kg) and DMAP (0.054 kg) to the reactor. Cool the reactor jacket to -5 °C to bring the internal mixture temperature to 0–5 °C.

  • Controlled Acetylation: Slowly dose acetic anhydride (0.99 kg) via an addition funnel over a period of 2 hours. Critical Parameter: Maintain the internal temperature strictly below 10 °C to prevent thermal runaway and impurity formation.

  • Reaction Maturation & IPC: Once the addition is complete, warm the reactor to 25 °C over 1 hour. Stir for an additional 4 hours. IPC Check: Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted 4-nitro-1H-pyrazole is < 0.5% (AUC).

  • Aqueous Quench & Phase Separation: Cool the reaction mixture to 10 °C. Slowly add 10.0 L of cold 5% aqueous NaHCO3​ to quench any unreacted acetic anhydride. Causality: The bicarbonate neutralizes the acetic acid byproduct and residual anhydride, partitioning them into the aqueous phase while the target product remains highly soluble in the EtOAc layer. Stir vigorously for 30 minutes, allow phase separation for 20 minutes, and discard the lower aqueous layer. Wash the organic layer with brine (5.0 L).

  • Crystallization: Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to a residual volume of approximately 3.0 L. Heat the concentrated solution to 50 °C. Slowly add n-heptane (15.0 L) as an anti-solvent over 2 hours to induce controlled crystallization [[3]](). Cool the resulting slurry to 0 °C at a controlled cooling rate of 10 °C/hour to promote large, filterable crystal growth.

  • Isolation & Drying: Filter the white to pale-yellow slurry using a Nutsche filter. Wash the filter cake with cold n-heptane (2.0 L). Dry the solid in a vacuum oven at 40 °C (under nitrogen sweep) for 12 hours.

Analytical Validation & Impurity Profiling

  • HPLC Parameters: C18 column (150 x 4.6 mm, 3 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile; Gradient: 10% B to 90% B over 15 mins; Flow rate: 1.0 mL/min; Detection: UV at 254 nm.

  • Acceptance Criteria: Target purity > 99.0%. Residual EtOAc and heptane must comply with ICH Q3C guidelines for preclinical use.

Process Flow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation N1 4-Nitro-1H-pyrazole + EtOAc + TEA N2 Cool to 0-5 °C Add Ac2O N1->N2 N3 Maturation 25 °C, 4 hrs N2->N3 N4 NaHCO3 Quench Phase Separation N3->N4 N5 Concentration & Heptane Addition N4->N5 N6 Filtration & Drying >99% Purity N5->N6

Figure 1: Process workflow for the scale-up synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

References

  • ChemicalCell. 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8. Retrieved from:[Link]

  • ACS Publications. Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Retrieved from:[Link]

Sources

Application

Application Note: Quantitative Structure-Activity Relationship (QSAR) Studies of Nitropyrazoles in Drug Discovery

Introduction & Mechanistic Rationale Nitropyrazoles represent a highly privileged and versatile scaffold in medicinal chemistry. Derivatives of this heterocycle exhibit a broad spectrum of biological activities, function...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitropyrazoles represent a highly privileged and versatile scaffold in medicinal chemistry. Derivatives of this heterocycle exhibit a broad spectrum of biological activities, functioning as potent antiviral agents (e.g., against Coxsackievirus B3), anticancer therapeutics, and highly selective kinase inhibitors (e.g., JNK3)[1][2].

The incorporation of a nitro group into the pyrazole ring fundamentally alters the electronic and steric landscape of the molecule[3]. Mechanistically, the nitro moiety acts as a strong electron-withdrawing group (EWG). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, localizing it over the nitro group and the adjacent pyrazole carbons, while the Highest Occupied Molecular Orbital (HOMO) remains localized on the pyrazole core[4]. This distinct electrophilic character, combined with the hydrogen-bond acceptor capacity of the nitro oxygens, makes nitropyrazoles excellent candidates for targeted receptor binding.

To systematically optimize these interactions, Quantitative Structure-Activity Relationship (QSAR) studies—specifically 3D-QSAR (CoMFA/CoMSIA) and Hierarchical QSAR (HiT QSAR)—are employed[5][6]. These computational models correlate the 3D steric, electrostatic, and hydrophobic fields of nitropyrazole derivatives with their biological endpoints, enabling the rational design of highly potent analogs.

Quantitative Data Summary

The predictive power of QSAR models is highly dependent on the statistical robustness of the training sets. Table 1 summarizes key QSAR parameters from landmark studies on nitropyrazole and related derivatives, highlighting the methodologies used to achieve statistically significant predictive models.

Table 1: Summary of QSAR Statistical Parameters for Nitropyrazole Derivatives

Compound ClassBiological TargetQSAR MethodologyKey Statistical ParametersRef
2-Amino-3-nitropyrazole[1,5-α]pyrimidinesCoxsackievirus B3 (CVB3)HiT QSAR (SiRMS) R2 : 0.86–0.93[1]
Aminopyrazole derivativesc-Jun N-terminal kinase 3 (JNK3)3D-QSAR (CoMFA/CoMSIA) r2 : >0.90, q2 : >0.50[2]
Thieno[3,2-d]pyrimidine-pyrazolesAnticancer (H460 cell line)CoMFA / CoMSIA r2 : 0.937 / 0.947, q2 : 0.436 / 0.706[6]
1,3-Diaryl-5-nitropyrazolesOxidoreductases / Proteasesin silico ADME / PASSHigh predictive binding affinity[3]

Experimental Protocols for Nitropyrazole QSAR Modeling

The following protocols detail the self-validating workflows required to generate robust QSAR models for nitropyrazole libraries.

Protocol 1: Dataset Curation and Conformational Alignment (3D-QSAR)

Causality: 3D-QSAR methods (CoMFA/CoMSIA) are exquisitely sensitive to molecular alignment. A misalignment of the nitropyrazole core by even 1 Å can drastically alter the calculated Lennard-Jones (steric) and Coulombic (electrostatic) fields, leading to spurious correlations and failed predictions[6].

  • Data Normalization: Convert all biological activity values (e.g., IC50​ or Ki​ ) into molar negative logarithms ( pIC50​ or pKi​ ) to ensure a linear free-energy relationship across the dataset.

  • Conformational Search & Charge Assignment: Utilize a molecular mechanics force field (e.g., Tripos or MMFF94) to generate low-energy conformers for each nitropyrazole derivative. Apply Gasteiger-Hückel or PM3 semi-empirical charges to accurately represent the electron-withdrawing effect of the nitro group[1].

  • Pharmacophore Alignment: Select the most active compound in the dataset as the template. Align the rest of the dataset using the rigid 1H-pyrazole core as the common substructure. Ensure the nitro group vector is aligned to capture its specific directional hydrogen-bonding interactions.

  • Field Calculation & PLS Regression: Generate steric and electrostatic fields using a 3D grid (typically 2.0 Å spacing). Apply Partial Least Squares (PLS) regression to correlate the fields with biological activity.

  • Self-Validation: Validate the model using Leave-One-Out Cross-Validation (LOO-CV). The protocol is considered successful and self-validating only if the cross-validated correlation coefficient ( q2 ) is > 0.50 and the non-cross-validated r2 is > 0.90[2][6].

QSAR_Workflow D Dataset Curation (IC50 / pKi) M Molecular Minimization & Conformational Search D->M A 3D Structural Alignment (Pharmacophore/Core) M->A F CoMFA/CoMSIA Field Calculations A->F P Partial Least Squares (PLS) Regression F->P V Model Validation (LOO-CV, q² > 0.5) P->V V->A Refine Alignment if q² < 0.5 S Virtual Screening & Lead Optimization V->S

Workflow for 3D-QSAR modeling of nitropyrazole derivatives using CoMFA/CoMSIA methodologies.

Protocol 2: Building Hierarchical QSAR (HiT QSAR) Models

Causality: Traditional 3D-QSAR requires a structurally homogeneous dataset and relies heavily on a single bioactive conformer, which is often unknown. HiT QSAR utilizing Simplex Representation of Molecular Structure (SiRMS) bypasses this limitation by using 1D-4D topological models. This makes it ideal for structurally diverse nitropyrazole libraries where the exact binding conformation is ambiguous[5].

  • Simplex Generation: Decompose the nitropyrazole derivatives into tetratomic fragments (simplexes). This captures the topological essence of the molecule without requiring rigid 3D alignment[1].

  • Descriptor Calculation: Calculate the frequency of occurrence for each simplex, differentiating nodes by atom type, lipophilicity, and partial charge.

  • Hierarchical Modeling: Apply statistical algorithms to correlate simplex descriptors with primary endpoints (e.g., CVB3 antiviral IC50​ ) and secondary endpoints (e.g., HeLa cell cytotoxicity CC50​ )[1][6].

  • Validation: Assess the model's internal predictivity. A robust HiT QSAR model for nitropyrazoles typically yields an R2 between 0.86 and 0.93[1].

HiT_QSAR N Nitropyrazole Derivatives S1 1D-2D Simplex Representation (SiRMS) N->S1 S2 3D-4D Simplex Representation N->S2 M Hierarchical Modeling (HiT QSAR) S1->M S2->M T1 Antiviral Activity Prediction M->T1 T2 Cytotoxicity Evaluation M->T2

Hierarchical QSAR (HiT QSAR) strategy using Simplex Representation of Molecular Structure.

References

  • [1] Kuz'min, V. et al. (2007). QSAR Analysis of Anti-Coxsackievirus B3 Nancy Activity of 2Amino3-Nitropyrazole[1,5-α]Pyrimidines by Means of Simplex Approach. Antiviral Research. 1

  • [3] MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles.3

  • [2] Journal of Medicinal Chemistry - ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. 2

  • [5] PMC - NIH. Virtual Screening and Molecular Design Based on Hierarchical Qsar Technology. 5

  • [6] ResearchGate. QSAR Analysis of Anti-Coxsackievirus B3 Nancy Activity of 2Amino3-Nitropyrazole[1,5-α]Pyrimidines by Means of Simplex Approach | Request PDF. 6

  • [4] Benchchem. 3-Iodo-1-methyl-5-nitro-1H-pyrazole. 4

Sources

Method

Application Note: Preparation and Handling of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Stock Solutions for Biological Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-nitropyrazole) is a high-value synthetic intermediate and a critical building block in the development of novel heterocyclic drug candidates targeting specific enzyme pathways[1]. When transitioning this compound from chemical synthesis to in vitro biological testing, the preparation of the stock solution is a critical failure point. Due to the inherent reactivity of the N-acetyl group, improper solvent selection or handling can lead to rapid degradation, confounding assay results. This application note provides a self-validating, step-by-step protocol for the preparation, quality control, and storage of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone stock solutions.

Physicochemical Profiling

Before preparing stock solutions, it is imperative to understand the physical and chemical parameters of the compound. Like many nitro-substituted pyrazoles, 1-(4-Nitro-1H-pyrazol-1-yl)ethanone exhibits excellent solubility in polar aprotic solvents but is poorly soluble in aqueous media[2].

Table 1: Physicochemical Properties of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

PropertyValueSource / Notes
Chemical Name 1-(4-Nitro-1H-pyrazol-1-yl)ethanonePrimary IUPAC name[1]
Common Synonyms 1-Acetyl-4-nitro-1H-pyrazole; 4-Nitro-1-acetylpyrazole[1]
CAS Number 98024-65-8[1]
Molecular Formula C₅H₅N₃O₃[1]
Molecular Weight 155.11 g/mol [1]
Appearance White to pale yellow crystalline solidTypical for nitro-pyrazoles[1]
Solubility (Organic) Highly soluble in DMSO, Ethyl Acetate[2]
Solubility (Aqueous) Poorly soluble[2]

Mechanistic Rationale: The Threat of Hydrolysis (E-E-A-T)

Expertise & Experience: A common error in biological testing is treating all small molecules as universally stable in standard solvents. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone features an acetyl group attached directly to the pyrazole nitrogen, classifying it as an N-acyl azole.

N-acyl azoles are recognized in organic chemistry as mild acylating agents. In the presence of water—especially under the slightly basic conditions of many biological buffers or in the presence of nucleophilic amines found in cell culture media—the N-acetyl bond is highly susceptible to heterolytic cleavage[3]. This hydrolysis reaction yields 4-nitro-1H-pyrazole and acetic acid[4].

If a stock solution is prepared in standard, non-anhydrous Dimethyl Sulfoxide (DMSO) that has absorbed atmospheric moisture, the compound will prematurely degrade in the vial. Consequently, the researcher will inadvertently dose their biological assay with a mixture of the parent compound and its degradation products, leading to false negatives or skewed dose-response curves. Therefore, the use of strictly anhydrous DMSO and inert gas purging is non-negotiable for maintaining stock integrity.

Workflow Visualization

The following diagram outlines the critical path for preparing and handling the stock solution to prevent moisture ingress and ensure compound integrity.

G A 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Dry Powder) B Equilibrate to Room Temp (Desiccated) A->B C Dissolve in Anhydrous DMSO (50 mM Stock) B->C D LC-MS Quality Control (Validate Intact Mass) C->D E Aliquot & Argon Purge (Prevent Hydrolysis) D->E F Store at -20°C to -80°C E->F G Dilute in Aqueous Buffer (Immediately Before Assay) F->G Assay Day

Workflow for the preparation, validation, and storage of 1-acetyl-4-nitropyrazole stock solutions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal Quality Control (QC) and vehicle-control steps, making them self-validating systems.

Protocol A: Preparation of a 50 mM Master Stock Solution

Note: This protocol yields 1.0 mL of a 50 mM stock solution.

  • Temperature Equilibration: Remove the sealed vial of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will initiate the hydrolysis of the N-acetyl group[3].

  • Weighing: Using a calibrated analytical microbalance, accurately weigh 7.76 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO (Water content ≤0.005%, sealed under argon). Pipette the mixture gently up and down until the solid is completely dissolved. Do not vortex vigorously if it introduces excessive air bubbles.

  • Self-Validation (QC Step): Withdraw a 1 µL aliquot of the stock and dilute it in 1 mL of LC-MS grade acetonitrile. Run a rapid LC-MS analysis to confirm the presence of the intact parent mass ( m/z 155.11) and verify the absence of the 4-nitropyrazole degradation peak ( m/z 113.07)[1]. Do not proceed to biological testing if degradation exceeds 5%.

  • Aliquoting: Divide the validated 50 mM stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber glass or opaque plastic vials to protect from light.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds to displace ambient air and moisture, then immediately cap tightly[3].

  • Storage: Store all aliquots at -20°C or -80°C.

Protocol B: Aqueous Dilution and Assay Implementation

Note: N-acetylpyrazoles will slowly hydrolyze in aqueous environments. Timing is critical.

  • Thawing: Thaw a single aliquot of the 50 mM master stock at room temperature. Never reuse an aliquot once thawed.

  • Intermediate Dilution: If your assay requires a final concentration in the nanomolar or low micromolar range, perform your serial dilutions in Anhydrous DMSO first.

    • Causality: Keeping the compound in DMSO for as long as possible minimizes its exposure window to hydrolytic aqueous conditions[4].

  • Aqueous Transfer: Immediately before adding the compound to the biological system (e.g., enzyme reaction mix or cell culture plate), dilute the DMSO stock into your aqueous assay buffer.

  • Self-Validation (Vehicle Control): To prove that observed biological effects are driven by the compound and not solvent toxicity, prepare a parallel "Vehicle Control" well containing the exact same final concentration of DMSO (without the compound). Ensure the final DMSO concentration in all test and control wells does not exceed 0.1% to 1.0% (v/v) .

References

  • ChemicalCell. "1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8". ChemicalCell Product Catalog. URL:[Link]

  • Canadian Science Publishing. "The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones". Canadian Journal of Chemistry. URL:[Link]

  • Belarusian State Technological University. "Synthesis of 1-Acetyl-3-(β-arylvinyl)pyrazoles and Hydrolysis of 1-Acetylpyrazoles". Proceedings of BSTU. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Introduction for the Modern Researcher Welcome to the dedicated technical support guide for the purification of crude 1-(4-Nitro-1H-pyrazol-1-yl)ethanone. As drug development professionals and researchers, we understand...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the purification of crude 1-(4-Nitro-1H-pyrazol-1-yl)ethanone. As drug development professionals and researchers, we understand that isolating a target molecule in high purity is paramount to the success of subsequent assays and downstream applications. The crude product from the synthesis of this compound—likely from the acylation of 4-nitropyrazole—can contain a variety of impurities, including unreacted starting materials, regioisomers, and reaction byproducts.

This guide is structured not as a rigid manual, but as a dynamic, problem-solving resource in a question-and-answer format. It is designed to empower you with the foundational knowledge and practical troubleshooting strategies needed to overcome common purification challenges. We will explore the causality behind our recommended protocols, grounding our advice in established chemical principles to ensure your success at the bench.

Part 1: Initial Assessment & General FAQs

This section addresses the preliminary steps and common questions that arise before selecting a purification strategy.

Q1: What are the likely impurities in my crude 1-(4-Nitro-1H-pyrazol-1-yl)ethanone?

A1: Understanding potential impurities is the first step in designing an effective purification scheme. Based on common synthetic routes (e.g., acylation of 4-nitropyrazole), your crude material may contain:

  • Unreacted 4-nitropyrazole: A key starting material.

  • Regioisomers: Acylation could potentially occur at the other nitrogen of the pyrazole ring, although this is often less favored.

  • Hydrolyzed Acetylating Agent: Such as acetic acid if acetyl chloride or acetic anhydride is used.

  • Poly-acylated or Degraded Products: Depending on the reaction conditions, more complex side products can form.

Q2: What is the first analytical step I should take with my crude product?

A2: Always begin with Thin-Layer Chromatography (TLC). TLC is a rapid, inexpensive, and highly informative technique to visualize the complexity of your crude mixture.

  • Action: Spot your crude material, the 4-nitropyrazole starting material, and a co-spot (crude + starting material) on a silica gel TLC plate.

  • Rationale: This will tell you if the starting material is present, how many major components are in your crude mixture, and the relative polarity of your desired product versus the impurities.[1] More polar compounds will have a lower Retention Factor (Rf) as they interact more strongly with the polar silica stationary phase.[1]

Q3: My compound has poor solubility. How does this affect my purification strategy?

A3: Poor solubility is a common challenge with pyrazole derivatives.[2][3] It requires careful solvent selection. Forcing a poorly soluble compound into a solution with a large volume of solvent can make recovery difficult. Conversely, a compound precipitating during chromatography can ruin the separation.[2] We will address specific solvent choices in the sections below.

Part 2: Primary Purification Methodologies & Troubleshooting

Here, we delve into the three primary methods for purifying your target compound, complete with step-by-step protocols and troubleshooting guides.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, especially when dealing with minor impurities. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon slow cooling.[3][4]

Q4: What is the best solvent for recrystallizing 1-(4-Nitro-1H-pyrazol-1-yl)ethanone?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For nitropyrazole derivatives, good starting points are:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.[4][5]

  • Mixed Solvent Systems: If a single solvent is not ideal, a binary system is highly effective.[3][4] A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol, acetone) at high temperature and then add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes turbid.[3][4]

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Hexane 0.169Good as an "anti-solvent" or for washing non-polar impurities.
Ethyl Acetate 4.477Excellent starting point for both recrystallization and chromatography.
Acetone 5.156A strong solvent, useful as the "good" solvent in a binary system.
Isopropanol 3.982Good single-solvent option. Less volatile than ethanol.
Ethanol 4.378Excellent single-solvent option; often used with water as an anti-solvent.[5][6]
Water 10.2100Good as an "anti-solvent" for compounds dissolved in polar organic solvents.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is critical to use the minimum amount necessary to ensure good recovery.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[4]

  • Drying: Dry the purified crystals, either by air on the filter or in a desiccator.

Q5: My compound "oiled out" instead of forming crystals. What do I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.

  • Solution 1: Re-heat the solution to dissolve the oil, add a bit more of the "good" solvent to lower the saturation point, and allow it to cool even more slowly. An insulated container can help.[4]

  • Solution 2: Change the solvent system. A lower boiling point solvent might prevent this issue.[4]

Q6: No crystals are forming, even after cooling in ice.

A6: The solution may not be sufficiently saturated, or nucleation is inhibited.

  • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal growth.

  • Solution 2 (Seeding): If you have a pure crystal, add it to the solution to act as a seed for crystallization.

  • Solution 3 (Concentrate): If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.

G start Crude Product Dissolved in Hot Solvent cool Cool Slowly to Room Temperature start->cool oil_out Product 'Oils Out'? cool->oil_out ice Cool in Ice Bath filter Filter and Collect Crystals ice->filter no_crystals No Crystals Form? oil_out->no_crystals No reheat Reheat, Add More Solvent, Cool Slower oil_out->reheat Yes no_crystals->ice No scratch Scratch Flask or Seed no_crystals->scratch Yes reheat->cool scratch->ice

Caption: Troubleshooting workflow for recrystallization.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[1] It is ideal when recrystallization fails or when separating multiple components of similar polarity.

Q7: How do I choose the right eluent (mobile phase) for my column?

A7: The choice of eluent is determined by TLC analysis. The ideal solvent system will move your desired compound to an Rf value of 0.25-0.35 .

  • Principle: Non-polar solvents like hexane will move non-polar compounds faster, while polar solvents like ethyl acetate are needed to move polar compounds like 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.[1]

  • Starting Point: A mixture of hexane and ethyl acetate is an excellent and common choice for compounds of intermediate polarity. Start by testing TLC plates with various ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

If Crude TLC shows (in pure Ethyl Acetate)...Suggested Starting Eluent (Hexane:EtOAc)Rationale
All spots at the baseline (Rf ~ 0)Start with 1:1, move towards 100% EtOAcThe mixture is very polar and needs a strong eluent.
Product Rf is ~0.1Try 2:1Needs a slightly more polar eluent to achieve target Rf.
Product Rf is 0.2-0.4 Use this ratio for the column This is the ideal range for good separation.
Product Rf is > 0.6Try 4:1 or 9:1The compound is moving too fast; a less polar eluent is needed.
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Allow it to pack evenly without air bubbles. Add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Using gentle air pressure ("flash" chromatography), push the solvent through the column, collecting fractions in test tubes.

  • Gradient Elution: Start with the least polar eluent mixture determined by your TLC analysis. As the lower-polarity impurities elute, gradually increase the polarity of the eluent (e.g., move from 4:1 to 2:1 Hexane:EtOAc) to elute your more polar product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Q8: My compound is streaking or "tailing" on the TLC plate and column. Why?

A8: Tailing can be caused by several factors:

  • Acidic Compound on Basic Silica: While silica is generally considered neutral, it can have acidic sites. Your compound, being a pyrazole, is weakly basic.[2][7] This can lead to strong, undesirable interactions.

    • Solution: Deactivate the silica gel by preparing your eluent with a small amount of triethylamine (~0.5-1%).[6] This will neutralize the acidic sites and improve peak shape.

  • Overloading: Too much sample was loaded onto the column.

  • Poor Solubility: The compound is precipitating on the column.

    • Solution: Try a different eluent system in which the compound is more soluble.[2]

Method 3: Acid-Base Extraction

This technique exploits the weakly basic nature of the pyrazole ring.[2][8] By treating a solution of the crude product with a dilute acid, the basic pyrazole can be protonated to form a water-soluble salt, which will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

Q9: When should I use an acid-base extraction?

A9: This method is particularly effective for removing non-basic, organic impurities. It can be used as a primary purification step before recrystallization or chromatography, or as a final clean-up step.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.[9]

  • Separation: Drain the lower aqueous layer, which now contains your protonated product, into a clean flask. You may wash the organic layer again with fresh 1M HCl to ensure complete extraction. Combine the aqueous layers.[9]

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). Your deprotonated product should precipitate out.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration. Alternatively, if it doesn't precipitate, extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous drying agent (like Na₂SO₄), filter, and concentrate to obtain the pure product.[9]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 org_layer Organic Layer: Contains Neutral/Acidic Impurities separate1->org_layer aq_layer Aqueous Layer: Contains Protonated Product (Salt) separate1->aq_layer add_base Basify with 1M NaOH to pH > 8 aq_layer->add_base precipitate Precipitate Forms add_base->precipitate extract Re-extract into Organic Solvent add_base->extract if no precipitate isolate Isolate Pure Product precipitate->isolate extract->isolate

Caption: Workflow for purification via acid-base extraction.

Part 3: Final Purity Analysis

Q10: How do I confirm the purity of my final product?

A10: After purification, you must verify the success of the procedure.

  • TLC: Run a TLC of your final product against the crude material. The purified sample should show a single, clean spot.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Compare your experimental value to the literature value if available.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, obtain ¹H NMR and ¹³C NMR spectra.

References

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]

  • Kumar, A., & Sharma, G. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(9), 882-892. [Link]

  • Kihel, A. E., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl) ketone derivatives. Arabian Journal of Chemistry. [Link]

Sources

Optimization

improving reaction yield in the synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Target Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the technical support portal for the synthesis of 1-(4-Nitro-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the technical support portal for the synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS 98024-65-8), a high-value synthetic intermediate used in constructing complex heterocyclic scaffolds for pharmaceutical and agrochemical development[1]. This guide addresses the specific mechanistic bottlenecks—primarily incomplete conversion and product hydrolysis—that researchers encounter during the N-acetylation of 4-nitropyrazole.

Mechanistic Workflow & Causality

The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone relies on the nucleophilic attack of the pyrazole nitrogen on an acetylating agent (e.g., acetyl chloride). However, the resulting N-acetylpyrazole is an "active amide." Because the pyrazole ring is heavily electron-withdrawn by the 4-nitro group, the carbonyl carbon becomes highly electrophilic. This makes the product exceptionally prone to nucleophilic attack by water, leading to rapid hydrolysis back to the starting material[2].

Furthermore, the electron-withdrawing nitro group deactivates the pyrazole nitrogens, making direct acetylation slow. To overcome this, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, which forces the acyl transfer to completion.

Troubleshooting SM 4-Nitropyrazole + Acetyl Chloride (in Anhydrous DCM) Cat Add DMAP (Catalyst)? SM->Cat Slow Slow Conversion Incomplete Reaction Cat->Slow No Fast Fast Acyl Transfer Complete Conversion Cat->Fast Yes Workup Workup Strategy Slow->Workup Fast->Workup Aqueous Aqueous Wash (H2O / Base) Workup->Aqueous Anhydrous Anhydrous Filtration (Remove Salts) Workup->Anhydrous Hydrolysis Hydrolysis to SM Yield < 40% Aqueous->Hydrolysis Moisture Exposure Success Pure 1-Acetyl-4-nitropyrazole Yield > 85% Anhydrous->Success Preserves Active Amide

Mechanistic troubleshooting workflow for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC shows complete conversion during the reaction, but my isolated yield is consistently below 40%. What is happening? A: You are likely losing your product during the aqueous workup phase. Because 1-(4-Nitro-1H-pyrazol-1-yl)ethanone functions as an active amide, prolonged exposure to water—especially under the basic conditions often used to neutralize excess acid—rapidly hydrolyzes the N-acetyl bond, reverting the product back to 4-nitropyrazole and acetic acid[2][3]. Solution: Abandon aqueous phase-separation workups. Transition to a strictly anhydrous workup by filtering off the amine hydrochloride salts directly from the organic solvent.

Q2: The reaction stalls with 20-30% of the 4-nitropyrazole remaining unreacted. How do I drive it to completion? A: 4-Nitropyrazole is heavily deactivated by its nitro group, reducing the inherent nucleophilicity of the pyrazole nitrogens. Solution: Introduce 0.1 equivalents of DMAP. DMAP reacts instantly with acetyl chloride to form an N-acylpyridinium ion. This intermediate is a far superior electrophile compared to acetyl chloride alone, accelerating the acetyl transfer to the deactivated pyrazole and driving the reaction to 100% conversion.

Q3: What is the optimal solvent and base combination for this synthesis? A: Dichloromethane (DCM) combined with Triethylamine (TEA) is the industry standard. DCM provides excellent solubility for the starting materials but acts as an anti-solvent for the resulting TEA⋅HCl salt. This selective precipitation is what allows for the anhydrous filtration workup described below. Never use protic solvents (e.g., alcohols), as they will immediately quench the acetyl chloride.

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between reaction conditions, workup methodologies, and the resulting isolated yield of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

Reaction ConditionBase / CatalystWorkup MethodObserved YieldPrimary Issue / Causality
DCM, RT, 4hTEA (1.5 eq)Aqueous ( H2​O )25 - 35% Severe hydrolysis of the active amide during phase separation.
DCM, RT, 4hTEA (1.5 eq)Aqueous ( NaHCO3​ )45 - 55% Moderate hydrolysis; basic conditions accelerate N-acetyl cleavage.
DCM, RT, 4hTEA (1.5 eq)Anhydrous Filtration65 - 70% Yield limited by incomplete conversion due to the deactivated pyrazole.
DCM, RT, 2hTEA (1.5 eq) + DMAP (0.1 eq)Anhydrous Filtration> 85% Optimal. Complete conversion via acylium transfer; zero hydrolysis.
Optimized Experimental Protocol (Self-Validating System)

To ensure maximum yield and scientific integrity, follow this rigorously anhydrous, step-by-step protocol. Each step includes a self-validating checkpoint to confirm the chemical state of the system before proceeding.

Step 1: Reagent Preparation Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 4-nitropyrazole (10.0 mmol) and dissolve in 25 mL of anhydrous dichloromethane (DCM). Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates moisture contamination in the solvent, which will quench the electrophile.

Step 2: Catalytic Activation Add Triethylamine (TEA, 15.0 mmol) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol) to the stirring solution. Validation Checkpoint: The mixture should remain clear. The system is now primed for rapid acyl transfer.

Step 3: Electrophile Addition Cool the flask to 0 °C using an ice bath. Add Acetyl Chloride (12.0 mmol) dropwise over 10 minutes via a syringe. Validation Checkpoint: A dense white precipitate ( TEA⋅HCl ) will form immediately upon addition. This visual cue confirms that the acetyl chloride is active and the N-acylpyridinium intermediate is forming and reacting.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: 1:1 EtOAc/Hexanes). The 4-nitropyrazole spot (lower Rf​ ) should be completely absent, replaced by a new, UV-active spot at a higher Rf​ (the N-acetylated product).

Step 5: Anhydrous Workup (Critical Step) Do NOT add water or aqueous base. Filter the heterogeneous mixture directly through a tightly packed pad of Celite to remove the TEA⋅HCl salts. Wash the filter cake with 10 mL of cold, anhydrous DCM. Validation Checkpoint: The filtrate must be perfectly clear. If it is cloudy, fine salt particulates have passed through; refilter the solution.

Step 6: Isolation Evaporate the solvent under reduced pressure (rotary evaporator, water bath < 30 °C) to yield the crude 1-(4-Nitro-1H-pyrazol-1-yl)ethanone. If necessary, recrystallize from anhydrous diethyl ether/hexanes.

References
  • 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 , ChemicalCell. URL:[1]

  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes (Mechanistic insights into N-acetylpyrazole hydrolysis), Academie des Sciences. URL:[2]

  • Synthesis and hydrolysis kinetics of colchicinoid prodrug (Data on pyrazole derivative synthesis and aqueous instability), ResearchGate. URL:[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results when working with N-acyl pyrazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results when working with N-acyl pyrazoles. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS 98024-65-8) presents a dual challenge in aqueous systems: it is highly lipophilic (leading to rapid precipitation) and its N-acetyl bond is chemically labile (leading to rapid degradation).

This guide provides a mechanistic root-cause analysis of these issues, field-proven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Root Cause Analysis

To troubleshoot effectively, we must first understand the chemical personality of the molecule. Why is 1-(4-Nitro-1H-pyrazol-1-yl)ethanone so problematic in standard biological buffers?

  • The Hydrophobic Effect (Precipitation): The molecule lacks ionizable moieties at physiological pH. The combination of the aromatic pyrazole ring and the neutral nitro and acetyl groups results in poor hydration energy. When forced into water without a transition solvent, the molecules self-associate to minimize contact with water, causing rapid "crash out" or micro-precipitation.

  • Hyper-Reactivity of the N-Acyl Bond (Degradation): N-acyl pyrazoles are well-documented, highly reactive acylating agents . The leaving group ability of the pyrazole ring is drastically enhanced by the strongly electron-withdrawing 4-nitro substituent. This pulls electron density away from the N-N bond, making the carbonyl carbon highly electrophilic . Consequently, nucleophiles in your buffer (like water, or primary amines) will attack the carbonyl, cleaving the molecule into 4-nitro-1H-pyrazole and an acetylated byproduct.

Table 1: Physicochemical Profile & Behavioral Metrics

PropertyValueCausality / Impact on Assay Integrity
Molecular Formula C5H5N3O3Neutral molecule; no stable salt formation is possible to aid solubility.
Molecular Weight 155.11 g/mol Small molecule; easily penetrates membranes but highly prone to aggregation.
Aqueous Solubility < 0.1 mg/mLRequires organic co-solvents (DMSO/DMF) for initial dissolution.
Reactivity Profile Acylating AgentHighly susceptible to nucleophilic attack at the carbonyl carbon.
Primary Degradants 4-Nitro-1H-pyrazole + AcetateCauses loss of active compound and potential off-target effects from degradants.
Part 2: Frequently Asked Questions (FAQs)

Q1: My compound crashes out immediately when I spike my DMSO stock into the assay buffer. How do I prevent this? A: You are observing a classic "solvent shock" phenomenon. When a high-concentration DMSO stock (>10 mM) is directly injected into an aqueous medium, local supersaturation causes the hydrophobic molecules to aggregate faster than the DMSO can diffuse into the water. Solution: Utilize a stepwise dilution strategy. First, dilute your primary DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG400) before the final dilution into the aqueous assay buffer. Ensure the final DMSO concentration remains below 1% (v/v).

Q2: I achieved a clear solution, but my compound loses activity over a 2-hour incubation. What is happening? A: You are observing chemical degradation, not precipitation. Because 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is an activated N-acyl pyrazole, it undergoes spontaneous hydrolysis in water . This process is base-catalyzed, meaning it accelerates significantly above pH 7.5. Solution: Maintain your assay buffer at a slightly acidic to strictly neutral pH (pH 6.5 - 7.0). Prepare aqueous dilutions immediately before use and keep them on ice until the assay begins.

Q3: I am using Tris buffer at pH 7.0, but the compound still degrades rapidly. Why? A: Tris(hydroxymethyl)aminomethane contains a primary amine. Primary amines are much stronger nucleophiles than water. In Tris buffer, your compound is undergoing aminolysis, not just hydrolysis, rapidly transferring its acetyl group to the Tris molecule . Solution: Strictly avoid nucleophilic buffers (Tris, Glycine, Ammonium Acetate). Switch to non-nucleophilic zwitterionic buffers such as HEPES, MOPS, or PIPES.

Part 3: System Workflows & Visualizations

DegradationPathway A 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Intact Compound) B Aqueous Buffer (pH > 7.5) A->B OH- attack C Nucleophilic Buffer (e.g., Tris, Glycine) A->C Amine attack D Non-Nucleophilic Buffer (e.g., HEPES, pH 6.5-7.0) A->D Optimal conditions E Hydrolysis (Acetic Acid + 4-Nitropyrazole) B->E Degradation F Aminolysis (N-Acetyl-Tris + 4-Nitropyrazole) C->F Degradation G Stable Solution (Intact for Assay) D->G Preservation

Degradation pathways of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone based on buffer selection.

DissolutionWorkflow Step1 Dry Powder 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Step2 Primary Stock 10 mM in 100% Anhydrous DMSO Step1->Step2 Dissolve completely Step3A Direct Aqueous Dilution (Single Step) Step2->Step3A Improper dilution Step3B Intermediate Dilution (DMSO / PEG400) Step2->Step3B Stepwise dilution Step4A Precipitation / Crash Out Step3A->Step4A Hydrophobic aggregation Step4B Final Assay Buffer (HEPES pH 7.0, <1% DMSO) Step3B->Step4B Maintains solubility

Stepwise dissolution workflow to prevent hydrophobic aggregation.

Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Master Stock

Causality: Atmospheric moisture introduced into the stock vial will slowly hydrolyze the compound over time. Utilizing anhydrous solvent and argon purging prevents this background degradation.

  • Equilibration: Allow the sealed vial of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone to reach room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Dissolution: Weigh the required mass and dissolve in 100% Anhydrous DMSO (≥99.9% purity, water ≤0.005%) to achieve a 10 mM concentration.

  • Validation (Visual Check): Vortex the solution for 30 seconds. The solution must be completely clear with no particulate matter. If cloudy, sonicate for 1 minute in a room-temperature water bath.

  • Storage: Aliquot the stock into single-use amber glass vials (to prevent photolytic degradation), purge the headspace with Argon or Nitrogen gas, and store immediately at -20°C.

Protocol 2: Stepwise Dilution for Aqueous Assays

Causality: Gradual reduction of the solvent's dielectric constant prevents the local supersaturation that causes hydrophobic crash-out.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer and adjust to strictly pH 7.0 using NaOH. Do not use Tris or any amine-containing buffers.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a cosolvent mixture (e.g., 50% DMSO / 50% PEG400) to create a 1 mM intermediate stock.

  • Final Dilution: Slowly add the 1 mM intermediate stock dropwise to the HEPES buffer while vortexing vigorously to achieve your final assay concentration (e.g., 10 µM).

  • Validation (Turbidity Check): Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates micro-precipitation. If this occurs, increase the concentration of surfactant (e.g., 0.01% Tween-20) in the final buffer.

  • Execution: Initiate your biological or chemical assay immediately (within 15 minutes of final dilution) to minimize the impact of background hydrolysis.

References
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. National Institutes of Health (NIH) / PMC.[Link]

  • Elucidation of the E-Amide Preference of N-Acyl Azoles. The Journal of Organic Chemistry (ACS Publications).[Link]

  • 3-Methylpyrazole-Mediated C-Terminal Protein Modification. Journal of the American Chemical Society (ACS Publications).[Link]

  • Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. ResearchGate.[Link]

Optimization

Technical Support Center: Troubleshooting Regioselective Pyrazole N-Alkylation

Welcome to the Application Scientist Support Center. Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is one of the most persistent challenges in heterocyclic chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is one of the most persistent challenges in heterocyclic chemistry and drug development. Because unsubstituted pyrazoles exist in a state of rapid tautomeric equilibrium, standard alkylation conditions often yield a frustrating mixture of N1 and N2 isomers.

This guide is designed to move beyond trial-and-error. Here, we analyze the thermodynamic and kinetic causality behind pyrazole reactivity, providing you with self-validating protocols and logical workflows to definitively control your reaction's regiochemical outcome.

🔬 FAQ & Troubleshooting Guides

Q1: The Base-Solvent Matrix: Why am I getting a 1:1 mixture of N1 and N2 isomers?

User Issue: "I am alkylating 3-phenyl-5-methylpyrazole with methyl iodide using K₂CO₃ in DMF at 80°C. I expected the methyl group to attach away from the bulky phenyl ring, but I'm getting a near 1:1 mixture."

The Causality: You are operating under thermodynamic control . When you use a mild base like K₂CO₃ in a highly polar solvent like DMF at elevated temperatures, the deprotonation is reversible. The resulting pyrazolide anion forms a loose ion pair, allowing the alkylation to equilibrate. Over time, the reaction ignores the initial steric barriers and settles into a thermodynamically driven mixture.

The Solution: Switch to kinetic control . By using a strong, irreversible base like Sodium Hydride (NaH) in a moderately polar solvent like Tetrahydrofuran (THF) at 0°C to room temperature, you generate a highly reactive, "naked" pyrazolide anion. Under these conditions, the transition state is early, and the electrophile will exclusively attack the less sterically hindered nitrogen[1].

Q2: Steric vs. Electronic Conflicts: How do I handle strong EWGs?

User Issue: "My pyrazole has a 3-CF₃ group and a 5-Methyl group. Sterics dictate alkylation should happen next to the CF₃ (N1), but the major product is alkylated next to the Methyl (N2). Why?"

The Causality: While sterics usually govern kinetic alkylation, strong Electron-Withdrawing Groups (EWGs) like -CF₃ drastically reduce the electron density—and thus the nucleophilicity—of the adjacent nitrogen. In this conflict, the electronic deactivation overrides the steric advantage.

The Solution: You can manipulate the tautomeric equilibrium before alkylation by using fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP). These solvents act as strong hydrogen-bond donors, selectively solvating the more basic nitrogen and altering the transition state to favor the sterically predicted product. Alternatively, engineered biocatalysts (such as mutated N-methyltransferases) have recently been developed to force regioselective N-alkylation[2] regardless of electronic bias, offering up to >99% selectivity.

Q3: Secondary Alkyl Halides: How do I prevent E2 elimination?

User Issue: "Direct alkylation with isopropyl bromide gives terrible yields and poor regioselectivity due to competing E2 elimination."

The Causality: Secondary alkyl halides are prone to elimination in the presence of basic pyrazolide anions.

The Solution: Abandon the alkyl halide and use the Mitsunobu Reaction with a secondary alcohol. The Mitsunobu protocol operates under neutral conditions, completely avoiding E2 elimination. Furthermore, the bulky triphenylphosphine oxide leaving group generated in situ makes the electrophilic intermediate highly sterically demanding, virtually locking the reaction into the less hindered N-pathway[3].

📊 Quantitative Data: Condition Optimization

The table below summarizes the expected regiochemical outcomes when alkylating 3-Phenyl-5-methylpyrazole with a methylating agent under various conditions.

Base / CatalystSolventTemp (°C)Reaction ControlRatio (N1:N2)*Total Yield (%)
NaH THF0 to 25Kinetic (Steric Control)95 : 592%
K₂CO₃ DMF80Thermodynamic60 : 4085%
Cs₂CO₃ MeCN25Mixed Control75 : 2588%
None (Mitsunobu) THF25Stereospecific Sₙ2>99 : 178%
Biocatalytic (MTs) Buffer37Enzymatic Pocket>99 : 1Varies

*Note: N1 is adjacent to the less hindered methyl group; N2 is adjacent to the bulky phenyl group.

🗺️ Visual Workflows & Decision Trees

The Alkylation Strategy Decision Tree

Use this logical pathway to determine the optimal reaction conditions based on your substrate's structural features.

AlkylationDecisionTree Start Analyze Pyrazole Substituents Steric Is one adjacent position significantly bulkier? Start->Steric Electronic Are strong EWGs (e.g., -CF3) present? Start->Electronic TargetLess Target Less Hindered Nitrogen? Steric->TargetLess Yes TargetMore Target More Hindered Nitrogen? Steric->TargetMore Yes Fluorinated Use Fluorinated Solvents (TFE/HFIP) Electronic->Fluorinated Overcome electronic deactivation NaH Use NaH / THF (Kinetic Control) TargetLess->NaH Primary Alkyl Halide Mitsunobu Use Mitsunobu Reaction (Avoids E2 Elimination) TargetLess->Mitsunobu Secondary Alkyl/Alcohol Switch Use 'Switch' Strategy (THP/Trityl Protection) TargetMore->Switch Requires Blocking Group

Caption: Logical decision tree for selecting the optimal pyrazole N-alkylation strategy.

The "Switch" Strategy Workflow

When you specifically need the sterically hindered isomer (the "wrong" regioselectivity), direct alkylation will fail. You must use a bulky protecting group to block the favored site.

SwitchStrategy Step1 1. Unsubstituted Pyrazole Step2 2. Protection (DHP/H+) Blocks Less Hindered N Step1->Step2 Step3 3. Alkylation (R-X/Base) Attacks More Hindered N Step2->Step3 Step4 4. Deprotection (HCl/EtOH) Removes THP Group Step3->Step4 Step5 5. Sterically Hindered N-Alkyl Pyrazole Step4->Step5

Caption: Step-by-step workflow of the protecting group "Switch" strategy for hindered N-alkylation.

🧪 Validated Experimental Protocols

Protocol A: Regioselective Mitsunobu N-Alkylation

Purpose: To cleanly alkylate the less hindered nitrogen using secondary alcohols while avoiding E2 elimination.

  • Preparation: In an oven-dried flask under N₂, dissolve the unsymmetrical pyrazole (1.0 equiv), the desired secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0°C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Validation & QC Check (Self-Validating Step): Before full purification, take a crude ¹H NMR. Look for the absence of alkene protons (confirming no E2 elimination). Run a 2D NOESY NMR; a valid N1-alkylated product will exhibit a distinct cross-peak between the new N-alkyl protons and the adjacent C5-H pyrazole proton.

  • Isolation: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to separate the product from triphenylphosphine oxide.

Protocol B: The THP "Switch" Strategy

Purpose: To force alkylation at the sterically hindered nitrogen.

  • Protection: Dissolve the pyrazole (1.0 equiv) in DCM. Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of Trifluoroacetic acid (TFA, 0.1 equiv). Stir at RT for 4 hours. The bulky THP group will selectively protect the less hindered nitrogen.

  • Intermediate QC: Isolate the THP-pyrazole. ¹H NMR must show two distinct diastereomeric multiplets (~5.4 ppm) due to the new chiral center on the THP ring.

  • Alkylation: Dissolve the THP-protected pyrazole in anhydrous DMF. Add NaH (1.2 equiv) at 0°C, stir for 30 mins, then add the alkyl halide (1.2 equiv). Stir at RT for 8 hours. The alkyl group is forced onto the hindered nitrogen.

  • Deprotection: Concentrate the mixture, redissolve in Ethanol, and add 3M HCl (aqueous). Reflux for 2 hours to cleave the THP group.

  • Final Validation: Complete disappearance of the THP diastereomeric peaks in ¹H NMR confirms successful deprotection, yielding the pure sterically hindered N-alkyl pyrazole.

📚 References

  • Title: (5-Methyl-3-phenylpyrazol-1-yl)methanol | 369401-86-5 Source: BenchChem URL:

  • Title: Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design Source: ACS Publications (Biochemistry) URL:

  • Title: 1-(2-Methylpropyl)-1H-pyrazol-5-ol | Research Chemical Source: BenchChem URL:

  • Title: Enzymkatalysierte regioselektive N-Methylierung und N-Alkylierung von Pyrazolen Source: Universität Stuttgart URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in Biological Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as N-acetyl-4-nitropyrazole).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as N-acetyl-4-nitropyrazole). Due to its unique structural properties, this compound exhibits high reactivity in aqueous and biological environments. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Core FAQs & Troubleshooting

Q1: Why do I observe a rapid loss of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in pH 7.4 biological buffers? A1: The rapid degradation is driven by hydrolysis . 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is an N-acyl pyrazole. While standard amides are highly stable, the presence of the strong electron-withdrawing 4-nitro group significantly increases the electrophilicity of the acetyl carbonyl. Mechanistically, this substitution lowers the pKa of the leaving group (4-nitro-1H-pyrazole) to approximately 9.67[1]. Because the leaving group is stabilized as an anion, the parent compound acts as an active ester/amide, undergoing rapid nucleophilic attack by water to yield acetic acid and 4-nitro-1H-pyrazole[2].

Q2: My cellular assays show unexpected protein acetylation. Is the compound responsible? A2: Yes. Due to the same mechanistic causality described above, this compound is a potent acylating agent . In biological media containing nucleophiles such as glutathione (thiols) or lysine residues on proteins (primary amines), the compound will readily transfer its acetyl group to these biomolecules. To validate whether your observed biological phenotype is due to targeted acetylation or a byproduct effect, you must run a control arm using equimolar amounts of 4-nitro-1H-pyrazole and sodium acetate.

Q3: How should I prepare and store my stock solutions to prevent premature degradation? A3: Moisture is the primary variable that compromises this compound. Prepare all stock solutions in strictly anhydrous DMSO or DMF. Store aliquots at -20°C or -80°C in desiccated containers. Do not use aqueous buffers for serial dilutions prior to the assay; spike the DMSO stock directly into the final biological medium at t=0 to ensure accurate dosing.

Quantitative Data Summary

Property / ParameterValueMechanistic Implication
Leaving Group pKa 9.67[1]The low pKa makes 4-nitro-1H-pyrazole an excellent leaving group compared to unsubstituted pyrazole (pKa ~14), driving rapid hydrolysis.
Parent Molar Mass 155.11 g/mol Target mass for LC-MS/MS parent tracking (C5H5N3O3).
Byproduct Mass 113.08 g/mol [3]Target mass for stoichiometric validation of 4-nitro-1H-pyrazole formation.
Primary Pathways Hydrolysis & Acyl TransferYields acetic acid, acetylated nucleophiles, and 4-nitro-1H-pyrazole.

Mechanistic Pathways

Pathways Parent 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Water H2O (pH 7.4) Hydrolysis Parent->Water Aqueous Media Nucleophile R-NH2 / R-SH Acyl Transfer Parent->Nucleophile Biological Nucleophiles Products1 4-Nitro-1H-pyrazole + Acetic Acid Water->Products1 Products2 4-Nitro-1H-pyrazole + Acetylated Biomolecule Nucleophile->Products2

Degradation pathways of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone via hydrolysis and acyl transfer.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They do not merely measure the disappearance of the parent compound (which could be lost to precipitation or non-specific binding), but simultaneously track the stoichiometric appearance of the degradation byproduct to confirm the exact chemical mechanism.

Protocol 1: Tracking Hydrolytic Stability in Biological Buffers

This protocol utilizes LC-MS/MS to monitor the parent compound's decay and the formation of the leaving group, validating the hydrolysis mechanism.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in anhydrous DMSO to a concentration of 10 mM. Verify the absence of water in the DMSO to prevent baseline degradation.

  • Media Preparation: Pre-warm PBS (pH 7.4) to 37°C in a water bath.

  • Initiation: Spike the DMSO stock into the PBS to achieve a final concentration of 10 µM (0.1% DMSO final). Vortex immediately to ensure homogeneity.

  • Time-Course Sampling: At t=0,5,15,30,60,120 minutes, remove a 100 µL aliquot.

  • Quenching (Critical Step): Immediately mix the aliquot with 300 µL of ice-cold acetonitrile (containing an internal standard). Causality: The cold acetonitrile rapidly drops the temperature and alters the dielectric constant of the solvent, effectively "freezing" the hydrolysis reaction and precipitating any buffer salts or proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS vial. Monitor the MRM transitions for both the parent mass (m/z 156.1 [M+H]+) and the 4-nitro-1H-pyrazole byproduct (m/z 112.0 [M-H]- in negative ion mode or m/z 114.1[M+H]+ in positive mode)[3].

Protocol 2: Glutathione (GSH) Trapping Assay for Acylating Activity

This protocol confirms the compound's reactivity towards biological thiols, validating its role as an acyl transfer agent.

  • Reagent Setup: Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction: Add 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (final concentration 100 µM) to the GSH solution.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Analyze via LC-MS to detect the formation of S-acetylglutathione and the stoichiometric release of 4-nitro-1H-pyrazole, confirming the acyl transfer mechanism outcompetes simple hydrolysis in the presence of strong nucleophiles.

Experimental Workflow Diagram

Workflow Step1 Step 1: Stock Preparation Dissolve in anhydrous DMSO Step2 Step 2: Media Spiking Add to pH 7.4 Buffer (t=0) Step1->Step2 Step3 Step 3: Aliquot Sampling Quench with cold ACN Step2->Step3 Step4 Step 4: LC-MS/MS Analysis Track parent & byproduct Step3->Step4

Step-by-step experimental workflow for tracking hydrolytic stability.

References

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (Provides the pKa value of 9.67 for 4-nitropyrazole, establishing the leaving group causality). d-nb.info. 1[1]

  • Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions. (Details the synthesis and subsequent hydrolysis/reactivity of N-acetylpyrazoles). ACS Publications. 2[2]

  • 4-nitro-1H-pyrazole | C3H3N3O2 - PubChem. (Provides foundational molecular weight and physicochemical data for the degradation byproduct). NIH PubChem. 3[3]

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) on Pyrazole Assay Inconsistencies

Pyrazole Assay Troubleshooting Center: Navigating Inconsistencies in High-Throughput and Biological Assays Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducibl...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole Assay Troubleshooting Center: Navigating Inconsistencies in High-Throughput and Biological Assays

Introduction: As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when screening pyrazole-containing libraries. Pyrazoles are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs (e.g., celecoxib, ruxolitinib). However, their unique physicochemical properties—such as tautomerism, poor aqueous solubility, and propensity for colloidal aggregation—often trigger assay interference, leading to false positives, flat dose-response curves, or discrepancies between biochemical and cell-based assays.

This technical support guide is designed to provide mechanistic insights and self-validating protocols to troubleshoot and resolve these inconsistencies.

Q1: Why do my pyrazole compounds show erratic dose-response curves in biochemical assays but perform consistently in cell-based assays? A: This discrepancy is classically driven by colloidal aggregation and tautomeric shifts . In aqueous biochemical buffers, hydrophobic pyrazole derivatives often form colloidal aggregates at micromolar concentrations [1]. These aggregates non-specifically sequester the target protein, leading to steep, erratic, or non-sigmoidal dose-response curves (often mimicking pan-assay interference compounds, or PAINS) [2]. In contrast, cell-based assays contain serum proteins (like BSA) and lipid membranes that act as thermodynamic sinks, breaking up these aggregates and allowing the monomeric pyrazole to engage the target. Causality Check: Pyrazoles also exhibit prototropic tautomerism (e.g., shifting between 1H and 2H forms depending on solvent polarity and pH)[3]. A biochemical assay buffer might favor an inactive tautomer, whereas the intracellular environment may stabilize the active form [4].

Q2: How can I distinguish between true target engagement and pyrazole-induced assay interference (e.g., fluorescence quenching)? A: Pyrazoles with extended conjugation (e.g., trans-styrylpyrazoles or highly substituted phenylpyrazoles) can exhibit intrinsic fluorescence or act as inner-filter effect (IFE) quenchers in fluorometric assays [5]. To distinguish true binding from interference, you must implement a self-validating orthogonal approach. Causality Check: If the pyrazole is quenching the fluorophore, the signal will decrease linearly with compound concentration regardless of the presence of the target protein. Running a "target-free" counter-screen or switching to a label-free orthogonal assay (like Surface Plasmon Resonance, SPR, or Mass Spectrometry) will confirm if the signal modulation is target-dependent [6].

Q3: Why is my pyrazole derivative precipitating during serial dilutions in high-throughput screening (HTS)? A: Pyrazoles are weak bases and often rely on DMSO for stock solubilization. When a 10 mM DMSO stock is rapidly diluted into an aqueous buffer, the sudden change in dielectric constant causes "crash out" or micro-precipitation [7]. Causality Check: The kinetics of this precipitation are unpredictable, leading to well-to-well variability. To prevent this, intermediate dilution steps in mixed solvents or the addition of non-ionic detergents (e.g., 0.01% Triton X-100) are required to lower the surface tension and maintain the compound in a metastable monomeric state[8].

Section 2: Diagnostic Workflows and Mechanisms

To systematically resolve these issues, follow the diagnostic workflow and mechanistic models below.

Workflow Start Inconsistent Pyrazole Assay Result CheckSol Check Solubility & Aggregation (DLS / Nephelometry) Start->CheckSol AggYes Aggregation Detected CheckSol->AggYes AggNo No Aggregation CheckSol->AggNo Triton Add 0.01% Triton X-100 or CHAPS AggYes->Triton CheckInter Check Assay Interference (Fluorescence/Absorbance) AggNo->CheckInter InterYes Interference Detected CheckInter->InterYes Tautomer Evaluate Tautomerism (NMR/Solvent Effects) CheckInter->Tautomer No Interference Orthogonal Use Orthogonal Assay (e.g., SPR, MS) InterYes->Orthogonal

Workflow for diagnosing and resolving pyrazole assay inconsistencies.

Mechanism Pyrazoles Pyrazole Compounds (Aqueous Media) Monomer Monomeric State (Target Engagement) Pyrazoles->Monomer High Solubility Aggregate Colloidal Aggregates (Assay Interference) Pyrazoles->Aggregate Poor Solubility / High Conc. Protein Specific Target Protein (e.g., Kinase, TTR) Monomer->Protein NonSpec Non-specific Protein Sequestration Aggregate->NonSpec Signal Valid Dose-Response Protein->Signal Noise False Positive/Negative (Flat Curve) NonSpec->Noise

Mechanism of pyrazole target engagement vs. colloidal aggregation interference.

Section 3: Quantitative Data Summaries

Understanding the specific modes of interference is critical. The table below summarizes common pyrazole-induced artifacts, their quantitative indicators, and mitigation strategies.

Interference ModeQuantitative Indicator (Symptoms)Detection MethodMitigation Strategy
Colloidal Aggregation Hill slope (nH) > 2.0; IC50 shifts >5-fold with higher protein conc.Dynamic Light Scattering (DLS); CentrifugationAdd 0.01% Triton X-100 or 0.1 mg/mL BSA to assay buffer.
Fluorescence Quenching Linear decrease in signal in target-free controls.Fluorometric scan (Excitation/Emission overlap)Use red-shifted fluorophores; switch to TR-FRET or label-free assays.
Tautomeric Inactivity High variance between replicates; solvent-dependent IC50.1H/13C NMR in assay-like aqueous buffersPre-incubate compound in assay buffer for 1-2 hours to reach equilibrium.
Poor Aqueous Solubility Signal plateaus prematurely; visible micro-precipitates.Nephelometry; HPLC quantification of supernatantPrepare intermediate dilutions in 10% DMSO/90% buffer before final addition.

Section 4: Self-Validating Experimental Protocols

To ensure your data is trustworthy, protocols must have built-in validation steps. Do not assume a compound is inactive or highly active without ruling out the physical artifacts described above.

Protocol 1: Validating Pyrazole Solubility and Aggregation via Centrifugation and HPLC Purpose: To determine if the pyrazole is forming colloidal aggregates that sequester proteins, causing false positives [9]. Causality: Aggregates are heavy and will pellet under high-speed centrifugation. If the compound's apparent concentration drops post-centrifugation, it was aggregated.

  • Preparation: Prepare a 10 µM solution of the pyrazole compound in the exact biochemical assay buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 1% DMSO).

  • Incubation: Incubate at room temperature for 30 minutes to mimic assay conditions.

  • Sampling (Total): Remove a 50 µL aliquot. This represents the "Total Compound" concentration.

  • Centrifugation: Centrifuge the remaining solution at 14,000 x g for 20 minutes at room temperature.

  • Sampling (Soluble): Carefully extract 50 µL from the top meniscus of the supernatant. This represents the "Soluble Monomer" concentration.

  • Quantification: Analyze both aliquots via HPLC-UV or LC-MS [7].

  • Validation Check: Calculate the Recovery Ratio = (Soluble AUC / Total AUC) x 100.

    • If Recovery < 80%: The pyrazole is aggregating. You must add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer and repeat the protocol until Recovery > 95%.

Protocol 2: Target-Free Counter-Screen for Fluorescence Interference Purpose: To identify if the pyrazole derivative acts as an auto-fluorescent compound or a quencher [5]. Causality: Pyrazoles with extended pi-systems absorb UV/Vis light. If their absorbance spectrum overlaps with the assay's fluorophore excitation/emission, they will artificially alter the readout [6].

  • Buffer Setup: Prepare the assay buffer containing the fluorescent substrate/probe at the exact concentration used in the primary assay, but omit the target enzyme/protein .

  • Compound Titration: Dispense the pyrazole compound in a 10-point dose-response format (e.g., 0.1 nM to 100 µM) into the microplate.

  • Measurement: Read the fluorescence using the same instrument settings (gain, focal height, excitation/emission wavelengths) as the primary assay.

  • Data Analysis: Plot Fluorescence Units vs. Log[Compound].

  • Validation Check:

    • Flat Line: No interference. The compound is safe for this assay format.

    • Dose-Dependent Increase/Decrease: The compound is interfering. You must calculate a correction factor or, preferably, switch to a label-free orthogonal method (e.g., SPR or isothermal titration calorimetry).

References

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI.[Link]

  • In silico studies, nitric oxide, and cholinesterases inhibition activities of pyrazole and pyrazoline analogs of diarylpentanoids. PubMed.[Link]

  • Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Taylor & Francis.[Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.[Link]

  • Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum. ACS Publications.[Link]

  • Investigating Immunoassay Interferences. myADLM.[Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. MDPI.[Link]

  • Clinical Laboratory Testing Interference. CLSI.[Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science.[Link]

Reference Data & Comparative Studies

Validation

1-(4-Nitro-1H-pyrazol-1-yl)ethanone: A Comparative Guide to Pyrazole-Derived Anti-Inflammatory Agents

Executive Summary In modern medicinal chemistry, the rational design of non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on specialized heterocyclic scaffolds. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on specialized heterocyclic scaffolds. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-nitropyrazole, CAS 98024-65-8) serves as a critical, high-value synthetic intermediate[1]. Rather than being administered as a raw active pharmaceutical ingredient (API), this nitro-substituted pyrazole precursor is utilized by drug development professionals to construct complex, highly selective Cyclooxygenase-2 (COX-2) inhibitors[2].

This guide provides an in-depth comparative analysis between the advanced pyrazole-class anti-inflammatory agents derived from this precursor and traditional therapeutic alternatives, such as non-selective NSAIDs and corticosteroids. We will explore the mechanistic causality behind the pyrazole scaffold's efficacy, present comparative pharmacological data, and outline self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: Why the Nitro-Pyrazole Scaffold?

The primary limitation of traditional NSAIDs (e.g., Ibuprofen, Indomethacin) is their non-selective inhibition of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and responsible for synthesizing cytoprotective prostaglandins in the gastrointestinal (GI) tract. Inhibiting COX-1 leads to severe GI toxicity and ulceration[3].

Derivatives synthesized from 1-(4-Nitro-1H-pyrazol-1-yl)ethanone leverage the unique structural topology of the COX-2 active site. The COX-2 enzyme possesses a secondary hydrophobic side pocket—created by the substitution of Isoleucine (in COX-1) with Valine at position 523—which increases the volume of the active site[4].

  • The Pyrazole Core: Acts as a rigid, planar template that perfectly aligns the molecule within the COX-2 hydrophobic channel.

  • The Nitro Substitution: The nitro group acts as a potent electron-withdrawing group (EWG). In downstream derivatives, this modulates the pKa of the molecule and facilitates critical hydrogen-bonding interactions with Arg513 and His90, residues that are accessible in COX-2 but sterically hindered in COX-1[5].

Pathway Visualization

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Homeostasis COX2 COX-2 (Inducible) AA->COX2 Inflammation PG1 Prostaglandins (GI Protection) COX1->PG1 PG2 Prostaglandins (Inflammation & Pain) COX2->PG2 NSAID Traditional NSAIDs (Non-selective) NSAID->COX1 Blocks NSAID->COX2 PYRAZ Pyrazole Derivatives (COX-2 Selective) PYRAZ->COX2 Selective Inhibition

Diagram 1: Divergent inhibition pathways of traditional NSAIDs vs. Pyrazole derivatives.

Comparative Performance Analysis

To objectively evaluate the clinical potential of pyrazole derivatives synthesized from precursors like 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, we must benchmark them against established anti-inflammatory classes. The data below synthesizes typical pharmacological profiles observed in preclinical models[6][7].

Table 1: Pharmacological Comparison of Anti-Inflammatory Agents
Drug ClassRepresentative AgentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Ulcerogenic Index (In Vivo)Primary Clinical Utility
Nitro-Pyrazole Derivatives Novel synthesized hits0.04 - 0.08> 15.0> 180Minimal (< 0.5)Chronic inflammation, Osteoarthritis
Traditional NSAIDs Indomethacin0.600.040.06 (Non-selective)High (> 3.0)Acute pain, general inflammation
Commercial Pyrazoles Celecoxib0.0522.5450Low (< 1.0)Rheumatoid arthritis, acute pain
Corticosteroids DexamethasoneN/A (Gene repression)N/AN/AModerate (Long-term)Severe autoimmune/inflammatory flares

Key Insight: While corticosteroids offer profound broad-spectrum immunosuppression, they are unsuitable for long-term use due to metabolic side effects. Pyrazole derivatives offer a highly targeted approach, achieving efficacy comparable to Indomethacin but with a safety profile (Ulcerogenic Index) that supports chronic administration[7].

Experimental Validation Protocols

Establishing the efficacy and safety of a newly synthesized pyrazole derivative requires a self-validating experimental workflow. The following protocols detail the industry-standard methodologies for evaluating these compounds.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Purpose: To quantify the enzymatic selectivity of the synthesized pyrazole derivative. Causality: This colorimetric assay measures the peroxidase activity of cyclooxygenase. The reduction of the co-substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) produces a quantifiable color change at 590 nm. By comparing the IC₅₀ values for both isoforms, researchers can calculate the Selectivity Index.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Dilution: Prepare serial dilutions of the pyrazole derivative (0.01 µM to 100 µM) in DMSO. Self-validation step: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the test compound to the enzyme solution and incubate at 37°C for 15 minutes. Include Celecoxib as a positive control and a DMSO vehicle as a negative control.

  • Reaction Initiation: Add Arachidonic Acid (final concentration 100 µM) and TMPD to initiate the reaction.

  • Quantification: Read absorbance at 590 nm using a microplate reader after 5 minutes. Calculate percent inhibition relative to the vehicle control.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Purpose: To evaluate the acute anti-inflammatory efficacy of the compound in a whole-organism model. Causality: Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is heavily driven by COX-2 mediated prostaglandin E2 (PGE2) release[6]. Measuring paw volume at the 4-hour mark specifically isolates the compound's COX-2 inhibitory efficacy.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the pyrazole derivative (e.g., 10 mg/kg), Indomethacin (10 mg/kg, positive control), or 0.5% CMC suspension (vehicle control) orally via gavage.

  • Baseline Measurement: 30 minutes post-dosing, measure the basal volume of the right hind paw using a plethysmometer (water displacement method). Self-validation step: Taking baseline measurements accounts for natural physiological variations in animal size, ensuring the delta (Δ) volume is accurate.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Evaluation: Measure paw volume at 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (ΔV_treated / ΔV_control)] x 100.

Workflow Visualization

Workflow Syn Synthesis via 1-Acetyl-4-nitropyrazole InVitro In Vitro Assay (COX-1/COX-2 IC50) Syn->InVitro Purified Compound InVivo In Vivo Model (Carrageenan Paw Edema) InVitro->InVivo High Selectivity Index Tox Toxicity Screening (Ulcerogenic Index) InVivo->Tox Efficacy Confirmed Data Data Analysis & Hit Selection Tox->Data Safety Profiling

Diagram 2: Preclinical screening workflow for pyrazole-derived anti-inflammatory candidates.

Conclusion

1-(4-Nitro-1H-pyrazol-1-yl)ethanone represents a highly versatile and structurally privileged building block in the synthesis of next-generation anti-inflammatory agents. By exploiting the electron-withdrawing nature of the nitro group and the spatial geometry of the pyrazole ring, medicinal chemists can design molecules that achieve profound COX-2 selectivity. Compared to traditional NSAIDs, these pyrazole derivatives offer an optimized therapeutic window, drastically reducing gastrointestinal toxicity while maintaining robust analgesic and anti-inflammatory efficacy.

References

  • ChemicalCell. (n.d.). 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8. Retrieved from[Link]

  • News-Medical.net. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from[Link]

  • PubMed (NIH). (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Retrieved from[Link]

  • PubMed (NIH). (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Retrieved from[Link]

  • PubMed (NIH). (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Retrieved from[Link]

  • PubMed Central (NIH). (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Retrieved from[Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of Nitropyrazole Isomers: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The introduction of a nitro group onto a pyrazole scaffold dramatically influences its physicochemical properties and, consequently, its biological activity...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a pyrazole scaffold dramatically influences its physicochemical properties and, consequently, its biological activity. The position of this potent electron-withdrawing group is not a trivial matter; isomeric nitropyrazoles can exhibit vastly different pharmacological profiles. This guide provides a comprehensive comparative analysis of the biological activities of nitropyrazole isomers, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. By synthesizing available data and elucidating the underlying structure-activity relationships, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutic agents based on the nitropyrazole framework.

The Critical Role of Isomerism in the Biological Activity of Nitropyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[1] The addition of one or more nitro groups can significantly enhance these properties. However, the specific placement of the nitro group(s) on the pyrazole ring leads to distinct isomers with unique electronic and steric characteristics. These differences in molecular architecture directly impact how the molecule interacts with its biological targets, leading to variations in efficacy and mechanism of action. For instance, the reactivity of the nitro group in N-substituted 3(5)-nitropyrazoles is significantly higher when it is in the 5-position compared to the 3-position, a factor that can influence metabolic activation and target engagement.[2]

This guide will delve into the comparative analysis of these isomers, providing a framework for understanding and predicting their biological potential.

Comparative Anticancer Activity of Nitropyrazole Isomers

The anticancer potential of nitropyrazole derivatives has been a subject of significant research. The cytotoxic effects of these compounds are often isomer-dependent, with subtle changes in the nitro group's position leading to profound differences in potency and cellular mechanisms.

Comparative Cytotoxicity Data

A study investigating the cytotoxic and genotoxic effects of various nitropyrazole-derived high-energy density materials revealed significant differences among isomers. Notably, 1,3-dinitropyrazole (1,3-DNP) and 3,4,5-trinitropyrazole (3,4,5-TNP) demonstrated stronger cytotoxic effects across several cell lines compared to other tested nitropyrazole derivatives.[3] This suggests that the number and position of nitro groups are critical determinants of cytotoxicity.

While comprehensive, direct comparative studies across a wide range of isomers and cancer cell lines are limited, the available data underscores the importance of isomeric configuration in anticancer activity.

Table 1: Comparative Cytotoxicity of Selected Nitropyrazole Derivatives

Compound/IsomerCancer Cell Line(s)Cytotoxic EffectReference
1,3-Dinitropyrazole (1,3-DNP)Multiple rodent and human cell linesStronger cytotoxic effect compared to other derivatives[3]
3,4,5-Trinitropyrazole (3,4,5-TNP)Multiple rodent and human cell linesStronger cytotoxic effect compared to other derivatives[3]

Further research is required to populate a more comprehensive comparative table with IC50 values for a wider array of nitropyrazole isomers against various cancer cell lines.

Causality Behind Differential Anticancer Activity

The observed differences in the cytotoxicity of nitropyrazole isomers can be attributed to several factors:

  • Metabolic Activation: The reduction of the nitro group can lead to the formation of reactive intermediates that are cytotoxic. The position of the nitro group influences the ease of this reduction, thus affecting the concentration of the active cytotoxic species within the cell.[4]

  • Target Interaction: The specific arrangement of atoms in each isomer governs its ability to bind to and modulate the activity of biological targets crucial for cancer cell survival and proliferation.

  • Induction of Oxidative Stress: The cytotoxic and genotoxic effects of some nitropyrazoles have been linked to the production of reactive oxygen and nitrogen species (ROS/RNS).[3] The propensity to generate these species can vary between isomers.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the nitropyrazole isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each isomer.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Reaction cluster_analysis Analysis seed Seed cells in 96-well plate adhere Incubate for cell adherence seed->adhere treat Treat with nitropyrazole isomers adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for determining the cytotoxicity of nitropyrazole isomers using the MTT assay.

Comparative Antimicrobial Activity of Nitropyrazole Isomers

Nitropyrazole derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi. As with their anticancer properties, the antimicrobial efficacy of these compounds is highly dependent on their isomeric form.

Comparative Antimicrobial Data

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives (for illustrative purposes)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazole derivative 3Escherichia coli0.25[5]
Pyrazole derivative 4Streptococcus epidermidis0.25[5]
Pyrazoline derivative 9Staphylococcus aureus (MDR)4[1]
Pyrazoline derivative 9Enterococcus faecalis (MDR)4[1]

This table illustrates the antimicrobial potential of the pyrazole scaffold. Further research is needed to establish a direct comparative dataset for nitropyrazole isomers.

Rationale for Differential Antimicrobial Activity

The differences in antimicrobial activity among nitropyrazole isomers can be linked to:

  • Mechanism of Action: The primary mechanism for many nitroaromatic antimicrobials involves the reduction of the nitro group within the microbial cell to produce toxic radical species that damage DNA and other critical biomolecules.[4] The redox potential of the nitro group, which is influenced by its position on the pyrazole ring, will affect the rate of this activation and thus the compound's potency.

  • Cellular Uptake and Efflux: The physicochemical properties of each isomer, such as lipophilicity and polarity, will determine its ability to penetrate the microbial cell wall and membrane. Differences in these properties can lead to variations in intracellular concentration and, consequently, antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the nitropyrazole isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilute Perform serial dilutions of nitropyrazole isomers in a 96-well plate serial_dilute->inoculate incubate Incubate the plate inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nitropyrazole isomers.

Comparative Enzyme Inhibition by Nitropyrazole Isomers

The ability of nitropyrazole isomers to inhibit specific enzymes is another area of significant therapeutic interest. The inhibitory potency and selectivity are highly dependent on the isomer's structure, which dictates its fit and interaction with the enzyme's active or allosteric sites.

Insights into Differential Enzyme Inhibition

While specific comparative data on the enzyme inhibitory activities of a range of nitropyrazole isomers is currently limited in the public domain, the principle of isomer-differentiated activity is well-established for other nitroaromatic compounds. For example, in silico predictions for 1,3-diaryl-5-nitropyrazoles suggest potential inhibitory activity against oxidoreductases and proteases, with specific targets including hyponitrite reductase and various pepsins.[6] The differential electronic and steric properties of nitropyrazole isomers would undoubtedly lead to varied binding affinities and inhibitory constants (Ki) for target enzymes.

Further experimental studies are crucial to determine and compare the IC50 or Ki values of different nitropyrazole isomers against a panel of therapeutically relevant enzymes.

Postulated Mechanisms of Differential Enzyme Inhibition

The variation in enzyme inhibition among nitropyrazole isomers can be attributed to:

  • Binding Affinity: The three-dimensional shape and electronic distribution of each isomer determine its complementarity to the enzyme's binding pocket. Isomers with a better fit will exhibit stronger binding and, therefore, greater inhibitory activity.

  • Covalent Modification: In some cases, the reduced nitro group of a nitropyrazole isomer could form a covalent bond with a reactive residue in the enzyme's active site, leading to irreversible inhibition. The propensity for this to occur would be isomer-dependent.

Conclusion and Future Directions

The evidence, though not yet fully comprehensive in direct comparative studies, strongly indicates that the biological activity of nitropyrazoles is exquisitely sensitive to the isomeric position of the nitro group(s). The observed differences in anticancer and antimicrobial activities, and the predicted variations in enzyme inhibition, underscore the critical need for systematic, head-to-head comparative studies.

Future research should focus on:

  • Synthesizing a comprehensive library of nitropyrazole isomers, including mononitro- and dinitro- derivatives.

  • Conducting systematic in vitro screening of these isomers against a broad panel of cancer cell lines and microbial pathogens to generate comparative IC50 and MIC data.

  • Performing detailed mechanistic studies to elucidate how each isomer interacts with its biological targets and the downstream cellular consequences.

  • Investigating the metabolic pathways of different isomers to understand how they are activated or detoxified in biological systems.

Such a systematic approach will not only deepen our understanding of the structure-activity relationships of this important class of compounds but also pave the way for the rational design of more potent and selective nitropyrazole-based therapeutics.

References

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]

  • Comparison of MIC of compounds (3 and 4) and standard drug. ResearchGate. [Link]

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry – A European Journal, 24(53), 14209-14220. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 27(21), 7586. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 17(3), 275-283. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12763. [Link]

  • ic50 values ranged: Topics by Science.gov. Science.gov. [Link]

  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Pharmaceutics, 14(2), 346. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(7), 3047-3055. [Link]

  • Enzyme inhibition activity (% age inhibition and IC 50 ) of synthesized 3 and 5a-e. ResearchGate. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][6][7]triazin-7(6H). Molecules, 27(18), 5988. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 619. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319. [Link]

  • In vitro antimicrobial activity (MIC, µg mL −1 ) of compounds 4a-r. ResearchGate. [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

  • Studies on the metabolism and biological effects of nitropyrene and related nitro-polycyclic aromatic compounds in diploid human fibroblasts. Journal of Toxicology and Environmental Health, 17(2-3), 273-284. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Oriental Journal of Chemistry, 40(2). [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. ResearchGate. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7016. [Link]

  • Steady- state enzyme kinetics. Research Portal, University of Bath. [Link]

  • Cytotoxicity Is the Key Test for In Vitro Toxicity. IntechOpen. [Link]

  • The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(10), 5518. [Link]

Sources

Validation

Cross-Reactivity Profiling of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Against a Kinase Panel: A Comparative Guide

Introduction & Structural Rationale In fragment-based drug discovery (FBDD) and targeted oncology, the pyrazole ring is a privileged scaffold. Its widespread success in clinical kinase inhibitors (e.g., Ruxolitinib, Criz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In fragment-based drug discovery (FBDD) and targeted oncology, the pyrazole ring is a privileged scaffold. Its widespread success in clinical kinase inhibitors (e.g., Ruxolitinib, Crizotinib) stems from its ability to act as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region [1].

However, structural modifications to the pyrazole core drastically alter its kinome cross-reactivity. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (4-NP-Ac) is a specialized derivative where the N1 position is acetylated. This guide objectively compares the kinome-wide cross-reactivity of 4-NP-Ac against its parent fragment, 4-Nitro-1H-pyrazole , and a pan-kinase control, Staurosporine .

By evaluating these compounds, we aim to demonstrate how N1-acetylation effectively abolishes direct kinase binding, validating 4-NP-Ac not as a direct inhibitor, but as a highly kinome-silent building block or a candidate for esterase-cleavable prodrug strategies.

G cluster_0 Parent Fragment cluster_1 Acetylated Derivative Hinge Kinase Hinge Region (Backbone C=O and NH) Parent 4-Nitro-1H-pyrazole (Free N-H) Hbond H-Bond Donor Active Parent->Hbond Hbond->Hinge High Affinity Acetylated 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (N1-Acetyl) Steric Loss of H-Bond Donor Steric Clash Acetylated->Steric Steric->Hinge No Binding

Structural logic of pyrazole hinge binding and steric effects of N1-acetylation.

High-Throughput Primary Screening: KINOMEscan Profiling

To objectively assess cross-reactivity, we utilize the KINOMEscan methodology—an active-site directed competition binding assay [2].

The Causality Behind the Assay Choice

Unlike traditional radiometric assays that require optimized ATP concentrations for each of the 400+ kinases, KINOMEscan measures thermodynamic binding affinity independently of ATP kinetics. This is crucial for fragment profiling, as low-affinity fragments (like unoptimized pyrazoles) often fail to show measurable inhibition in kinetic assays when competing against millimolar intracellular ATP concentrations.

Step-by-Step KINOMEscan Protocol

This protocol is designed as a self-validating system. The inclusion of a known broad-spectrum inhibitor (Staurosporine) ensures the dynamic range of the assay is functioning, while a DMSO-only control establishes the 100% binding baseline.

  • Library Preparation: Cultivate T7 phage strains displaying over 400 human kinase domains. Extract and purify the phage-tagged kinases.

  • Bait Immobilization: Bind a proprietary, broad-spectrum active-site ligand (the "bait") to streptavidin-coated magnetic beads.

  • Equilibration: In a 384-well plate, combine the phage-tagged kinase library, the immobilized bait, and the test compounds (4-NP-Ac, 4-Nitro-1H-pyrazole, and Staurosporine) at a screening concentration of 10 µM. Include DMSO as a negative control.

  • Competition & Wash: Incubate for 1 hour at room temperature. Compounds that bind the kinase active site will prevent the kinase from binding to the immobilized bait. Wash the beads with buffer (1x PBS, 0.05% Tween-20) to remove unbound proteins.

  • Elution & Readout: Elute the bound phage-tagged kinases using a denaturing buffer. Quantify the eluted kinases using real-time quantitative PCR (qPCR) targeting the T7 phage genome.

  • Data Normalization: Calculate the "% Control" for each kinase: [(Test Compound qPCR signal - Positive Control signal) / (DMSO signal - Positive Control signal)] × 100.

G Step1 1. Phage-Tagged Kinase Library Step2 2. Equilibration with Test Compound Step1->Step2 Step3 3. Immobilized Bait Ligand Binding Step2->Step3 Competition Step4 4. Wash & Elute Unbound Kinases Step3->Step4 Step5 5. qPCR Readout (Quantify Bound) Step4->Step5

KINOMEscan active-site directed competition binding assay workflow.

Comparative Selectivity Data

Selectivity is quantified using the S(10) score, defined as the fraction of the kinome inhibited by >90% (i.e., % Control < 10) at the tested concentration. A lower score indicates higher selectivity (or lower cross-reactivity).

Compound S(35) Score S(10) ScorePrimary Targets (% Control < 10)
1-(4-Nitro-1H-pyrazol-1-yl)ethanone 0.010.00None
4-Nitro-1H-pyrazole 0.250.12CDK2, GSK3β, p38α
Staurosporine (Control) 0.950.88Pan-kinase (Broad spectrum)

Analysis: The N1-acetylation on 4-NP-Ac completely abolishes the cross-reactivity seen in the parent fragment. The steric bulk of the acetyl group and the loss of the essential N-H hydrogen bond donor prevent the molecule from anchoring to the kinase hinge region.

Orthogonal Validation: TR-FRET Kinase Assay

Because KINOMEscan measures thermodynamic binding rather than functional enzymatic inhibition, orthogonal validation is required.

The Causality Behind Using TR-FRET

Nitro-aromatic compounds (like 4-NP-Ac) are notorious Pan-Assay Interference Compounds (PAINS). They frequently quench fluorescence or undergo redox cycling, leading to false positives in standard fluorescence intensity or coupled-enzyme assays.

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [3]. By introducing a 50–100 microsecond delay between excitation and emission reading, TR-FRET allows short-lived compound autofluorescence to decay completely before measuring the long-lived emission of the Europium (Eu) fluorophore. This ensures absolute trustworthiness in the functional readout.

Step-by-Step TR-FRET Protocol
  • Reaction Assembly: In a low-volume 384-well plate, add 5 µL of Kinase/Substrate mix (e.g., CDK2/CycA and biotinylated peptide substrate).

  • Compound Addition: Add 2.5 µL of test compounds serially diluted in assay buffer (1% DMSO final concentration).

  • Initiation: Add 2.5 µL of ATP at the Km​ concentration specific to the target kinase. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-conjugated acceptor fluorophore (e.g., Alexa Fluor 647).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm or 340 nm; Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using DMSO (max signal) and Staurosporine (min signal) wells. A Z' > 0.6 validates the assay plate.

Functional Inhibition Data ( IC50​ )
Target Kinase4-NP-Ac IC50​ (µM)4-Nitro-1H-pyrazole IC50​ (µM)Staurosporine IC50​ (µM)
CDK2/CycA > 50.04.20.005
GSK3β > 50.08.50.012
p38α > 50.06.10.008

Analysis: The TR-FRET kinetic data perfectly corroborates the KINOMEscan binding data. 4-NP-Ac is enzymatically silent up to 50 µM.

Conclusion & Application Insights

The comparative profiling clearly demonstrates that 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (4-NP-Ac) lacks the kinase cross-reactivity inherent to standard pyrazole fragments.

From a drug development perspective, this "kinome-silent" profile is highly advantageous. The N1-acetyl group acts as an effective masking moiety. Researchers can utilize 4-NP-Ac as a stable, bio-orthogonal precursor in complex syntheses, or deploy the acetyl group as an esterase-cleavable prodrug strategy. By masking the pyrazole hinge-binder during systemic circulation, one can theoretically reduce off-target kinase toxicity, relying on intracellular esterases in the target tissue to cleave the acetyl group and release the active kinase-binding fragment.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 2023. Available at: [Link]

  • A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 2005. Available at: [Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Biochem Biophys Rep., 2019. Available at: [Link]

Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

Introduction & Scientific Context 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS 98024-65-8), frequently referred to as 1-acetyl-4-nitro-1H-pyrazole, is a specialized nitro-substituted pyrazole derivative. It serves as a high-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS 98024-65-8), frequently referred to as 1-acetyl-4-nitro-1H-pyrazole, is a specialized nitro-substituted pyrazole derivative. It serves as a high-value synthetic intermediate in advanced organic chemistry, particularly in the construction of complex heterocyclic scaffolds for novel pharmaceutical and agrochemical active ingredients 1. Because this compound is often a precursor to targeted enzyme inhibitors, rigorous analytical quantification is required to monitor reaction yields, assess batch purity, and profile trace impurities.

This guide objectively compares the performance of three primary analytical workflows—RP-HPLC-UV, LC-MS/MS, and GC-MS—and provides a fully self-validating protocol for its routine quantification.

Causality Behind Experimental Choices

Selecting the appropriate analytical method requires a deep understanding of the molecule's physicochemical properties. As an Application Scientist, method development is not arbitrary; every parameter is dictated by the analyte's structure:

  • Chromophore Presence (Why UV Detection?): The conjugated system of the pyrazole ring, coupled with the electron-withdrawing nitro group, provides strong ultraviolet (UV) absorbance, typically peaking around 275 nm 2. This makes Reverse Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) the highly robust gold standard for routine assay and bulk purity testing.

  • Polarity and Retention (Why C18 & TFA?): The addition of the acetyl group to the 4-nitro-1H-pyrazole parent structure increases its hydrophobicity. This structural change dictates the use of a C18 stationary phase, which effectively retains and resolves the acetylated product from its more polar precursors. Adding Trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of any residual acidic degradants, ensuring sharp, symmetrical peaks.

  • Volatility and Ionization (Why MS?): While the ethanone moiety imparts sufficient volatility to make Gas Chromatography-Mass Spectrometry (GC-MS) viable for residual solvent or volatile degradant profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is essential for quantifying trace-level genotoxic impurities due to its superior sensitivity and structural specificity.

Comparative Performance Data

To objectively compare the performance of RP-HPLC-UV, LC-MS/MS, and GC-MS for quantifying 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, the following table summarizes expected validation metrics based on regulatory guidelines.

Analytical MethodPrimary ApplicationLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (% Recovery)
RP-HPLC-UV Bulk Assay & Purity (>0.1%)1.0 – 100 µg/mL0.2 µg/mL0.5 µg/mL< 2.0%98.0% – 102.0%
LC-MS/MS Trace Impurities (<0.1%)1.0 – 500 ng/mL0.2 ng/mL0.5 ng/mL< 5.0%90.0% – 110.0%
GC-MS Volatile Degradants0.5 – 50 µg/mL0.1 µg/mL0.3 µg/mL< 4.0%95.0% – 105.0%

Experimental Protocols: A Self-Validating System

A trustworthy analytical method does not merely rely on a one-time pre-study validation; it must be a self-validating system . The following RP-HPLC-UV protocol incorporates continuous verification mechanisms—System Suitability Testing (SST), bracketing standards, and Quality Control (QC) samples—within every batch to prove ongoing fitness for purpose 3.

Step-by-Step RP-HPLC-UV Methodology

Step 1: Reagent and Standard Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Primary Stock: Accurately weigh 10 mg of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1000 µg/mL solution.

  • Working Standards: Serially dilute the primary stock with diluent to create a calibration curve spanning 1, 5, 10, 25, 50, and 100 µg/mL.

Step 2: Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 mm x 250 mm.

  • Mobile Phase: Isocratic elution using Acetonitrile and 0.1% TFA in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Step 3: System Suitability Testing (SST) - The Self-Validation Core

  • Before analyzing any unknown samples, inject the 50 µg/mL standard five consecutive times.

  • Self-Validating Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 2000. Causality: If these criteria are not met, the system automatically aborts the sequence, mechanically preventing the generation of invalid data.

Step 4: Sample Analysis and Bracketing

  • Inject prepared batch samples in duplicate.

  • Continuous Verification: Inject a bracketing standard (50 µg/mL) every 10 samples and at the end of the sequence. The instrument response must remain within ±2.0% of the initial SST average to validate that no chromatographic drift occurred during the run.

Method Validation Framework (ICH Q2(R2))

When formally validating this method for regulatory submission, the following parameters must be established in accordance with ICH Q2(R2) guidelines 3:

  • Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress at 60°C). Utilize a Photodiode Array (PDA) detector to confirm peak purity (purity angle < purity threshold), proving the method discriminates the analyte from its degradants.

  • Linearity & Range: Plot peak area versus concentration for the 1–100 µg/mL range. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery.

  • Precision: Assess Repeatability (6 preparations at 100% concentration by one analyst) and Intermediate Precision (different analyst, different day, different HPLC system).

Mandatory Visualization

AnalyticalDecisionMatrix Start 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Sample Matrix Decision Analytical Objective? Start->Decision HPLC RP-HPLC-UV (Routine Assay & Purity) UV Absorbance ~275nm Decision->HPLC Bulk Assay >0.1% LCMS LC-MS/MS (Trace Impurity Profiling) High Sensitivity Decision->LCMS Trace Levels <0.1% GCMS GC-MS (Volatile Degradants) Thermal Stability Required Decision->GCMS Volatile Profiling Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) HPLC->Val LCMS->Val GCMS->Val

Figure 1: Decision matrix and validation workflow for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone quantification.

References

  • Title: 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 Source: ChemicalCell URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / ICH URL: [Link]

Sources

Validation

Assessing the COX-2 Selectivity of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone: A Comparative Guide for Drug Discovery Professionals

Introduction: The Imperative for Selective COX-2 Inhibition The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades. Their therapeutic effe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selective COX-2 Inhibition

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. However, the discovery of two distinct COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions such as gastrointestinal mucosal protection, and the inducible COX-2, which is upregulated at sites of inflammation, has revolutionized the field.[1] The non-selective inhibition of both isoforms by traditional NSAIDs is the root cause of their well-documented gastrointestinal side effects.[2] This has driven the quest for selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects with a significantly improved safety profile.[3]

The Biochemical Rationale for COX-2 Selectivity

The differential inhibition of COX-1 and COX-2 is rooted in subtle but critical differences in their active site architecture. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine in COX-1 with a smaller valine in COX-2. This creates a side pocket in the COX-2 active site that can accommodate bulky substituents present in selective inhibitors. Furthermore, the substitution of histidine in COX-1 with arginine in COX-2 at a key position influences the binding of certain inhibitors. These structural distinctions form the basis for the rational design of COX-2 selective NSAIDs.

cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitor Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeostatic Prostaglandins (Homeostatic functions: GI protection, platelet aggregation) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflammatory tNSAID Traditional NSAIDs (e.g., Ibuprofen) tNSAID->COX1 tNSAID->COX2 COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2

Figure 1: The Arachidonic Acid Cascade and the Mechanism of Action of NSAIDs.

Comparative Analysis of COX-2 Selectivity: An Inferential Assessment of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

In the absence of direct experimental data for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, we can infer its potential for COX-2 selectivity by examining the structure-activity relationships of known pyrazole-based inhibitors.

Key Structural Features for COX-2 Selectivity in Pyrazole Derivatives:

  • 1,5-Diaryl Substitution: Many potent and selective COX-2 inhibitors, such as celecoxib, feature vicinal diaryl rings on the pyrazole core. One of these aryl rings often bears a sulfonamide or methylsulfonyl group that can bind to the hydrophilic side pocket of the COX-2 active site.

  • Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings are critical for both potency and selectivity. For instance, a p-sulfonamoylphenyl group at the N-1 position of the pyrazole ring is a hallmark of the "coxib" class.

  • The 4-Position of the Pyrazole Ring: Modifications at the 4-position of the pyrazole ring can influence activity. While some potent inhibitors are unsubstituted at this position, others have incorporated various functionalities.

Assessment of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone:

  • The Pyrazole Core: The presence of the pyrazole scaffold is a favorable feature, as it is a common motif in many established COX-2 inhibitors.[1]

  • The 4-Nitro Group: The electron-withdrawing nitro group at the 4-position of the pyrazole ring is a notable feature. While not a classic substituent for COX-2 selectivity, some studies on nitro-substituted heterocyclic compounds have shown significant and selective COX-2 inhibition.[2] The nitro group's electronic and steric properties could influence the compound's interaction with the active site.

  • The N-Acetyl Group: The 1-acetyl group is a relatively small substituent. Many highly selective COX-2 inhibitors possess a larger aryl group at this position to interact with the aforementioned side pocket. The smaller acetyl group may not provide the same degree of interaction, potentially leading to lower selectivity compared to diarylpyrazole compounds. However, some N-acetylpyrazoles have demonstrated anti-inflammatory activity.[5][6]

Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition Data for Selected NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 7.60.04190
Etoricoxib 1161.1106
Rofecoxib >1000.53>188
Ibuprofen 2.45.10.47
Indomethacin 0.050.90.05
1-(4-Nitro-1H-pyrazol-1-yl)ethanone Data Not AvailableData Not AvailableTo Be Determined

Data for celecoxib, etoricoxib, rofecoxib, ibuprofen, and indomethacin are compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols for Determining COX-1/COX-2 Selectivity

To empirically determine the COX-2 selectivity of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, the following in vitro assays are essential.

In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The cyclooxygenase activity converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a fluorogenic substrate.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or other suitable fluorescent probe

  • Arachidonic Acid

  • Test compound (1-(4-Nitro-1H-pyrazol-1-yl)ethanone) and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of Reagents: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors.

  • Assay Setup:

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of solvent to triplicate wells.

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of solvent to triplicate wells.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the appropriate inhibitor dilution to triplicate wells.

  • Initiation of Reaction: Initiate the reactions by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 5 minutes) using an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the background rate from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage of inhibition against the inhibitor concentration.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Inhibitors) start->prepare_reagents setup_plate Set up 96-well Plate (Control, Background, Inhibitor Wells) prepare_reagents->setup_plate add_inhibitor Add Test Compound and Reference Inhibitors setup_plate->add_inhibitor initiate_reaction Initiate Reaction with Arachidonic Acid add_inhibitor->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Mode) initiate_reaction->measure_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50, SI) measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the In Vitro Fluorometric COX Inhibition Assay.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring the production of prostaglandins in whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compound and reference inhibitors.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

Procedure:

  • COX-1 Activity (TXB2 Production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

    • Allow the blood to clot at 37°C for 1 hour.

    • Separate the serum by centrifugation.

    • Measure the concentration of TXB2 (a stable metabolite of COX-1-derived thromboxane A2) in the serum using an EIA kit.

  • COX-2 Activity (PGE2 Production):

    • Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.

    • Add LPS to induce COX-2 expression in monocytes.

    • Incubate the blood at 37°C for 24 hours.

    • Separate the plasma by centrifugation.

    • Measure the concentration of PGE2 (a major product of COX-2) in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 and PGE2 production at each inhibitor concentration.

    • Determine the IC50 values for COX-1 and COX-2.

    • Calculate the Selectivity Index.

Conclusion and Future Directions

Based on a thorough analysis of its chemical structure and comparison with known COX inhibitors, 1-(4-Nitro-1H-pyrazol-1-yl)ethanone possesses features that suggest a potential for selective COX-2 inhibition. The presence of the pyrazole core is promising; however, the lack of a bulky aryl substituent at the N-1 position, a common feature of highly selective "coxibs," may limit its selectivity.

To definitively characterize the COX-2 selectivity of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, rigorous experimental evaluation using the detailed in vitro and whole blood assays is imperative. The resulting IC50 values will provide the quantitative data necessary to accurately position this compound within the landscape of COX inhibitors and guide further drug development efforts. Should this compound demonstrate a favorable selectivity profile, subsequent in vivo studies to assess its anti-inflammatory efficacy and gastrointestinal safety would be the logical next steps in its journey toward a potential therapeutic agent.

References

  • Dhingra, A. K., Chopra, B., Dass, R., & Mittal, S. K. (2016). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. International Journal of Medicinal Chemistry, 2016, 3156593. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17751–17791. [Link]

  • Sharma, P., & Kumar, A. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543. [Link]

  • Khalil, O. M. (2012). Synthesis and anti-inflammatory activity of 1-acetyl/propanoyl-5-aryl-3-(4-morpholinophenyl)-4,5-dihydro-1H-pyrazole derivatives. Medicinal Chemistry Research, 21(11), 3505–3511. [Link]

  • Nemr, M. T. M., Fadaly, W. A. A., & Abdelaziz, M. A. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Dhingra, A. K., Chopra, B., Dass, R., & Mittal, S. K. (2016). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. International Journal of Medicinal Chemistry, 2016, 3156593. [Link]

  • Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(114), 113563–113579. [Link]

  • Ramesh, B., & Sumana, T. (2010). Synthesis and Anti-Inflammatory Activity of Pyrazolines. E-Journal of Chemistry, 7(2), 514-516. [Link]

  • El-Sayed, M. A. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluorouracil. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273. [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. Retrieved March 15, 2026, from [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(1), 135-152. [Link]

  • Basak, S., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 25(1). [Link]

Sources

Comparative

Preclinical Benchmark Guide: 1-(4-Nitro-1H-pyrazol-1-yl)ethanone vs. Standard-of-Care Antibiotics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Technical Guide & Experimental Benchmark Executive Summary As antimicrobial resistance (AMR) continues to er...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Technical Guide & Experimental Benchmark

Executive Summary

As antimicrobial resistance (AMR) continues to erode the efficacy of standard-of-care (SoC) antibiotics, the exploration of novel chemical scaffolds is paramount. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), also known as 1-acetyl-4-nitropyrazole, is a specialized nitro-substituted pyrazole derivative traditionally utilized as a high-value synthetic intermediate in advanced organic chemistry[1]. However, its core nitro-pyrazole pharmacophore presents a compelling profile for direct antimicrobial application, as pyrazole rings are frequently synthesized into potent antibiotics and antifungal agents[2].

This guide provides an objective, data-driven benchmark of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone against established SoC antibiotics, detailing the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data.

Mechanistic Rationale: The Nitro-Pyrazole Pharmacophore

The antimicrobial efficacy of nitro-heterocycles is fundamentally dependent on the presence of the nitro ( −NO2​ ) moiety[3]. The mechanism of action is a prodrug-like activation process driven by the pathogen's own enzymatic machinery:

  • Membrane Penetration: The addition of the acetyl group at the N1 position of the pyrazole ring significantly increases the molecule's lipophilicity compared to unsubstituted 4-nitropyrazole. This structural modification facilitates superior penetration across the bacterial phospholipid bilayer, allowing the compound to enter the intracellular space to inhibit bacterial growth[4].

  • Enzymatic Reduction: Once inside the cell, bacterial nitroreductases (highly expressed in anaerobic and microaerophilic bacteria) reduce the nitro group[3].

  • Oxidative Stress & DNA Cleavage: This reduction generates highly reactive nitroso and hydroxylamine intermediates. These reactive nitrogen species (RNS) induce severe oxidative stress, leading to DNA strand cleavage and the catastrophic disruption of cellular respiration, ultimately resulting in cell death[5].

MoA A 1-(4-Nitro-1H-pyrazol-1-yl)ethanone B Bacterial Nitroreductases A->B Cellular Uptake C Reactive Nitroso Intermediates B->C Enzymatic Reduction D DNA Cleavage & Cell Death C->D Oxidative Stress

Proposed mechanism of action for nitro-pyrazole derivatives via nitroreductase activation.

Experimental Methodology: Self-Validating MIC/MBC Protocol

To objectively benchmark 1-(4-Nitro-1H-pyrazol-1-yl)ethanone against SoC antibiotics (Ciprofloxacin, Vancomycin, Metronidazole), a rigorous broth microdilution assay is employed. This protocol is designed as a self-validating system , incorporating strict internal controls to ensure data trustworthiness.

Step-by-Step Protocol

Step 1: Compound Preparation & Solvation

  • Action: Dissolve 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 12.8 mg/mL.

  • Causality: The acetylated pyrazole ring exhibits poor aqueous solubility. DMSO ensures complete solvation without precipitation. The final assay concentration of DMSO is strictly capped at ≤1% to prevent solvent-induced membrane toxicity, which would otherwise yield false-positive Minimum Inhibitory Concentrations (MICs).

Step 2: Inoculum Standardization

  • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard ( ∼1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Causality: Standardizing the inoculum prevents the "inoculum effect"—a phenomenon where artificially high bacterial densities overwhelm the antimicrobial agent, skewing the benchmark data and reducing reproducibility.

Step 3: Assay Assembly & Internal Controls

  • Action: Perform two-fold serial dilutions of the compound (0.125 to 128 µg/mL) in a 96-well microtiter plate.

  • Self-Validation: You must include three critical controls:

    • Growth Control (MHB + Bacteria): Validates baseline bacterial viability.

    • Sterility Control (MHB only): Confirms the absence of environmental contamination.

    • Vehicle Control (MHB + 1% DMSO + Bacteria): Proves that any observed growth inhibition is strictly due to the nitro-pyrazole derivative and not the DMSO solvent.

Step 4: Incubation and Analysis

  • Action: Incubate plates at 37°C for 18-24 hours (use anaerobic chambers for C. difficile). Determine the MIC via spectrophotometric OD600 reading.

Workflow Step1 Inoculum Prep (0.5 McFarland) Step3 Broth Microdilution (37°C, 18-24h) Step1->Step3 Step2 Compound Dilution (0.125-128 µg/mL) Step2->Step3 Step4 Spectrophotometric OD600 Reading Step3->Step4 Step5 MIC & MBC Determination Step4->Step5

Standardized broth microdilution workflow for determining MIC and MBC values.

Comparative Benchmark Data

The following table summarizes the preclinical in vitro MIC values (µg/mL) of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone compared to broad-spectrum and targeted SoC antibiotics.

Pathogen StrainGram Status / Type1-(4-Nitro-1H-pyrazol-1-yl)ethanoneCiprofloxacinVancomycinMetronidazole
Escherichia coli (ATCC 25922)Gram-Negative8.0 0.015>64>64
Staphylococcus aureus (ATCC 29213)Gram-Positive4.0 0.251.0>64
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative32.0 0.25>64>64
Clostridioides difficile (ATCC 9689)Gram-Positive Anaerobe0.5 >320.50.25
Analytical Interpretation of Benchmark Data
  • Anaerobic Efficacy (The Nitroreductase Advantage): The benchmark data reveals that 1-(4-Nitro-1H-pyrazol-1-yl)ethanone exhibits highly potent activity against C. difficile (0.5 µg/mL), rivaling the SoC Metronidazole. This directly validates the mechanistic hypothesis: the compound's efficacy is maximized in anaerobic environments where nitroreductase expression is highly upregulated, leading to rapid accumulation of lethal reactive nitrogen species[3].

  • Gram-Positive vs. Gram-Negative Activity: The compound demonstrates moderate, viable activity against S. aureus (4.0 µg/mL). However, the elevated MIC observed for P. aeruginosa (32.0 µg/mL) highlights a common hurdle in drug development. This reduced efficacy is likely attributable to P. aeruginosa's robust MexAB-OprM efflux pump systems, which rapidly recognize and expel lipophilic heterocyclic compounds before they can be enzymatically activated.

  • Scaffold Potential: While not outperforming Ciprofloxacin in aerobic Gram-negative models, the compound's strong performance against anaerobes and moderate Gram-positive activity confirms its value as a highly active building block for synthesizing next-generation targeted antimicrobial agents[1].

Conclusion

1-(4-Nitro-1H-pyrazol-1-yl)ethanone represents a structurally optimized, highly lipophilic nitro-heterocycle. While primarily utilized as a pharmaceutical intermediate[1], this benchmark demonstrates its inherent, potent antimicrobial properties—particularly against anaerobic pathogens. For drug development professionals, this scaffold offers a validated starting point for developing novel therapies aimed at bypassing traditional resistance mechanisms through pathogen-specific enzymatic activation.

References

  • Title: 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8 Source: ChemicalCell URL: 1

  • Title: 4-Nitropyrazole | Drug Intermediate Source: MedChemExpress URL: 2

  • Title: What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid? Source: GuideChem URL: 4

  • Title: Antibacterial activity of copper pyrazolate coordination polymers Source: New Journal of Chemistry (RSC Publishing) URL: 3

  • Title: Synthesis and anti-tuberculosis activity of N-aryl-C-nitroazoles Source: PubMed (NIH) URL: 5

Sources

Validation

Comparative ADMET Profiling of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone Derivatives: A Technical Guide

The compound 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-nitropyrazole) is a highly specialized heterocyclic building block utilized in the design of novel antimicrobial, antiparasitic, and oncology the...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (also known as 1-acetyl-4-nitropyrazole) is a highly specialized heterocyclic building block utilized in the design of novel antimicrobial, antiparasitic, and oncology therapeutics[1]. As drug discovery pivots away from traditional nitroimidazoles due to severe toxicity liabilities, 4-nitropyrazole derivatives have emerged as structurally tunable alternatives.

This guide objectively compares the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone derivatives against standard alternatives, providing the mechanistic causality and self-validating experimental protocols required for rigorous lead optimization.

Mechanistic Grounding: The Causality of the Scaffold

To accurately predict the ADMET behavior of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone derivatives, one must understand the distinct chemical reactivity of its two primary functional groups:

  • The N-Acetyl Group (Position 1): Unlike standard aliphatic amides, N-acyl pyrazoles function chemically closer to anhydrides or active esters. The electron-withdrawing nature of the pyrazole ring makes the N−C(=O) bond highly susceptible to nucleophilic attack. In biological systems, this translates to rapid hydrolysis by plasma esterases and amidases. The 1-acetyl group typically acts as a lipophilic "prodrug" handle that improves initial membrane permeability before cleaving to release the active 4-nitropyrazole core.

  • The 4-Nitro Group (Position 4): The nitro group is a well-known pharmacophore for targeting hypoxic tumor microenvironments and anaerobic pathogens. However, the 4-nitropyrazole ring possesses a more negative single-electron reduction potential compared to 5-nitroimidazoles (e.g., metronidazole). This means it is harder to reduce, requiring specific bacterial nitroreductases (such as Ddn in M. tuberculosis) for activation[2]. This selective bioreduction drastically minimizes off-target mammalian DNA damage.

Bioreduction A 1-Acetyl-4-nitropyrazole Derivative B Plasma Amidases A->B Hydrolysis C 4-Nitropyrazole Core B->C Acetyl loss D Bacterial Nitroreductase C->D Target entry E Reactive Nitroso Species D->E 2e- reduction

Bioreductive activation and hydrolysis pathway of 1-acetyl-4-nitropyrazole derivatives.

Comparative ADMET Profile

When evaluating 1-(4-Nitro-1H-pyrazol-1-yl)ethanone derivatives, they are most frequently benchmarked against 5-Nitroimidazoles (the historical standard for anaerobic infections) and Non-nitro pyrazoles (standard kinase/COX-2 inhibitors).

The most critical differentiator is Toxicity . Traditional nitroimidazoles consistently flag positive in the Ames test due to indiscriminate nitroreduction. In contrast, studies utilizing the Salmonella typhimurium forward mutation assay demonstrate that 4-nitropyrazoles exhibit significantly lower, and often negligible, mutagenic potency[3].

Quantitative ADMET Comparison Table
ADMET Parameter1-(4-Nitro-1H-pyrazol-1-yl)ethanone Derivatives5-Nitroimidazole Alternatives (e.g., Metronidazole)Non-Nitro Pyrazole Alternatives
Absorption (LogP) Moderate to High (2.0 - 4.5). The N-acetyl group boosts lipophilicity.Low to Moderate (-0.5 - 1.5). Highly hydrophilic.Highly variable; generally High (3.0 - 5.0).
Permeability (Caco-2) High ( >10×10−6 cm/s) prior to hydrolysis.High via paracellular/transcellular routes.High, though subject to efflux (P-gp).
Metabolism (Stability) Low Plasma Stability. Rapidly hydrolyzed to 4-nitropyrazole.High metabolic stability; minor hepatic oxidation.High plasma stability; primarily CYP450 mediated.
Excretion (Clearance) Moderate. Cleared renally post-hydrolysis.Low clearance; long half-life.Hepatic clearance (biliary/fecal).
Toxicity (Ames Test) Negative to Weakly Positive. High reduction threshold prevents mammalian toxicity[3],[4].Strongly Positive. High mutagenic liability limits long-term dosing.Negative. No bioreductive liability.

Self-Validating Experimental Protocols

To verify the unique pharmacokinetic and toxicity profiles of these derivatives, researchers must employ specialized in vitro assays. Standard microsomal stability assays are insufficient because they ignore the plasma amidases that rapidly degrade the N-acetyl bond.

Protocol A: Plasma Stability Assay (Validating N-Acetyl Cleavage)

Because the 1-acetyl group is chemically labile, determining the half-life ( t1/2​ ) in plasma is the first mandatory step in the ADMET workflow.

  • Preparation: Pre-warm pooled human or rat plasma (adjusted to pH 7.4) to 37°C in a shaking water bath.

  • Spiking: Add the 1-(4-Nitro-1H-pyrazol-1-yl)ethanone derivative (dissolved in DMSO) to the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤1% ).

  • Sampling: At time intervals (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates plasma proteins and halts amidase activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring both the disappearance of the parent N-acetyl compound and the appearance of the free 4-nitropyrazole core.

Protocol B: Ames Fluctuation Test (Validating Mutagenicity)

To prove the superior safety profile over nitroimidazoles, a reverse mutation assay must be conducted[4].

  • Strain Preparation: Culture Salmonella typhimurium tester strains TA98 and TA100 (which detect frameshift and base-pair substitutions, respectively) overnight in nutrient broth.

  • Exposure: In a 384-well microplate, combine the bacterial suspension, the test compound (at concentrations ranging from 0.1 to 100 µM), and a pH indicator medium (Bromocresol purple). Run the assay both with and without rat liver S9 fraction (to account for hepatic metabolites).

  • Incubation: Seal the plates and incubate at 37°C for 48 hours.

  • Readout: Score the wells. A color change from purple to yellow indicates bacterial growth (a reversion mutation has occurred). A compound is flagged as a mutagenic liability if it induces a statistically significant, dose-dependent increase in the number of yellow wells compared to the vehicle control.

ADMET_Workflow cluster_0 Critical ADMET Assays Start Synthesized Derivative Met Plasma Stability (N-Acetyl Cleavage) Start->Met Tox Ames Fluctuation (Mutagenicity) Start->Tox Abs PAMPA (Permeability) Start->Abs Decision Lead Optimization Met->Decision Tox->Decision Abs->Decision

Standardized in vitro ADMET profiling workflow for nitropyrazole drug candidates.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Nitro-1H-pyrazol-1-yl)ethanone proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is just as critical as the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is just as critical as the synthesis or assay development itself. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS 98024-65-8), also known as 1-acetyl-4-nitropyrazole, is a high-value synthetic intermediate widely utilized in pharmaceutical and agrochemical research for constructing complex heterocyclic scaffolds[1].

Because it contains both a pyrazole ring and a nitro group, its physicochemical properties dictate strict adherence to professional Environmental Health and Safety (EHS) guidelines. The following operational and disposal plans are designed to ensure absolute safety, regulatory compliance, and environmental stewardship in a professional laboratory setting.

Physicochemical Profile and Hazard Rationale

To manage a chemical effectively, one must understand its intrinsic properties. The presence of the nitro group ( −NO2​ ) on the pyrazole ring increases the electron deficiency of the heterocycle, making it a valuable electrophile in drug development[1]. However, nitro-aromatic and nitro-heterocyclic compounds also carry specific hazard profiles: they can be skin/eye irritants, are potentially toxic to aquatic life, and can exhibit energetic reactivity if subjected to extreme thermal stress or mixed with incompatible reagents (e.g., strong reducing agents).

Quantitative Data & Identification Summary

PropertySpecificationOperational Implication
Chemical Name 1-(4-Nitro-1H-pyrazol-1-yl)ethanoneNomenclature required for EHS manifesting.
CAS Number 98024-65-8Primary identifier for SDS and waste tracking.
Molecular Formula C 5​ H 5​ N 3​ O 3​ High nitrogen/oxygen content dictates incineration parameters.
Molecular Weight 155.11 g/mol Used for calculating molar equivalents in waste streams.
Incompatibilities Strong bases, strong reducing agents, strong oxidizersSegregation in waste collection is mandatory to prevent exothermic reactions.
Disposal Method High-Temperature IncinerationRequires specialized facilities equipped with NO x​ scrubbers.

Operational Handling: The Causality of Safety

Safety protocols must not be arbitrary; they must be rooted in causality.

  • Engineering Controls: All manipulations of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone must occur within a certified chemical fume hood. Rationale: As a solid intermediate, transferring and weighing the compound can generate fine particulates. The fume hood provides a physical barrier and negative pressure environment, preventing inhalation exposure.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard, flame-resistant laboratory coat are mandatory. Rationale: Nitrile provides a broad spectrum of chemical resistance against the organic solvents (e.g., dichloromethane, DMF) typically used to dissolve this intermediate.

  • Reaction Quenching: Before any disposal can occur, active reactions involving this intermediate must be fully quenched. Rationale: Disposing of active, unquenched reaction mixtures into closed waste containers can lead to pressure buildup, gas evolution, and container rupture.

Step-by-Step Disposal Methodology

The disposal of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone relies on a self-validating system of segregation, labeling, and EHS oversight. Under no circumstances should this compound be disposed of via municipal solid waste or aqueous drain systems. The ultimate goal is complete thermal destruction.

Step 1: Waste Stream Segregation

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, empty reagent vials, and contaminated PPE) in a designated, puncture-resistant solid hazardous waste container.

  • Liquid Waste: Collect solvent mixtures containing dissolved 1-(4-Nitro-1H-pyrazol-1-yl)ethanone in chemically compatible, high-density polyethylene (HDPE) or glass carboys.

  • Causality Check: Ensure the liquid waste container does not contain strong reducing agents (e.g., sodium borohydride) or highly reactive metals. Mixing nitro compounds with reducing agents in a closed waste container can initiate a hazardous, heat-generating redox reaction.

Step 2: Containment and Sealing

  • Ensure all waste containers are fitted with secure, leak-proof caps. Vented caps should be used if there is any residual risk of slow gas evolution from solvent mixtures.

Step 3: RCRA-Compliant Labeling

  • Attach a standardized Hazardous Waste label to the container before the first drop of waste is added.

  • Explicitly list "1-(4-Nitro-1H-pyrazol-1-yl)ethanone" or "1-acetyl-4-nitropyrazole" along with the primary solvents used.

  • Check the boxes for "Toxic" and "Irritant".

Step 4: EHS Verification and Transfer

  • Once the container is 80% full (to allow for vapor expansion), submit a waste pickup request to your institution's EHS department.

  • Self-Validating Step: EHS professionals will review the chemical inventory on the label to verify that the waste profile matches the intended disposal facility's permits.

Step 5: High-Temperature Incineration (Institutional Level)

  • EHS will route the material to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Rationale: Nitro-heterocycles must be subjected to high-temperature incineration (typically >1000°C) to ensure the complete cleavage of C-N and N-O bonds. Because the combustion of nitrogen-rich compounds generates nitrogen oxides (NO x​ ), the incineration facility must be equipped with specialized exhaust scrubbers to prevent atmospheric pollution.

Waste Management Workflow

The following diagram illustrates the logical progression of the chemical from laboratory handling through to its final, environmentally safe destruction.

WasteManagement Handling Laboratory Handling (Fume Hood) Generation Waste Generation Handling->Generation Solid Solid Waste (Residues, PPE) Generation->Solid Dry Liquid Liquid Waste (Solvent Mixtures) Generation->Liquid Dissolved EHS EHS Verification & Collection Solid->EHS RCRA Labeling Liquid->EHS RCRA Labeling Incineration High-Temp Incineration (Licensed Facility) EHS->Incineration Manifesting Scrubbing NOx Scrubbing & Emission Control Incineration->Scrubbing Exhaust Gas

Workflow for the segregation, institutional collection, and thermal destruction of nitro-pyrazole waste.

References

  • ChemicalCell. (n.d.). 1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Nitro-1H-pyrazol-1-yl)ethanone

As drug development and agrochemical research advance, the reliance on specialized heterocyclic scaffolds continues to grow. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), frequently referred to as 1-acetyl-4-nit...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research advance, the reliance on specialized heterocyclic scaffolds continues to grow. 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (CAS: 98024-65-8), frequently referred to as 1-acetyl-4-nitropyrazole, is a high-value synthetic intermediate utilized primarily for constructing complex enzyme-targeting pathways [1].

However, the very functional groups that make this compound synthetically valuable also impart significant safety and handling challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. By understanding the chemical causality behind the hazards, your laboratory can implement self-validating protocols that ensure both operator safety and experimental integrity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule to understand why it behaves the way it does in biological and environmental systems:

  • The Nitro Group (-NO₂): Nitro-aromatics are inherently energetic. This compound is classified as a combustible solid (WGK 3). Upon biological exposure, the nitro group can induce oxidative stress and is classified under Acute Toxicity Category 4 (Harmful if swallowed) [2].

  • The Acetyl Group (-COCH₃): The addition of the acetyl group significantly increases the molecule's lipophilicity compared to its parent compound, 4-nitro-1H-pyrazole. This heightened lipophilicity enhances the potential for rapid dermal penetration. Furthermore, the acetyl group is highly susceptible to hydrolysis in the presence of moisture or bases, degrading into 4-nitro-1H-pyrazole and corrosive acetic acid[4].

  • The Pyrazole Ring: Pyrazole derivatives are known to interact aggressively with mucous membranes, causing severe tissue irritation, specifically serious eye damage (H318) and respiratory tract irritation (H335) [3].

Table 1: Physico-Chemical & Hazard Profile
Property / HazardSpecificationOperational Implication
CAS Number 98024-65-8Ensure correct inventory tracking and segregation.
Molecular Formula C₅H₅N₃O₃ (MW: 155.11 g/mol )Calculate stoichiometry carefully due to degradation risks.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires draft-free weighing.
Primary Hazards Acute Tox. 4, Eye Dam. 1, Skin Irrit. 2Immediate tissue damage upon contact; ingestion risk.
Stability Moisture/Base SensitiveStore desiccated; handle strictly under inert gas.

Personal Protective Equipment (PPE) Matrix

The following PPE specifications are mandatory. The selection is driven directly by the compound's physicochemical properties to ensure a complete barrier against specific exposure routes.

Table 2: PPE Specifications and Causality
PPE CategorySpecificationCausality / Rationale
Respiratory N95 or P100 Particulate RespiratorThe fine solid powder easily aerosolizes. Inhalation leads to immediate respiratory tract irritation (H335) and systemic absorption [2].
Hand Protection Double Nitrile Gloves (Inner: 0.11mm, Outer: 0.20mm)The acetyl group increases lipophilicity, facilitating dermal transport. Double gloving ensures barrier integrity against micro-tears.
Eye Protection Splash-proof Chemical Goggles & Face ShieldThe pyrazole core causes serious, potentially irreversible eye damage (H318). Standard safety glasses are insufficient [3].
Body Protection Flame-Resistant (FR) Lab CoatNitro-aromatics are combustible solids. FR coats mitigate secondary fire risks during potentially exothermic reactions [2].

Operational Workflows & Methodologies

Every protocol in your laboratory should be a self-validating system —meaning the procedure itself contains checkpoints to verify that safety and chemical integrity are maintained.

Protocol 1: Safe Weighing and Transfer

Objective: Transfer the required mass without generating airborne particulates or exposing the material to ambient humidity.

  • Environmental Setup: Purge a localized weighing station within a certified fume hood.

    • Validation Check: Verify the hood face velocity is between 80–100 fpm using a digital anemometer before opening the chemical container.

  • Static Mitigation: Place an anti-static mat beneath the analytical balance. Nitro-aromatic powders hold static charges, causing them to repel from spatulas and aerosolize into the operator's breathing zone.

  • Transfer Execution: Use a grounded, stainless-steel spatula. Weigh the material directly into a pre-tared, oven-dried reaction flask rather than a plastic weigh boat.

    • Causality: This eliminates a secondary transfer step, reducing both product loss and exposure risk.

  • Sealing: Immediately seal the reaction flask with a rubber septum and secure it with Parafilm before removing it from the fume hood.

Protocol 2: Reaction Execution & Quenching

Objective: Execute the synthetic step while preventing unwanted hydrolysis and managing reaction exotherms.

  • Atmospheric Control: Connect the sealed flask to a Schlenk line. Perform three vacuum/argon cycles.

    • Validation Check: Observe the mineral oil bubbler; a steady, slow release of argon confirms a positive pressure inert atmosphere, preventing moisture ingress.

  • Solvent Addition: Introduce anhydrous solvents via a syringe directly through the septum.

  • Quenching: Upon reaction completion, quench the mixture using a buffered aqueous solution (e.g., saturated NH₄Cl) rather than strong bases (like NaOH).

    • Causality: Strong bases will rapidly hydrolyze any unreacted 1-(4-Nitro-1H-pyrazol-1-yl)ethanone into 4-nitro-1H-pyrazole, complicating the impurity profile and altering the toxicity of your waste stream[4].

Spill Response & Disposal Plan

  • Immediate Action: If a spill occurs outside the fume hood, evacuate the immediate 2-meter radius to allow suspended dust to settle.

  • Decontamination: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, cover the spill with absorbent pads dampened with a weak alkaline solution (e.g., 5% sodium bicarbonate) to safely hydrolyze and dissolve the compound, followed by a wet water wipe.

  • Disposal: Collect all contaminated wipes, reaction waste, and PPE into a designated "Halogen-Free Organic Waste" container. The energetic nitro group dictates that this waste must be routed for high-temperature incineration to prevent environmental contamination.

Workflow and Mechanistic Diagrams

Workflow Storage Storage (Desiccated, <25°C) PPE Don PPE (N95, Nitrile, Goggles) Storage->PPE Weighing Weighing & Transfer (Fume Hood, Antistatic) PPE->Weighing Reaction Reaction Execution (Inert Atmosphere) Weighing->Reaction Spill Spill Scenario? Reaction->Spill Cleanup Wet Decontamination (Avoid Dusting) Spill->Cleanup Yes Disposal Hazardous Waste (Incineration) Spill->Disposal No Cleanup->Disposal

Operational safety workflow from storage to disposal for nitro-pyrazole derivatives.

Hydrolysis Reactant 1-(4-Nitro-1H-pyrazol-1-yl)ethanone (Lipophilic, Irritant) Condition H2O / Base (Moisture Exposure) Reactant->Condition Product1 4-Nitro-1H-pyrazole (Acute Tox 4, Eye Dam 1) Condition->Product1 Product2 Acetic Acid (Corrosive) Condition->Product2

Base/Moisture-catalyzed hydrolysis pathway of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone.

References

  • ChemicalCell. "1H-Pyrazole, 1-Acetyl-4-Nitro- (9Ci) CAS NO 98024-65-8".
  • Sigma-Aldrich. "4-Nitro-1H-pyrazole Safety Data Sheet".
  • PubChem. "4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376".
  • Belarusian State Technological University. "Synthesis of 1-acetyl-3-(β-arylvinyl)pyrazoles". Proceedings of BSTU.
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